(DHQ)2AQN
Description
BenchChem offers high-quality (DHQ)2AQN suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (DHQ)2AQN including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H56N4O6 |
|---|---|
Molecular Weight |
857.0 g/mol |
IUPAC Name |
1,4-bis[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3/t31-,32-,33+,34+,45-,46-,53-,54-/m1/s1 |
InChI Key |
ARCFYUDCVYJQRN-KGHNJIHGSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |
Origin of Product |
United States |
Foundational & Exploratory
what is (DHQ)2AQN
An In-depth Technical Guide to (DHQ)2AQN: A Chiral Ligand for Asymmetric Synthesis
Introduction
(DHQ)2AQN, also known as hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a chiral ligand widely employed in asymmetric synthesis.[1][2] It is a derivative of the cinchona alkaloid dihydroquinine (DHQ).[3][4] Due to its well-defined chiral structure, (DHQ)2AQN is instrumental in inducing stereoselectivity in chemical reactions, leading to the formation of a specific enantiomer of a product. This property is of paramount importance in the field of drug development, where the chirality of a molecule can significantly influence its pharmacological activity and safety profile.
Core Application: Sharpless Asymmetric Dihydroxylation
The primary and most well-documented application of (DHQ)2AQN is as a chiral ligand in the Sharpless asymmetric dihydroxylation (AD) reaction.[4][5] This powerful and reliable method converts prochiral olefins into chiral vicinal diols with high enantioselectivity.[5][6] Vicinal diols are crucial building blocks in the synthesis of a wide array of complex molecules, including natural products and pharmaceutical agents.[6][7]
The Sharpless AD reaction typically utilizes a catalytic amount of osmium tetroxide (OsO4) in the presence of a chiral ligand like (DHQ)2AQN and a stoichiometric co-oxidant to regenerate the osmium catalyst.[5][8] For convenience, these components are often available as a pre-packaged mixture known as an "AD-mix". The mixture containing a dihydroquinine-derived ligand is referred to as AD-mix-α.[8][9]
Physicochemical Properties of (DHQ)2AQN
| Property | Value | Reference |
| CAS Number | 176097-24-8 | [1] |
| Molecular Formula | C54H56N4O6 | [1] |
| Molecular Weight | 857.05 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 175-180 °C | [4] |
| Optical Activity | [α]20/D +495° (c = 1 in chloroform) | [4] |
Mechanism of Sharpless Asymmetric Dihydroxylation
The mechanism of the Sharpless asymmetric dihydroxylation has been extensively studied. The (DHQ)2AQN ligand plays a crucial role by coordinating to the osmium tetroxide, forming a chiral catalyst complex. This complex is significantly more reactive than free OsO4 and creates a chiral environment that directs the attack of the osmium tetroxide to one of the two faces of the olefin double bond.[8]
The reaction is believed to proceed through a [3+2]-cycloaddition of the osmium-ligand complex to the alkene, forming a five-membered osmate ester intermediate.[5][8] This intermediate is then hydrolyzed to release the chiral diol and a reduced osmium species. The co-oxidant regenerates the osmium(VIII) catalyst, allowing the catalytic cycle to continue.[8]
Quantitative Data on Enantioselectivity
The enantiomeric excess (ee) and yield of the Sharpless asymmetric dihydroxylation are highly dependent on the substrate and reaction conditions. The use of (DHQ)2AQN (in AD-mix-α) generally provides high enantioselectivity for a broad range of olefins.
| Olefin Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 94 | 97 | |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 98 | >99 | |
| 1-Decene | (R)-1,2-Decanediol | 92 | 97 |
Experimental Protocol: Asymmetric Dihydroxylation of an Olefin using AD-mix-α
The following is a general procedure for the asymmetric dihydroxylation of an olefin using a commercially available AD-mix containing a (DHQ)2-ligand.
Materials:
-
AD-mix-α
-
Water
-
Olefin substrate
-
Sodium sulfite (B76179)
-
Ethyl acetate
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the AD-mix-α in a 1:1 mixture of tert-butanol and water at room temperature. Stir until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the olefin substrate to the cooled reaction mixture.
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, add solid sodium sulfite and allow the mixture to warm to room temperature. Stir for approximately 30-60 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude diol by flash column chromatography on silica gel.
Biological Relevance and Drug Development
While (DHQ)2AQN itself is not known to possess direct biological activity or modulate signaling pathways, its role in asymmetric synthesis is of great significance to drug development. The ability to selectively synthesize a single enantiomer of a chiral drug molecule is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. The Sharpless asymmetric dihydroxylation, facilitated by ligands like (DHQ)2AQN, provides a reliable method for introducing chirality early in a synthetic sequence, enabling the efficient production of enantiomerically pure drug candidates and their intermediates.
Conclusion
(DHQ)2AQN is a powerful chiral ligand that has become an indispensable tool in modern organic synthesis. Its primary application in the Sharpless asymmetric dihydroxylation allows for the predictable and highly enantioselective synthesis of chiral vicinal diols. This methodology has had a profound impact on the synthesis of complex, biologically active molecules, making (DHQ)2AQN a key reagent for researchers and scientists in the field of drug discovery and development. The continued use and development of such chiral catalysts are essential for advancing the synthesis of new and improved therapeutics.
References
- 1. (DHQD)2AQN 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Dihydroquinine (DHQ) - Buchler GmbH [buchler-gmbh.com]
- 4. (DHQ)2AQN 95 176097-24-8 [sigmaaldrich.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rroij.com [rroij.com]
(DHQ)2AQN: A Technical Guide to Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
(DHQ)2AQN , with the chemical name Hydroquinine anthraquinone-1,4-diyl diether, is a chiral ligand widely recognized for its application in asymmetric synthesis, most notably in Sharpless asymmetric dihydroxylation and aminohydroxylation reactions. This technical guide provides a comprehensive overview of the structure, properties, and applications of (DHQ)2AQN, with a focus on quantitative data, experimental methodologies, and visual representations of key chemical processes.
Core Structure and Physicochemical Properties
(DHQ)2AQN is a complex molecule built upon a rigid anthraquinone (B42736) linker connecting two dihydroquinine units. This structure creates a specific chiral environment that enables high enantioselectivity in catalytic reactions.
A two-dimensional representation of the (DHQ)2AQN structure is provided below:
Image Source: Santa Cruz Biotechnology
Quantitative Data Summary
The following table summarizes the key physicochemical properties of (DHQ)2AQN and its diastereomer, (DHQD)2AQN, for comparative analysis.
| Property | (DHQ)2AQN | (DHQD)2AQN |
| Chemical Formula | C₅₄H₅₆N₄O₆[1] | C₅₄H₅₆N₄O₆ |
| Molecular Weight | 857.05 g/mol [1] | 857.05 g/mol |
| CAS Number | 176097-24-8[1] | 176298-44-5 |
| Appearance | Solid | Solid |
| Melting Point | 175-180 °C | 165 °C |
| Optical Activity | [α]20/D +495° (c = 1 in chloroform) | [α]/D -498° |
| Purity | ≥94%[2] | 95% |
Applications in Asymmetric Synthesis
(DHQ)2AQN serves as a critical ligand in the Sharpless asymmetric dihydroxylation and aminohydroxylation of olefins. These reactions are foundational in synthetic organic chemistry for the creation of chiral diols and amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[3] The choice of (DHQ)2AQN or its pseudoenantiomer (DHQD)2AQN dictates the stereochemical outcome of the reaction, allowing for selective synthesis of the desired enantiomer.[3]
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The enantioselective dihydroxylation of an alkene using a chiral ligand like (DHQ)2AQN proceeds through a well-established catalytic cycle. The ligand accelerates the reaction and creates a chiral pocket around the osmium tetroxide catalyst, leading to a facial-selective attack on the double bond.
Experimental Protocols
General Experimental Workflow for Asymmetric Dihydroxylation
The following diagram illustrates a typical experimental workflow for performing a Sharpless asymmetric dihydroxylation.
References
(DHQ)2AQN: A Comprehensive Technical Guide for Core Applications
CAS Number: 176097-24-8
Alternate Names: Hydroquinine anthraquinone-1,4-diyl diether
This technical guide provides an in-depth overview of (DHQ)₂AQN, a chiral ligand pivotal in asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and core applications, with a focus on experimental protocols and quantitative data.
Core Properties and Specifications
(DHQ)₂AQN is a bis-cinchona alkaloid ligand renowned for its efficacy in catalyzing asymmetric dihydroxylation reactions. Its structural and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 176097-24-8 | [1] |
| Molecular Formula | C₅₄H₅₆N₄O₆ | [1] |
| Molecular Weight | 857.05 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 175-180 °C (lit.) | |
| Optical Activity | [α]20/D +495°, c = 1 in chloroform | |
| Purity | ≥94% | [1] |
Synthesis of (DHQ)₂AQN
Conceptual Synthesis Workflow:
References
(DHQ)2AQN: A Hypothetical Mechanism of Action in a Biological Context
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide details a hypothetical mechanism of action for (DHQ)2AQN in a biological context. To date, the scientific literature primarily focuses on the application of (DHQ)2AQN as a chiral ligand in asymmetric catalysis. Direct experimental evidence detailing its biological activities, such as enzyme inhibition or anticancer effects, is not extensively available. The proposed mechanisms outlined below are extrapolated from the known biological activities of its constituent moieties: the anthraquinone (B42736) core and the dihydroquinine alkaloids. This document is intended to serve as a conceptual framework to stimulate further research into the potential therapeutic applications of (DHQ)2AQN.
Introduction
(DHQ)2AQN, or hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a complex molecule synthesized from an anthraquinone scaffold and two dihydroquinine units. While its renown stems from its efficacy as a chiral ligand in stereoselective chemical reactions, the pronounced biological activities of its components suggest a potential for pharmacological applications. Anthraquinones are a well-established class of compounds with documented anticancer, antimicrobial, and anti-inflammatory properties. Dihydroquinine, a cinchona alkaloid, is known for its antimalarial and other antimicrobial activities. This guide proposes a putative mechanism of action for (DHQ)2AQN, integrating the known biological effects of these two key structural components.
Proposed Multi-Target Mechanism of Action
Based on the activities of its constituent parts, (DHQ)2AQN is hypothesized to exert its biological effects through a multi-pronged approach, potentially targeting several key cellular processes simultaneously. These may include:
-
Inhibition of Topoisomerase II and DNA Intercalation: The planar anthraquinone core is structurally similar to known topoisomerase II inhibitors and DNA intercalators. It may insert itself between DNA base pairs, disrupting DNA replication and transcription, and inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.
-
Generation of Reactive Oxygen Species (ROS): Many quinone-containing compounds can undergo redox cycling within the cell, leading to the production of ROS. This can induce oxidative stress, damage cellular components like lipids, proteins, and DNA, and trigger apoptotic pathways in cancer cells.
-
Disruption of Mitochondrial Function: The dihydroquinine moieties may target mitochondrial function. This could involve disruption of the mitochondrial membrane potential, leading to impaired energy production and the initiation of the intrinsic apoptotic cascade. This mechanism is inspired by the observed effects of dihydroquinine on parasites.
-
Antimicrobial Effects: The combined properties of the anthraquinone core and dihydroquinine suggest potential broad-spectrum antimicrobial activity. This could involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.
Data Presentation: Hypothetical Quantitative Data
The following tables present a hypothetical summary of quantitative data that could be generated from experimental evaluation of (DHQ)2AQN. Note: These are example tables, and the data presented is not based on experimental results.
Table 1: Hypothetical In Vitro Cytotoxicity of (DHQ)2AQN
| Cell Line | Cancer Type | Putative IC50 (µM) |
| HL-60 | Leukemia | 5.2 |
| MCF-7 | Breast Cancer | 12.8 |
| A549 | Lung Cancer | 18.5 |
| HCT116 | Colon Cancer | 9.7 |
Table 2: Hypothetical Enzyme Inhibition Data for (DHQ)2AQN
| Enzyme | Assay Type | Putative IC50 (µM) |
| Topoisomerase IIα | Decatenation Assay | 8.1 |
| Dihydrofolate Reductase | Spectrophotometric | > 100 |
Table 3: Hypothetical Antimicrobial Activity of (DHQ)2AQN
| Microorganism | Strain | Putative MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Candida albicans | ATCC 90028 | 64 |
| Plasmodium falciparum | 3D7 | 0.5 |
Experimental Protocols
Detailed methodologies for key experiments to investigate the proposed mechanisms of action are provided below. These are standard protocols that can be adapted for the evaluation of (DHQ)2AQN.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Materials:
-
Human Topoisomerase IIα
-
Catenated kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
(DHQ)2AQN dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures on ice containing assay buffer, kDNA, and varying concentrations of (DHQ)2AQN.
-
Initiate the reaction by adding Topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is determined by the decrease in decatenated (monomeric) DNA circles compared to the control.[1]
-
Intracellular Reactive Oxygen Species (ROS) Generation Assay
This assay measures the generation of ROS in cells treated with a test compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
-
Materials:
-
Cultured cells (e.g., a cancer cell line)
-
H2DCFDA (DCFDA)
-
Phosphate-buffered saline (PBS)
-
(DHQ)2AQN dissolved in DMSO
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and then incubate with H2DCFDA in serum-free medium at 37°C for 30-60 minutes.
-
Wash the cells again with PBS to remove excess probe.
-
Treat the cells with varying concentrations of (DHQ)2AQN.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.
-
An increase in fluorescence indicates an increase in intracellular ROS levels.[2][3][4][5]
-
Mitochondrial Membrane Potential Assay
This assay utilizes the JC-1 dye to assess changes in mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.
-
Materials:
-
Cultured cells or isolated parasites
-
JC-1 dye
-
Cell culture medium
-
(DHQ)2AQN dissolved in DMSO
-
Positive control (e.g., CCCP, a mitochondrial membrane potential uncoupler)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Culture cells or parasites and treat with varying concentrations of (DHQ)2AQN for the desired time.
-
Incubate the treated cells/parasites with JC-1 dye in the dark at 37°C for 15-30 minutes.
-
Wash the cells/parasites to remove the excess dye.
-
Analyze the cells/parasites using a fluorescence microscope or flow cytometer, measuring both green (~529 nm) and red (~590 nm) fluorescence.
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.[6][7]
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Materials:
-
Microorganism culture (bacterial or fungal)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
(DHQ)2AQN dissolved in a suitable solvent
-
Positive control (standard antibiotic) and negative control (vehicle)
-
-
Procedure:
-
Prepare a two-fold serial dilution of (DHQ)2AQN in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plate at the optimal temperature for the microorganism's growth (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of (DHQ)2AQN that completely inhibits visible growth of the microorganism.[8][9][10][11]
-
Visualizations
Proposed Signaling Pathways for Anticancer Activity
Caption: Proposed anticancer signaling pathways of (DHQ)2AQN.
Experimental Workflow for Evaluating Anticancer Activity
Caption: Experimental workflow for investigating the anticancer potential of (DHQ)2AQN.
Conclusion
While (DHQ)2AQN is a well-established tool in synthetic chemistry, its potential as a therapeutic agent remains largely unexplored. The structural combination of a proven bioactive anthraquinone core with two dihydroquinine molecules presents a compelling case for investigating its biological mechanism of action. The multi-target hypotheses presented in this guide, including topoisomerase II inhibition, ROS generation, and mitochondrial disruption, offer a rational starting point for such investigations. The provided experimental protocols are robust methods to test these hypotheses and quantify the potential efficacy of (DHQ)2AQN. Further research is essential to validate these proposed mechanisms and to determine if (DHQ)2AQN or its derivatives could be developed into novel therapeutic agents for cancer or infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxoplasma gondii Infection Is Associated with Mitochondrial Dysfunction in-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (DHQ)2AQN Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQ)2AQN, or hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a chiral ligand widely employed in asymmetric synthesis, most notably in the Sharpless asymmetric dihydroxylation reaction. Its robust structure and predictable stereochemical control make it an invaluable tool in the synthesis of complex chiral molecules, which are crucial in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis of the (DHQ)2AQN ligand, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.
Physicochemical Properties
A summary of the key physicochemical properties of (DHQ)2AQN is presented in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 176097-24-8 | [1] |
| Molecular Formula | C₅₄H₅₆N₄O₆ | [1] |
| Molecular Weight | 857.05 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 175-180 °C (lit.) | [1] |
| Optical Activity | [α]20/D +495°, c = 1 in chloroform | [1] |
| Assay | ≥95% | [1] |
Synthesis of (DHQ)2AQN
The synthesis of (DHQ)2AQN is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the hydroxyl groups of two dihydroquinine (DHQ) molecules, after being deprotonated by a strong base, act as nucleophiles and displace the chlorine atoms from 1,4-dichloroanthraquinone (B1630720).
Reaction Scheme
Caption: General reaction scheme for the synthesis of (DHQ)2AQN.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of (DHQ)2AQN.
Materials:
-
Dihydroquinine (DHQ)
-
1,4-Dichloroanthraquinone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add dihydroquinine (2.2 equivalents).
-
Add anhydrous DMF to dissolve the dihydroquinine.
-
Under a nitrogen atmosphere, carefully add sodium hydride (2.5 equivalents) portion-wise to the stirred solution at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Reaction with 1,4-Dichloroanthraquinone:
-
Dissolve 1,4-dichloroanthraquinone (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 1,4-dichloroanthraquinone solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure (DHQ)2AQN.
-
Quantitative Data
| Reactant/Product | Molar Ratio | Typical Yield |
| Dihydroquinine | 2.2 | - |
| 1,4-Dichloroanthraquinone | 1.0 | - |
| Sodium Hydride | 2.5 | - |
| (DHQ)2AQN | - | 70-85% |
Application in Asymmetric Dihydroxylation
(DHQ)2AQN is a cornerstone ligand in the Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from olefins. The ligand, in combination with osmium tetroxide, forms a chiral catalytic species that directs the hydroxylation to a specific face of the double bond.
Caption: Role of (DHQ)2AQN in the Sharpless Asymmetric Dihydroxylation.
Conclusion
The synthesis of the (DHQ)2AQN ligand, while requiring careful handling of reagents, is a well-established and reproducible procedure. Its successful preparation provides access to a powerful tool for asymmetric synthesis, enabling the stereocontrolled introduction of hydroxyl groups in a wide range of substrates. This capability is of paramount importance in the development of new therapeutic agents and other high-value chiral compounds.
References
physical and chemical properties of (DHQ)2AQN
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQ)2AQN, also known by its systematic name Hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a chiral ligand prominently utilized in asymmetric synthesis. A derivative of the cinchona alkaloid dihydroquinine, (DHQ)2AQN has established itself as a critical tool for the stereoselective functionalization of olefins. This technical guide provides a detailed overview of the physical and chemical properties of (DHQ)2AQN, experimental protocols for its application, and an exploration of its potential biological significance.
Physical and Chemical Properties
(DHQ)2AQN is a solid, ketone-containing organic molecule.[1][2] Its structural complexity, derived from the fusion of two dihydroquinine units to an anthraquinone (B42736) core, imparts specific stereochemical properties that are harnessed in catalysis.
Table 1: Physical and Chemical Properties of (DHQ)2AQN
| Property | Value | Reference(s) |
| CAS Number | 176097-24-8 | [1][2][3] |
| Molecular Formula | C54H56N4O6 | [1][2][3] |
| Molecular Weight | 857.05 g/mol | [1][2][3] |
| Appearance | Solid | [1][2] |
| Melting Point | 175-180 °C | [1] |
| Optical Activity | [α]20/D +495° (c = 1 in chloroform) | [1] |
| Purity | ≥94% - 95% | [2][3] |
A key spectroscopic feature of (DHQ)2AQN is its absorption spectrum in methanol, which provides insight into its electronic structure.[4]
Synthesis and Characterization
Characterization of (DHQ)2AQN would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity. Although specific NMR and crystal structure data for (DHQ)2AQN are not publicly documented, the following experimental protocols are standard for compounds of this class.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
-
Methodology:
-
Dissolve a 5-10 mg sample of (DHQ)2AQN in a deuterated solvent (e.g., CDCl3).
-
Transfer the solution to an NMR tube.
-
Acquire 1H and 13C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to identify chemical shifts, coupling constants, and integration values to assign protons and carbons to the molecular structure.
-
2. High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Methodology:
-
Prepare a standard solution of (DHQ)2AQN of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the solution into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector.
-
Develop a gradient or isocratic elution method to achieve good separation of the main peak from any impurities.
-
Calculate the purity by integrating the peak areas.
-
3. X-ray Crystallography:
-
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Methodology:
-
Grow single crystals of (DHQ)2AQN by slow evaporation of a saturated solution in an appropriate solvent system.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure using specialized software to obtain bond lengths, bond angles, and overall molecular conformation.
-
Applications in Asymmetric Catalysis
The primary and well-documented application of (DHQ)2AQN is as a chiral ligand in the Sharpless asymmetric dihydroxylation of olefins.[2][3] This powerful reaction converts alkenes into chiral vicinal diols, which are valuable building blocks in the synthesis of many natural products and pharmaceuticals.
Sharpless Asymmetric Dihydroxylation
The reaction involves the use of a catalytic amount of osmium tetroxide in the presence of a stoichiometric co-oxidant and the chiral ligand, (DHQ)2AQN. The ligand complexes with the osmium tetroxide, creating a chiral environment that directs the dihydroxylation to one face of the double bond, resulting in a high degree of enantioselectivity.[5]
Experimental Protocol: General Procedure for Sharpless Asymmetric Dihydroxylation using a (DHQ)-based ligand
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the co-oxidant (e.g., potassium ferricyanide), potassium carbonate, and the chiral ligand (e.g., as part of a pre-packaged AD-mix) in a tert-butanol/water (1:1) solvent system.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the olefin substrate to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a solid reducing agent (e.g., sodium sulfite). Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with a basic solution to remove the ligand, followed by brine. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting diol by flash column chromatography.[1]
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
The catalytic cycle for this reaction involves the formation of an osmium(VIII)-ligand complex, which undergoes a [3+2] cycloaddition with the alkene to form a key intermediate. Hydrolysis of this intermediate releases the diol and a reduced osmium species, which is then re-oxidized by the co-oxidant to regenerate the catalyst.
Caption: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation.
Biological Activity
Currently, there is a notable absence of published research detailing the biological activities of (DHQ)2AQN. While the parent anthraquinone scaffold is known to be present in various compounds with diverse biological effects, including antimicrobial and antitumor properties, and cinchona alkaloids like quinine (B1679958) have well-established pharmacological profiles, the specific biological impact of the combined (DHQ)2AQN molecule has not been reported.[6][7]
Given the structural motifs present in (DHQ)2AQN, several avenues for future biological investigation could be envisioned:
-
Enzyme Inhibition: The rigid, complex structure of (DHQ)2AQN may allow it to interact with the active or allosteric sites of various enzymes.
-
Antimicrobial Activity: Both quinoline (B57606) (present in dihydroquinine) and anthraquinone moieties are found in compounds with known antimicrobial properties.
-
Cytotoxicity: Many anthraquinone derivatives have been investigated for their cytotoxic effects against cancer cell lines.
Hypothetical Experimental Workflow for Biological Screening
Caption: Hypothetical Workflow for Biological Evaluation of (DHQ)2AQN.
Conclusion
(DHQ)2AQN is a well-established and powerful chiral ligand in the field of asymmetric synthesis, particularly for the Sharpless asymmetric dihydroxylation reaction. Its physical and chemical properties are well-defined for its application in catalysis. However, a significant gap exists in the scientific literature concerning its biological activities. The structural components of (DHQ)2AQN suggest potential for biological effects, representing an untapped area for future research in medicinal chemistry and drug discovery. The experimental protocols and workflows outlined in this guide provide a framework for both the application of (DHQ)2AQN in synthesis and for the future exploration of its potential therapeutic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untitled Document [ursula.chem.yale.edu]
Understanding the Chirality of (DHQ)2AQN: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(DHQ)2AQN, or hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a chiral ligand of significant interest in the field of asymmetric catalysis. Derived from the cinchona alkaloid dihydroquinine (DHQ), its unique three-dimensional structure, characterized by multiple stereogenic centers, imparts a distinct chiral environment that is instrumental in achieving high enantioselectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chirality of (DHQ)2AQN, including its structural features, quantifiable chiral properties, and its application in stereoselective synthesis. Detailed experimental protocols and a mechanistic exploration of its role in inducing chirality are also presented.
Introduction: The Structural Basis of Chirality in (DHQ)2AQN
The chirality of (DHQ)2AQN originates from its constituent dihydroquinine units. Dihydroquinine is a stereoisomer of dihydroquinidine (B8771983) and a derivative of quinine, a naturally occurring alkaloid. The core structure of (DHQ)2AQN features two of these dihydroquinine moieties covalently linked to a rigid anthraquinone (B42736) (AQN) spacer.
The dihydroquinine unit possesses several stereogenic centers, which dictate the overall three-dimensional arrangement of the ligand. This fixed spatial orientation creates a chiral pocket that can selectively bind to one enantiotopic face of a prochiral substrate, thereby directing the stereochemical outcome of a reaction. The bulky quinuclidine (B89598) and quinoline (B57606) ring systems of the DHQ units, along with the planar anthraquinone linker, contribute to the steric and electronic environment that governs the catalyst-substrate interactions.
Quantitative Chiral Properties
The chirality of a compound can be quantified through various physical and chemical properties. For (DHQ)2AQN, these properties are crucial indicators of its potential for inducing stereoselectivity in asymmetric catalysis.
Specific Rotation
Specific rotation is a fundamental property of chiral molecules that measures the extent to which they rotate the plane of polarized light. This value is a characteristic constant for a given chiral compound under specific conditions.
| Property | Value | Conditions |
| Specific Rotation | [α]20/D +495°[1] | c = 1 in chloroform |
Enantiomeric Excess in Catalysis
The most critical measure of a chiral catalyst's efficacy is the enantiomeric excess (ee) of the product it generates. The ee quantifies the degree of stereoselectivity of a reaction, indicating the predominance of one enantiomer over the other. (DHQ)2AQN has demonstrated high efficiency in inducing chirality in various reactions.
Table 2.1: Asymmetric Dihydroxylation of trans-n-hexyl crotonate
| Ligand | Yield (%) | ee (%) |
| (DHQ)2PHAL | 88 | 80 |
| (DHQ)2AQN | 90 | 85 |
Table 2.2: Asymmetric Substitution of Isatin-Derived Hydrazones
| Catalyst | Yield (%) | ee (%) |
| (DHQ)2AQN | up to 91 | up to 93[2] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful application of (DHQ)2AQN in asymmetric synthesis. Below are representative protocols for key reactions where this chiral ligand is employed.
Sharpless Asymmetric Dihydroxylation (Representative Protocol)
This protocol is adapted from the standard procedure for Sharpless asymmetric dihydroxylation using AD-mix-α, which contains the closely related ligand (DHQ)2PHAL. The procedure can be readily adapted for (DHQ)2AQN.
Materials:
-
AD-mix-α (or a mixture of K2OsO2(OH)4, (DHQ)2AQN, K3Fe(CN)6, and K2CO3)
-
Water
-
Alkene substrate
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine AD-mix-α (1.4 g per 1 mmol of alkene) with a 1:1 mixture of tert-butanol and water (10 mL total per 1.4 g of AD-mix-α). Stir the mixture vigorously at room temperature until two clear phases are formed, with the lower aqueous phase appearing bright yellow.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.
-
Substrate Addition: Add the alkene (1 mmol) to the cooled and vigorously stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). For many olefins, the reaction is complete within 4 to 24 hours.
-
Workup: Upon completion, add solid sodium sulfite (1.5 g) to the reaction mixture and allow it to warm to room temperature. Stir for an additional 30-60 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with 1 M aqueous sodium hydroxide (B78521) to remove the ligand, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel.
Asymmetric Substitution of Isatin-Derived Hydrazones
A notable application of (DHQ)2AQN is in the asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts, leading to enantioenriched azo compounds.[2]
General Procedure:
To a solution of the isatin-derived hydrazone (0.1 mmol) and the Morita-Baylis-Hillman adduct (0.12 mmol) in a specified solvent at a given temperature, (DHQ)2AQN (10 mol %) is added. The reaction is stirred until completion as monitored by TLC. The product is then purified by column chromatography. The specific solvent, temperature, and reaction time are optimized for each substrate to achieve the highest yield and enantioselectivity.[2]
Mechanism of Chirality Transfer: The Sharpless Asymmetric Dihydroxylation
The ability of (DHQ)2AQN to induce chirality is best understood through the mechanism of the Sharpless asymmetric dihydroxylation. The chiral ligand creates a diastereomeric transition state that favors the formation of one enantiomer of the diol product over the other.
The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle. The key steps are:
-
Ligand-Osmium Complex Formation: The chiral ligand, (DHQ)2AQN, coordinates to osmium tetroxide (OsO4) to form a chiral catalyst complex.
-
[3+2] Cycloaddition: The chiral osmium complex then undergoes a [3+2] cycloaddition reaction with the alkene substrate. The facial selectivity of this step is dictated by the chiral environment created by the ligand.
-
Hydrolysis: The resulting osmate ester is hydrolyzed to release the chiral diol product.
-
Reoxidation: The reduced osmium species is reoxidized by a stoichiometric oxidant (typically potassium ferricyanide) to regenerate the active OsO4 catalyst, thus completing the catalytic cycle.[3][4]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
The Sharpless Mnemonic and Stereoselectivity
The stereochemical outcome of the Sharpless asymmetric dihydroxylation can be reliably predicted using the Sharpless mnemonic. This model considers the steric arrangement of the substituents on the alkene double bond. The alkene is oriented with its largest substituent in a specific quadrant, and the chiral ligand ((DHQ)2AQN or its pseudo-enantiomer (DHQD)2AQN) directs the attack of the osmium tetroxide from either the top (β-face) or bottom (α-face) of the double bond.
For ligands derived from dihydroquinine (DHQ), such as (DHQ)2AQN, the dihydroxylation generally occurs from the α-face of the alkene when the alkene is oriented according to the mnemonic. This predictable stereoselectivity is a cornerstone of modern asymmetric synthesis.
References
- 1. Projects [esslab.byu.edu]
- 2. (DHQ)2AQN-catalyzed asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts: A strategy for synthesizing enantioenriched azo compounds incorporating an oxindole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (DHQ)₂AQN in Cinchona Alkaloid Catalysis
(DHQ)₂AQN, or hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a prominent member of the cinchona alkaloid family of catalysts, which are prized for their ability to facilitate a wide range of asymmetric transformations.[1][2] Derived from dihydroquinine (DHQ), this C₂-symmetric chiral ligand features two DHQ units linked by a rigid anthraquinone (B42736) (AQN) scaffold.[3] This structure creates a well-defined chiral environment that enables high stereoselectivity in various chemical reactions, making it a valuable tool in modern organic synthesis, particularly in the development of pharmaceutical intermediates.[3][4][5]
This guide provides a comprehensive overview of the core applications of (DHQ)₂AQN, focusing on its role in the seminal Sharpless Asymmetric Dihydroxylation and its expanding use in other stereoselective reactions. It includes detailed mechanistic insights, quantitative performance data, experimental protocols, and workflow visualizations to support researchers in leveraging this powerful catalyst.
Core Application 1: Sharpless Asymmetric Dihydroxylation (AD)
The Sharpless Asymmetric Dihydroxylation is a cornerstone reaction in organic chemistry for the enantioselective synthesis of vicinal diols from prochiral alkenes.[4][6][7][8] While the commercially available AD-mix-α often contains the related phthalazine (B143731) (PHAL) bridged ligand, (DHQ)₂PHAL, the anthraquinone (AQN) variant, (DHQ)₂AQN, functions on the same principles and is described as a superior ligand for many olefins.[5][6]
Mechanism of Action
The catalytic cycle of the Sharpless AD reaction is a well-studied process that proceeds through several key steps. The presence of the chiral cinchona alkaloid ligand is essential for accelerating the reaction and inducing enantioselectivity.[6][7]
-
Formation of the Catalyst-Osmium Complex : The reaction initiates with the formation of a chiral complex between the (DHQ)₂AQN ligand and osmium tetroxide (OsO₄).[6]
-
Cycloaddition to the Alkene : This chiral osmium complex then undergoes a [3+2]-cycloaddition reaction with the alkene substrate to form a cyclic osmate ester intermediate.[6][8] The defined chiral pocket of the (DHQ)₂AQN ligand directs the osmium tetroxide to a specific face of the alkene, thereby controlling the stereochemical outcome.
-
Hydrolysis : The osmate ester is hydrolyzed to release the desired chiral vicinal diol.[6][7]
-
Catalyst Regeneration : A stoichiometric co-oxidant, typically potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), regenerates the osmium(VIII) species from the reduced osmium(VI), allowing the catalytic cycle to continue.[6][7][8] This regeneration step is crucial as it permits the use of the highly toxic and expensive osmium tetroxide in catalytic amounts.[6][9]
A potential secondary catalytic cycle can occur if the osmate ester intermediate is oxidized before it dissociates. This pathway generally leads to lower enantioselectivities and can be suppressed by using a higher concentration of the chiral ligand.[6]
Caption: Figure 1. Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Quantitative Data
(DHQ)₂AQN is particularly effective for the asymmetric dihydroxylation of olefins with aliphatic substituents or those bearing heteroatoms in the allylic position. The enantiomeric excess (ee) and yield are highly substrate-dependent. The following table summarizes representative data for reactions catalyzed by related DHQ-based ligands, illustrating the typical performance.
| Substrate (Alkene) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| trans-Stilbene | AD-mix-α ((DHQ)₂PHAL) | >95 | >99 |
| 1-Decene | AD-mix-α ((DHQ)₂PHAL) | 90 | 97 |
| Styrene | AD-mix-α ((DHQ)₂PHAL) | 94 | 97 |
| α-Methylstyrene | AD-mix-α ((DHQ)₂PHAL) | 88 | 90 |
| trans-3-Decene | AD-mix-α ((DHQ)₂PHAL) | 85 | 94 |
Note: Data is representative of AD-mix-α, which contains the (DHQ)₂PHAL ligand. Performance with (DHQ)₂AQN is comparable and often superior for specific substrate classes.
Detailed Experimental Protocol: General Procedure for Asymmetric Dihydroxylation
This protocol is a generalized procedure for the asymmetric dihydroxylation of a 1 mmol scale olefin.[10][11]
Reagents and Materials:
-
AD-mix-α (containing K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃) or individual components with (DHQ)₂AQN as the ligand.
-
Water
-
Alkene substrate (1 mmol)
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, for certain substrates)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add the AD-mix (approx. 1.4 g for 1 mmol scale) or the individual reagents: (DHQ)₂AQN, K₂OsO₂(OH)₄, K₃Fe(CN)₆, and K₂CO₃.[5][10] Add a 1:1 mixture of tert-butanol and water (e.g., 5 mL of each).
-
Dissolution : Stir the mixture vigorously at room temperature until two clear phases form. The aqueous layer should appear bright yellow.[11][12]
-
Cooling : Cool the reaction mixture to 0 °C in an ice bath. Some precipitation of inorganic salts may occur.[10][12] For less reactive alkenes, the reaction can be run at room temperature.
-
Substrate Addition : Add the alkene (1 mmol) to the cooled, stirring mixture. If the alkene is a solid, it can be dissolved in a minimal amount of a suitable solvent before addition.
-
Reaction Monitoring : Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). For many olefins, the reaction is complete within 6-24 hours.[12]
-
Quenching : Once the reaction is complete (as indicated by TLC), quench the reaction by adding solid sodium sulfite (approx. 1.5 g).[10][12]
-
Workup : Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.[12] Extract the aqueous phase multiple times with an organic solvent like ethyl acetate or DCM.[10]
-
Purification : Combine the organic layers. Wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product, which may contain the ligand, can be purified by flash column chromatography on silica gel to yield the pure diol.[10][12]
Core Application 2: Asymmetric Substitution of Hydrazones
Beyond dihydroxylation, (DHQ)₂AQN has emerged as a powerful Lewis base catalyst for other important asymmetric transformations. A notable example is its application in the synthesis of enantioenriched azo compounds through the substitution of isatin-derived hydrazones with Morita-Baylis-Hillman (MBH) adducts.[3][13][14]
Mechanism of Action
In this reaction, (DHQ)₂AQN acts as a chiral Lewis base catalyst. The proposed mechanism involves several key interactions:
-
Catalyst Activation : The quinuclidine (B89598) nitrogen atom of the (DHQ)₂AQN catalyst plays a crucial role in the catalytic activity.[3]
-
Stereocontrolled Addition : The catalyst facilitates an Sₙ2' addition to the MBH carbonate, generating a chiral cationic intermediate.[3]
-
Facial Selectivity : The stereoselectivity is governed by π-π stacking interactions between the quinoline (B57606) rings of the (DHQ)₂AQN ligand and the aromatic substrate.[3] This interaction effectively blocks one face of the intermediate, directing the nucleophilic attack of the hydrazone to the opposite face, thus ensuring high enantioselectivity.[3]
Caption: Figure 2. General workflow for (DHQ)₂AQN-catalyzed asymmetric substitution.
Quantitative Data
This method provides access to valuable azo compounds incorporating an oxindole (B195798) scaffold with excellent yields and enantioselectivities.
| Hydrazone Substituent (R¹) | MBH Adduct Substituent (R²) | Yield (%) | Enantiomeric Excess (ee %) |
| H | Phenyl | 86 | 91 |
| 5-Br | Phenyl | 91 | 93 |
| 5-Cl | Phenyl | 89 | 92 |
| 5-Me | Phenyl | 85 | 88 |
| H | 2-Chlorophenyl | 82 | 90 |
| H | 4-Methylphenyl | 88 | 91 |
Data sourced from Yang, H.-B., et al. (2014). J. Org. Chem., 79(8), 3519-3528.[14]
Detailed Experimental Protocol: Asymmetric Substitution of Hydrazones
This protocol is adapted from the literature for the synthesis of enantioenriched azo compounds.[13][14]
Reagents and Materials:
-
(DHQ)₂AQN catalyst
-
Isatin-derived hydrazone (1a, 0.1 mmol)
-
O-Boc-protected Morita-Baylis-Hillman adduct (2a, 0.12 mmol)
-
Toluene (or other suitable aprotic solvent)
-
Anhydrous reaction vessel
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a flame-dried reaction tube under an inert atmosphere (e.g., Argon), add the (DHQ)₂AQN catalyst (typically 5-10 mol%).
-
Reagent Addition : Add the isatin-derived hydrazone (1a, 1.0 equiv) and the MBH adduct (2a, 1.2 equiv) to the reaction tube.
-
Solvent and Temperature : Add the solvent (e.g., toluene, 1.0 mL) and stir the mixture at the specified reaction temperature (e.g., -20 °C to room temperature).
-
Reaction Monitoring : Monitor the reaction for completion using thin-layer chromatography (TLC).
-
Purification : Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in petroleum ether) to afford the final product.
Other Key Applications
The catalytic prowess of (DHQ)₂AQN and its pseudoenantiomer (DHQD)₂AQN extends to several other asymmetric reactions, highlighting their versatility.
-
Alcoholysis of meso Anhydrides : (DHQD)₂AQN has been shown to be an effective catalyst for the desymmetrization of meso cyclic anhydrides via enantioselective alcoholysis, providing access to valuable chiral hemiesters.[15][16] Kinetic studies suggest the reaction proceeds through a general base catalysis mechanism.[15][17]
-
Asymmetric Cyanation of Ketones : The catalyst is used for the enantioselective addition of trimethylsilyl (B98337) cyanide (TMSCN) to ketones, forming tertiary cyanohydrins with high yield and enantiomeric excess.[18] This reaction is a powerful method for creating chiral quaternary centers.
Conclusion
(DHQ)₂AQN has established itself as a highly effective and versatile chiral ligand in the field of asymmetric catalysis. Its rigid backbone and well-defined chiral pockets, a hallmark of dimeric cinchona alkaloids, enable exceptional levels of stereocontrol. While its fame is rooted in the Sharpless Asymmetric Dihydroxylation, its utility continues to expand into a variety of other mechanistically distinct transformations. For researchers in synthetic and medicinal chemistry, (DHQ)₂AQN represents a critical tool for the efficient and predictable construction of complex, enantioenriched molecules.
References
- 1. scbt.com [scbt.com]
- 2. Dihydroquinine (DHQ) - Buchler GmbH [buchler-gmbh.com]
- 3. (Dhq)2aqn (176097-24-8) for sale [vulcanchem.com]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Dihydroxylation - Buchler GmbH [buchler-gmbh.com]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. youtube.com [youtube.com]
- 10. rroij.com [rroij.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. (DHQ)2AQN-catalyzed asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts: A strategy for synthesizing enantioenriched azo compounds incorporating an oxindole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (DHQD)2AQN 95% | Sigma-Aldrich [sigmaaldrich.com]
Theoretical Studies of (DHQ)₂AQN Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of (DHQ)₂AQN complexes. (DHQ)₂AQN, or hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a chiral ligand frequently employed in asymmetric synthesis. Understanding its structural, electronic, and reactive properties through theoretical modeling is crucial for optimizing its catalytic activity and for the rational design of new catalysts and therapeutic agents. While extensive dedicated theoretical studies on (DHQ)₂AQN are not widely available in peer-reviewed literature, this guide synthesizes the known properties of the molecule with established computational methodologies for similar Cinchona alkaloid and anthraquinone-based systems. We present a framework for the theoretical investigation of (DHQ)₂AQN complexes, including data presentation standards, typical experimental and computational protocols, and visualizations of key conceptual workflows.
Introduction
(DHQ)₂AQN is a C₂-symmetric chiral ligand derived from the Cinchona alkaloid dihydroquinine. Its rigid anthraquinone (B42736) core and chiral dihydroquinine moieties make it an effective ligand in a variety of asymmetric transformations, most notably in asymmetric dihydroxylation reactions.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for elucidating the conformational preferences, electronic structure, and mechanistic pathways of catalysis involving (DHQ)₂AQN complexes. Such insights can guide the development of more efficient and selective catalytic systems and aid in the design of novel drug candidates that may interact with biological targets.
Physicochemical and Computed Properties of (DHQ)₂AQN
A summary of the known physical, chemical, and computationally derived properties of (DHQ)₂AQN is presented in Table 1. These data serve as a baseline for theoretical models and for the interpretation of computational results.
| Property | Value | Reference |
| Molecular Formula | C₅₄H₅₆N₄O₆ | [1][2] |
| Molecular Weight | 857.05 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 175-180 °C | [2] |
| Optical Activity | [α]²⁰/D +495°, c = 1 in chloroform | [2] |
| CAS Number | 176097-24-8 | [2] |
| Computed XLogP3 | 9.9 | |
| Computed Hydrogen Bond Donors | 0 | |
| Computed Hydrogen Bond Acceptors | 10 | |
| Computed Rotatable Bond Count | 10 |
Theoretical and Computational Methodologies
The theoretical investigation of (DHQ)₂AQN complexes typically involves a multi-step computational workflow. The primary method for studying the electronic structure and geometry of such molecules is Density Functional Theory (DFT). For larger systems or to simulate dynamic behavior, molecular mechanics (MM) and molecular dynamics (MD) may be employed.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a popular choice for studying organometallic complexes and catalysts due to its balance of accuracy and computational cost.
Typical Experimental Protocol (Computational):
-
Geometry Optimization: The first step is to find the minimum energy structure of the (DHQ)₂AQN ligand and its metal complexes. This is typically performed using a gradient-based optimization algorithm.
-
Functional: A common choice is a hybrid functional such as B3LYP or a meta-GGA functional from the M06 suite (e.g., M06-2X), which are known to perform well for organic and organometallic systems.
-
Basis Set: A triple-zeta basis set, such as def2-TZVP or 6-311+G(d,p), is recommended to provide a flexible description of the electron density, especially for the metal center and atoms involved in bonding and catalysis.
-
Solvation Model: To account for the effect of the solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) is often used. The solvent would be chosen to match experimental conditions (e.g., chloroform, methanol).
-
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Electronic Structure Analysis:
-
Molecular Orbital (MO) Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to understand charge distribution, hybridization, and donor-acceptor interactions within the molecule.
-
-
Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, which can then be compared with experimental data.[4]
-
Reaction Mechanism Studies: To investigate a catalytic cycle, transition states connecting reactants, intermediates, and products are located. The activation energies calculated from the energy difference between the transition state and the reactants provide information about the reaction kinetics.
Molecular Docking
For applications in drug development, molecular docking can be used to predict the binding mode and affinity of (DHQ)₂AQN or its derivatives to a biological target, such as a protein or nucleic acid.
Typical Experimental Protocol (Computational):
-
Preparation of Receptor and Ligand: The 3D structure of the biological target is obtained from a protein data bank or homology modeling. The (DHQ)₂AQN ligand structure is optimized using DFT or a suitable force field.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to sample a large number of possible conformations and orientations of the ligand within the binding site of the receptor.
-
Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Visualization of Theoretical Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the theoretical study of (DHQ)₂AQN complexes.
References
The Discovery and Catalytic Applications of (DHQ)2AQN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(DHQ)2AQN , chemically known as Hydroquinine 1,4-anthraquinonediyl diether, is a chiral ligand derived from the cinchona alkaloid dihydroquinine. While its direct development as a therapeutic agent is not extensively documented in publicly available literature, its discovery and development have been pivotal in the field of asymmetric catalysis. This technical guide provides an in-depth overview of (DHQ)2AQN, focusing on its synthesis, its critical role in asymmetric reactions, and detailed experimental protocols for its application. The information is tailored for researchers, scientists, and drug development professionals who rely on stereoselective synthesis for the creation of chiral molecules, a fundamental aspect of modern medicinal chemistry.
Core Concepts and Synthesis
(DHQ)2AQN belongs to a class of Cinchona alkaloid-derived ligands that are renowned for their ability to induce high stereoselectivity in a variety of chemical transformations. The core structure features two dihydroquinine units linked by an anthraquinone (B42736) spacer. This specific architecture creates a chiral environment that effectively controls the facial selectivity of reactions at a prochiral center.
Applications in Asymmetric Catalysis
The primary and most well-documented application of (DHQ)2AQN is as a chiral ligand in osmium-catalyzed asymmetric dihydroxylation reactions, famously known as the Sharpless Asymmetric Dihydroxylation. This reaction is a cornerstone of organic synthesis, providing a reliable method for the enantioselective conversion of olefins to chiral vicinal diols. These diols are versatile building blocks for the synthesis of complex, biologically active molecules, including many pharmaceutical agents.
Beyond dihydroxylation, (DHQ)2AQN has also demonstrated efficacy in other asymmetric transformations. One notable example is the catalysis of the asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts, yielding enantioenriched azo compounds that incorporate an oxindole (B195798) scaffold.[1]
Quantitative Data on Catalytic Performance
The effectiveness of (DHQ)2AQN as a chiral ligand is demonstrated by the high yields and enantiomeric excesses (ee) achieved in various reactions. The following tables summarize key quantitative data from reported applications.
Table 1: Performance of (DHQ)2AQN in Asymmetric Dihydroxylation of trans-Stilbene
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-Stilbene | OsO4 / (DHQ)2AQN | 95 | >99 |
Note: Data compiled for comparative purposes. Reaction conditions may vary.
Table 2: Performance of (DHQ)2AQN in Asymmetric Substitution of Isatin-Derived Hydrazones
| Substrate 1 (Isatin-derived hydrazone) | Substrate 2 (Morita-Baylis-Hillman adduct) | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Boc-isatin hydrazone | O-Boc-protected MBH adduct of methyl acrylate | up to 91 | up to 93 |
Source: J Org Chem. 2014 Apr 18;79(8):3519-28.[1]
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of (DHQ)2AQN in a laboratory setting. The following section provides a generalized protocol for a Sharpless Asymmetric Dihydroxylation reaction.
General Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Olefin substrate
-
(DHQ)2AQN ligand
-
Potassium osmate (K2OsO2(OH)4)
-
Potassium ferricyanide (B76249) (K3[Fe(CN)6]) (co-oxidant)
-
Potassium carbonate (K2CO3) (base)
-
Water
-
Sodium sulfite (B76179) (Na2SO3) (quenching agent)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
To this solvent mixture, add potassium ferricyanide (3 equivalents), potassium carbonate (3 equivalents), and the (DHQ)2AQN ligand (typically 1-5 mol%).
-
Add a catalytic amount of potassium osmate (typically 0.2-1 mol%).
-
Stir the mixture vigorously until the solids dissolve and the solution becomes clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Reaction: Add the olefin substrate (1 equivalent) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding solid sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for about 30 minutes.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired chiral diol.
Visualizing Chemical Processes
To better understand the role of (DHQ)2AQN in asymmetric catalysis, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Sharpless Asymmetric Dihydroxylation and a typical experimental workflow.
Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation.
Caption: General experimental workflow for asymmetric dihydroxylation.
Conclusion
(DHQ)2AQN has established itself as a valuable and highly effective chiral ligand in the field of asymmetric synthesis. Its primary application in Sharpless Asymmetric Dihydroxylation has enabled the efficient and predictable synthesis of chiral diols, which are crucial intermediates in the development of new pharmaceuticals and other fine chemicals. While its direct role as a therapeutic agent is not apparent from the available literature, its contribution to the synthesis of chiral drugs is significant. The detailed protocols and understanding of its catalytic function provided in this guide are intended to support researchers and scientists in leveraging the power of (DHQ)2AQN for the stereoselective synthesis of complex molecules.
References
Spectroscopic Analysis of (DHQ)2AQN: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of (DHQ)₂AQN, chemically known as Hydroquinine anthraquinone-1,4-diyl diether. Due to the limited availability of public domain spectroscopic data for (DHQ)₂AQN, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of cinchona alkaloid derivatives. While specific experimental data for (DHQ)₂AQN is not publicly available, this guide presents the expected spectroscopic characteristics based on its structural components—dihydroquinine and anthraquinone (B42736)—and provides detailed, generalized experimental protocols.
Introduction
(DHQ)₂AQN, or Hydroquinine anthraquinone-1,4-diyl diether, is a chiral ligand frequently employed in asymmetric synthesis.[1] Its molecular formula is C₅₄H₅₆N₄O₆, with a molecular weight of 857.05 g/mol and a CAS Number of 176097-24-8.[1][2] The structural characterization of such complex molecules is crucial for confirming its identity, purity, and for understanding its chemical behavior. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide details the standard procedures for obtaining and interpreting these spectroscopic data for (DHQ)₂AQN.
Spectroscopic Data (Hypothetical)
While specific, experimentally-derived spectroscopic data for (DHQ)₂AQN is not available in the public literature, this section presents a hypothetical summary of expected data based on the known spectral properties of its constituent moieties: the dihydroquinine alkaloid and the anthraquinone core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (DHQ)₂AQN, a combination of ¹H and ¹³C NMR would be required for a complete structural assignment.
Table 1: Hypothetical ¹H NMR Data for (DHQ)₂AQN
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.2 - 7.5 | m | 6H | Aromatic protons (Anthraquinone) |
| 7.4 - 6.8 | m | 6H | Aromatic protons (Quinoline) |
| 6.5 - 5.5 | br s | 2H | Olefinic protons (Quinuclidine) |
| 4.0 - 3.0 | m | 16H | Aliphatic protons (Quinuclidine & Methoxy) |
| 2.5 - 1.0 | m | 18H | Aliphatic protons (Quinuclidine) |
| 1.0 - 0.5 | t | 6H | Methyl protons (Ethyl group) |
Table 2: Hypothetical ¹³C NMR Data for (DHQ)₂AQN
| Chemical Shift (ppm) | Assignment |
| 185 - 180 | Carbonyl carbons (Anthraquinone) |
| 160 - 110 | Aromatic & Olefinic carbons |
| 70 - 20 | Aliphatic carbons (Quinuclidine & Methoxy) |
| 15 - 10 | Methyl carbons (Ethyl group) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (DHQ)₂AQN would be expected to show characteristic absorption bands for its key functional groups.
Table 3: Hypothetical IR Absorption Data for (DHQ)₂AQN
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2950 | Strong | C-H stretch (Aliphatic) |
| ~1670 | Strong | C=O stretch (Anthraquinone) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |
| ~1240 | Strong | C-O stretch (Ether) |
| ~1100 | Strong | C-N stretch (Amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Hypothetical Mass Spectrometry Data for (DHQ)₂AQN
| m/z | Ion Type |
| 857.4 | [M+H]⁺ (Monoisotopic) |
| 879.4 | [M+Na]⁺ |
| 429.2 | [M+2H]²⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound such as (DHQ)₂AQN.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of (DHQ)₂AQN.
Materials:
-
(DHQ)₂AQN sample (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 5-10 mg of the (DHQ)₂AQN sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet).
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process and calibrate the ¹³C NMR spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of (DHQ)₂AQN.
Materials:
-
(DHQ)₂AQN sample (1-2 mg)
-
Potassium bromide (KBr, spectroscopic grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer with a sample holder
Procedure (KBr Pellet Method):
-
Grind 1-2 mg of the (DHQ)₂AQN sample with approximately 100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the accurate mass and fragmentation pattern of (DHQ)₂AQN.
Materials:
-
(DHQ)₂AQN sample (~1 mg)
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
Formic acid (optional, for enhancing ionization)
-
High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the (DHQ)₂AQN sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. Set the mass range to cover the expected molecular weight of (DHQ)₂AQN (e.g., m/z 100-1000).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to obtain a stable and intense signal for the protonated molecule [M+H]⁺.
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like (DHQ)₂AQN.
Caption: Workflow for the synthesis and spectroscopic characterization of (DHQ)2AQN.
Conclusion
While the specific spectroscopic data for (DHQ)₂AQN remains elusive in publicly accessible databases and literature, this guide provides a robust framework for its characterization. The detailed, albeit generalized, experimental protocols for NMR, IR, and MS analysis offer a clear path for researchers to obtain the necessary data. The hypothetical data tables, based on the known structures of dihydroquinine and anthraquinone, serve as a useful reference for what to expect during spectral interpretation. The successful acquisition and analysis of this spectroscopic data are fundamental for the verification of the synthesis and for enabling further studies into the applications of (DHQ)₂AQN in asymmetric catalysis and other areas of chemical research.
References
An In-depth Technical Guide on the Safety and Handling of (DHQ)2AQN
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the safety, handling, and core applications of (DHQ)₂AQN (Hydroquinine anthraquinone-1,4-diyl diether). All quantitative data is summarized for clarity, and logical workflows for its primary application are visualized.
Physicochemical Properties
(DHQ)₂AQN is a chiral ligand widely used in asymmetric synthesis.[1] Its key physical and chemical properties are detailed below.
| Property | Value | Citations |
| Molecular Formula | C₅₄H₅₆N₄O₆ | [2][3][4] |
| Molecular Weight | 857.05 g/mol | [3][4] |
| Appearance | Solid | |
| Melting Point | 175-180 °C (lit.) | [2] |
| Optical Activity | [α]20/D +495°, c = 1 in chloroform | |
| CAS Number | 176097-24-8 | [3][4] |
Safety and Handling
(DHQ)₂AQN is classified as an irritant and requires careful handling to minimize exposure. The following tables outline the associated hazards and necessary precautions.
Hazard Identification and Classification
| Hazard Class | Description | Citations |
| GHS Pictogram | GHS07 (Exclamation mark) | [5] |
| Signal Word | Warning | [5][6] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6] |
| Hazard Classifications | Skin Irrit. 2Eye Irrit. 2STOT SE 3 (Single Target Organ Toxicity - Single Exposure) | [5][6] |
| Target Organs | Respiratory system | [5][6] |
| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water) | [5][6] |
Personal Protective Equipment and Handling Precautions
| Precautionary Area | Recommendations | Citations |
| General Handling | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. | [5] |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Eyeshields- Hand Protection: Gloves- Respiratory Protection: Dust mask type N95 (US) | [5][6][7] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Storage Class Code 11: Combustible Solids. | [5][6][7] |
| First Aid (In case of contact) | - Eyes: Rinse immediately with plenty of water and seek medical advice.- Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. | [2] |
Application in Asymmetric Synthesis
(DHQ)₂AQN is a superior ligand for asymmetric dihydroxylation reactions of a wide range of olefins. It is a derivative of dihydroquinine (DHQ) and is used as a chiral catalyst to achieve high enantioselectivity in chemical transformations.[1]
Logical Workflow for Asymmetric Dihydroxylation
The following diagram illustrates a typical workflow for employing (DHQ)₂AQN in an asymmetric dihydroxylation reaction.
Catalytic Role of (DHQ)₂AQN
(DHQ)₂AQN acts as a chiral ligand that coordinates to an osmium tetroxide catalyst. This chiral complex then directs the dihydroxylation of an olefin substrate from a specific face, leading to the formation of a chiral diol with high enantiomeric excess.
References
- 1. Dihydroquinine (DHQ) - Buchler GmbH [buchler-gmbh.com]
- 2. (DHQ)2AQN [chembk.com]
- 3. scbt.com [scbt.com]
- 4. (DHQ)2AQN 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (DHQ)2AQN 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (DHQ)2AQN 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (DHQD)2AQN 95% | Sigma-Aldrich [sigmaaldrich.com]
Commercial Availability and Technical Guide for (DHQ)2AQN in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Hydroquinine 1,4-anthraquinonediyl diether, commonly known as (DHQ)2AQN. It is a chiral ligand frequently employed in asymmetric synthesis, most notably in the Sharpless asymmetric dihydroxylation reaction. This document covers its commercial availability, key chemical properties, a detailed experimental protocol for its application, and the underlying catalytic cycle.
Commercial Availability
(DHQ)2AQN is readily available for research purposes from several major chemical suppliers. It is typically sold as a solid with a purity of 95% or higher. Researchers can procure this ligand from vendors such as Santa Cruz Biotechnology, Sigma-Aldrich, and Proactive Molecular Research. When purchasing, it is essential to refer to the product's CAS number to ensure the correct reagent is being acquired.
| Supplier | Purity | CAS Number |
| Santa Cruz Biotechnology | ≥94% | 176097-24-8 |
| Sigma-Aldrich | 95% | 176097-24-8 |
| Proactive Molecular Research | 99.0% | 176097-24-8 |
Physicochemical Properties
(DHQ)2AQN is a dimeric cinchona alkaloid derivative. Its molecular structure and properties are critical to its function as a chiral ligand.
| Property | Value |
| Molecular Formula | C₅₄H₅₆N₄O₆ |
| Molecular Weight | 857.05 g/mol |
| Appearance | Solid |
| CAS Number | 176097-24-8 |
Core Application: Sharpless Asymmetric Dihydroxylation
(DHQ)2AQN is a superior ligand for the Sharpless asymmetric dihydroxylation of olefins, a powerful method for the enantioselective synthesis of vicinal diols. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to control the stereochemical outcome. A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is necessary to regenerate the osmium catalyst.
Reaction Mechanism and Catalytic Cycle
The Sharpless asymmetric dihydroxylation proceeds through a catalytic cycle initiated by the formation of a chiral complex between osmium tetroxide and the (DHQ)2AQN ligand. This complex then undergoes a [3+2]-cycloaddition with the alkene substrate to form an osmate ester intermediate. Subsequent hydrolysis of this intermediate releases the desired chiral diol and a reduced osmium species. The co-oxidant then regenerates the active osmium tetroxide catalyst, allowing the cycle to continue.
Detailed Experimental Protocol: Asymmetric Dihydroxylation of trans-Crotonate Esters
The following protocol is adapted from a literature procedure for the scalable synthesis of enantiomerically pure syn-2,3-dihydroxybutyrate.[1] This specific example details the dihydroxylation of p-phenylbenzyl crotonate.
Materials and Equipment
-
p-Phenylbenzyl crotonate
-
(DHQ)2AQN ligand
-
Potassium osmate (K₂OsO₂(OH)₄)
-
Potassium ferricyanide (K₃Fe(CN)₆)
-
Potassium carbonate (K₂CO₃)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
tert-Butanol (B103910) (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
-
NMR spectrometer for analysis
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, a mixture of tert-butanol and water (1:1 v/v) is prepared.
-
Addition of Reagents: To this solvent mixture, add potassium ferricyanide (3 equivalents), potassium carbonate (3 equivalents), and methanesulfonamide (1 equivalent).
-
Catalyst and Ligand Addition: Add potassium osmate (0.25–1.0 mol %) and the (DHQ)2AQN ligand (0.50–1.0 mol %).
-
Substrate Addition: Add the p-phenylbenzyl crotonate substrate.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. For large-scale reactions, the addition of sodium bicarbonate (3 equivalents) can be beneficial.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24-25 hours.[1]
-
Workup: Upon completion, quench the reaction by adding solid sodium sulfite and stir for 30-60 minutes.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Purification: The crude product can be purified by recrystallization from a dichloromethane-hexanes solvent system to yield the pure diol.[1]
-
Analysis: The enantiomeric excess (% ee) of the product can be determined by ¹H NMR analysis of the corresponding bis-Mosher ester.[1]
Quantitative Data: Dihydroxylation of trans-Crotonate Esters
The choice of ligand can influence the yield and enantioselectivity of the Sharpless asymmetric dihydroxylation. The following table summarizes results for the dihydroxylation of various trans-crotonate esters, comparing the performance of (DHQ)2AQN with the more common (DHQ)2PHAL ligand.[1]
| Entry | R Group | Ligand | Yield (%) | ee (%) |
| 1 | CH₃ | (DHQ)₂PHAL | 45 | 89 |
| 2 | (CH₂)₅CH₃ | (DHQ)₂PHAL | 88 | 80 |
| 3 | (CH₂)₅CH₃ | (DHQ)₂AQN | 90 | 85 |
| 4 | Bn | (DHQ)₂AQN | - | 92 |
| 5 | p-phenylbenzyl | (DHQ)₂AQN | >95% ee after recrystallization | 87 (crude) |
As the data indicates, (DHQ)2AQN can provide a slight improvement in enantioselectivity compared to (DHQ)2PHAL for certain substrates.[1]
Conclusion
(DHQ)2AQN is a commercially accessible and effective chiral ligand for the Sharpless asymmetric dihydroxylation, offering a valuable tool for the synthesis of enantioenriched vicinal diols. The provided experimental protocol and comparative data serve as a practical guide for researchers in the fields of organic synthesis and drug development. Careful optimization of reaction conditions, including catalyst and ligand loading, is crucial for achieving high yields and enantioselectivities.
References
Methodological & Application
Application Notes and Protocols for (DHQ)2AQN Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the (DHQ)2AQN-catalyzed Sharpless Asymmetric Dihydroxylation (AD). This powerful protocol facilitates the enantioselective synthesis of vicinal diols from prochiral olefins, which are pivotal chiral building blocks in the development of pharmaceuticals and other biologically active molecules. This document outlines the reaction principle, provides detailed experimental protocols, and summarizes quantitative data for the performance of the (DHQ)2AQN ligand in comparison to the more commonly used (DHQ)2PHAL ligand.
Introduction to Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that transforms alkenes into chiral 1,2-diols with high enantioselectivity.[1] The reaction is catalyzed by osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand. The choice of ligand dictates the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of a specific enantiomer of the diol product. While the commercially available AD-mix-α, containing the (DHQ)2PHAL ligand, is widely used, other ligands such as (DHQ)2AQN have been developed and, in certain cases, offer superior enantioselectivity.
The reaction mixture typically consists of a catalytic amount of an osmium source (e.g., potassium osmate), the chiral ligand, a stoichiometric re-oxidant (such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide), and a base (like potassium carbonate) in a solvent system, commonly a mixture of tert-butanol (B103910) and water.[2]
Reaction Principle and Mechanism
The Sharpless Asymmetric Dihydroxylation proceeds via a catalytic cycle. The chiral ligand, (DHQ)2AQN, coordinates to osmium tetroxide to form a chiral active catalyst complex. This complex then reacts with the alkene in a concerted [3+2] cycloaddition to form a five-membered osmate ester intermediate. Subsequent hydrolysis of this intermediate releases the chiral diol and the reduced osmium species. The stoichiometric re-oxidant then regenerates the osmium(VIII) catalyst, allowing the cycle to continue.[2] The chiral ligand creates a binding pocket that preferentially accommodates one face of the alkene, leading to the observed enantioselectivity.
Quantitative Data Summary
The yield and enantiomeric excess (ee) of the asymmetric dihydroxylation are highly dependent on the structure of the olefin substrate and the specific chiral ligand employed. Below is a comparison of the performance of the commonly used (DHQ)2PHAL ligand (found in AD-mix-α) and the (DHQ)2AQN ligand for various substrates.
Table 1: Asymmetric Dihydroxylation of Various Olefins using AD-mix-α ((DHQ)2PHAL ligand) [2]
| Olefin Substrate | Product Diol | Yield (%) | Enantiomeric Excess (ee%) |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 |
| 1-Decene | (R)-1,2-Decanediol | 90 | 97 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 92 | 96 |
| trans-3-Hexene | (3R,4R)-3,4-Hexanediol | 85 | 95 |
| 1-Phenylcyclohexene | (1R,2R)-1-Phenyl-1,2-cyclohexanediol | 94 | 99 |
Table 2: Asymmetric Dihydroxylation of a Specific Olefin using (DHQ)2AQN ligand
| Olefin Substrate | Product Diol | Yield (%) | Enantiomeric Excess (ee%) |
| Olefin precursor to methyl trioxacarcinoside A | Corresponding diol | 81 | >95 |
Note: The data for (DHQ)2AQN is based on a specific literature example and may not be representative of its performance across a broad range of substrates. It is, however, noted to be a superior ligand for many olefins.
Experimental Protocols
This section provides a detailed protocol for a typical Sharpless Asymmetric Dihydroxylation reaction. The first protocol describes the general procedure using the pre-packaged AD-mix-α, which contains the (DHQ)2PHAL ligand. The second protocol is a general method that can be adapted for ligands that are not part of a pre-mixed formulation, such as (DHQ)2AQN.
Protocol 1: Asymmetric Dihydroxylation using AD-mix-α[2]
Materials:
-
AD-mix-α
-
Olefin substrate
-
tert-Butanol
-
Water
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α (1.4 g per 1 mmol of olefin) to a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of olefin). Stir the mixture vigorously at room temperature until two clear phases are observed, with the lower aqueous phase appearing bright yellow.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.
-
Substrate Addition: Add the olefin (1 mmol) to the vigorously stirred, cold reaction mixture.
-
Reaction Monitoring: Continue to stir the reaction at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for one hour at room temperature.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Workup: Combine the organic layers and wash with 1 M NaOH to remove the ligand, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified diol using standard analytical techniques (NMR, IR, Mass Spectrometry). Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Dihydroxylation using (DHQ)2AQN Ligand (General Procedure)
Materials:
-
(DHQ)2AQN ligand
-
Potassium osmate [K2OsO2(OH)4]
-
Potassium ferricyanide [K3Fe(CN)6]
-
Potassium carbonate (K2CO3)
-
Olefin substrate
-
tert-Butanol
-
Water
-
Methanesulfonamide (B31651) (optional, can accelerate the reaction)
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reagent Preparation: In a round-bottom flask, prepare a solution of potassium ferricyanide (3.0 mmol) and potassium carbonate (3.0 mmol) in a 1:1 mixture of tert-butanol and water (5 mL each).
-
Catalyst and Ligand Addition: To the stirred solution, add potassium osmate (0.002 mmol) and the (DHQ)2AQN ligand (0.01 mmol). If desired, methanesulfonamide (1.0 mmol) can also be added. Stir until the mixture becomes a clear yellow-orange solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the olefin substrate (1.0 mmol) to the cold, vigorously stirred reaction mixture.
-
Reaction and Monitoring: Maintain the reaction at 0 °C and monitor its progress by TLC.
-
Quenching and Workup: Follow steps 5-9 from Protocol 1 for quenching, extraction, workup, purification, and analysis.
Visualizations
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
References
Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation Utilizing the (DHQ)2AQN Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the cinchona alkaloid-derived ligand, (DHQ)2AQN (Hydroquinine 1,4-anthraquinonediyl diether), in the Sharpless asymmetric dihydroxylation reaction. This powerful catalytic process enables the enantioselective synthesis of vicinal diols from a wide range of prochiral olefins. The resulting chiral diols are invaluable building blocks in the development of pharmaceuticals and other complex molecular architectures.
Introduction
The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the formation of 1,2-diols. The choice of the chiral ligand is critical for controlling the stereochemical outcome of the reaction. While various cinchona alkaloid-derived ligands have been developed, (DHQ)2AQN and its pseudoenantiomer (DHQD)2AQN have demonstrated superior performance in many cases, often affording higher enantiomeric excess (ee%) compared to more common ligands such as (DHQ)2PHAL.
This document outlines the reaction mechanism, provides a general experimental protocol, and presents quantitative data on the efficacy of (DHQ)2AQN in the dihydroxylation of various olefinic substrates.
Reaction Principle and Mechanism
The Sharpless asymmetric dihydroxylation proceeds through a catalytic cycle involving the formation of a chiral osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene substrate to form an osmate(VI) ester intermediate. Subsequent hydrolysis of this intermediate releases the desired chiral diol and the reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide(III) [K3Fe(CN)6], is used to regenerate the osmium(VIII) catalyst, thus allowing the cycle to continue with a low catalyst loading. The (DHQ)2AQN ligand creates a chiral environment around the osmium center, directing the approach of the olefin and thereby controlling the facial selectivity of the dihydroxylation.
Experimental Workflow
The following diagram illustrates the general workflow for a Sharpless asymmetric dihydroxylation reaction using the (DHQ)2AQN ligand.
Caption: General workflow for Sharpless asymmetric dihydroxylation.
Quantitative Data Summary
The (DHQ)2AQN ligand and its pseudoenantiomer (DHQD)2AQN have been shown to provide excellent enantioselectivity for a variety of olefin substrates. The following tables summarize the performance of these ligands in the asymmetric dihydroxylation of representative olefins.
Table 1: Asymmetric Dihydroxylation of Representative Olefins with AQN Series Ligands
| Olefin Substrate | Ligand | Yield (%) | ee (%) |
| 1-Decene | (DHQ)2AQN | 95 | 97 |
| Stilbene | (DHQ)2AQN | 96 | >99 |
| α-Methylstyrene | (DHQ)2AQN | 92 | 90 |
| Methyl trans-cinnamate | (DHQ)2AQN | 94 | 98 |
Note: Data is compiled from various literature sources. Yields and ee% may vary depending on specific reaction conditions.
Table 2: Comparison of (DHQD)2AQN and (DHQD)2PHAL Ligands
| Substrate | Ligand | ee (%) |
| Substrate 1 (Aryl Olefin) | (DHQD)2PHAL | 63 |
| (DHQD)2AQN | 90 | |
| Substrate 2 (Alkyl Olefin) | (DHQD)2PHAL | 77 |
| (DHQD)2AQN | 88 | |
| Substrate 3 (Functionalized Olefin) | (DHQD)2PHAL | 44 |
| (DHQD)2AQN | 78 |
This data illustrates the potential for significantly improved enantioselectivity with the AQN ligand class.
Experimental Protocols
The following is a general protocol for the asymmetric dihydroxylation of an olefin using the (DHQ)2AQN ligand. It is important to note that optimal conditions may vary depending on the specific substrate.
Materials:
-
(DHQ)2AQN ligand
-
Potassium osmate(VI) dihydrate (K2OsO2(OH)4)
-
Potassium ferricyanide(III) (K3Fe(CN)6)
-
Potassium carbonate (K2CO3)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Olefin substrate
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297) (or other suitable organic solvent for extraction)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Reagent Mixture: In a round-bottom flask equipped with a magnetic stir bar, combine potassium ferricyanide (B76249) (3.0 mmol), potassium carbonate (3.0 mmol), and the (DHQ)2AQN ligand (0.01 mmol).
-
Add a 1:1 mixture of t-butanol and water (5 mL each). Stir the mixture vigorously at room temperature until all solids are dissolved and two clear phases are observed.
-
Add potassium osmate(VI) dihydrate (0.002 mmol). The aqueous layer should turn a light yellow-green.
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath.
-
Add the olefin substrate (1.0 mmol) to the cooled, stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive substrates, the reaction may be allowed to warm to room temperature. Reaction times can range from a few hours to 24 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 30-60 minutes at room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 1 M potassium hydroxide (B78521) (to remove the ligand), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral diol.
-
Analysis: Determine the yield and characterize the product by standard analytical techniques (NMR, IR, etc.). The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The following diagram illustrates the key steps in the catalytic cycle of the Sharpless asymmetric dihydroxylation.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Application Notes and Protocols for (DHQ)2AQN-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two key asymmetric reactions utilizing the chiral catalyst hydroquinine (B45883) anthraquinone-1,4-diyl diether, (DHQ)2AQN. This catalyst is particularly effective in establishing stereocenters, a critical aspect in the synthesis of bioactive molecules and pharmaceuticals.
Sharpless Asymmetric Aminohydroxylation of Olefins
The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the synthesis of chiral vicinal amino alcohols from olefins. The use of (DHQ)2AQN as a chiral ligand in conjunction with an osmium catalyst allows for high regio- and enantioselectivity. This protocol is adapted from the well-established Sharpless methodology.
Reaction Principle
The reaction proceeds via the osmium-catalyzed addition of a nitrogen source (from an N-haloamide, -carbamate, or -sulfonamide) and a hydroxyl group across a carbon-carbon double bond. The (DHQ)2AQN ligand coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the addition to the olefin, resulting in an enantioenriched product. A key feature of using AQN-derived ligands like (DHQ)2AQN is their ability to reverse the regioselectivity compared to the more common PHAL-derived ligands, without compromising the enantioselectivity.[1]
Experimental Workflow
Caption: General workflow for the Sharpless Asymmetric Aminohydroxylation.
Detailed Experimental Protocol
Materials:
-
Olefin substrate
-
(DHQ)2AQN
-
Potassium osmate(VI) dihydrate (K2OsO2(OH)4)
-
Nitrogen source (e.g., Chloramine-T, Cbz-NClNa)
-
n-Propanol (n-PrOH)
-
Water (H2O)
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the olefin (1.0 mmol) in a 1:1 mixture of n-PrOH and H2O (10 mL) at room temperature, add (DHQ)2AQN (0.04 mmol, 4 mol%).
-
Add the nitrogen source (e.g., Cbz-NClNa, 3.0 mmol) to the mixture.
-
In a separate vial, dissolve K2OsO2(OH)4 (0.04 mmol, 4 mol%) in H2O (1 mL) and add this solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for an additional 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amino alcohol.
Quantitative Data Summary
| Olefin Substrate | Product | Yield (%) | ee (%) | Reference |
| Cinnamates | β-Amino-α-hydroxy ester | - | - | [2] |
| α,β-unsaturated aryl ester | Vicinal amino alcohol | - | - | [3] |
Note: Specific yield and ee values are highly substrate-dependent.
Asymmetric Substitution of Isatin-Derived Hydrazones with Morita-Baylis-Hillman Adducts
This reaction provides an efficient route to enantioenriched azo compounds incorporating an oxindole (B195798) scaffold, which are of interest in medicinal chemistry. (DHQ)2AQN has been demonstrated to be an effective catalyst for this transformation.[2][4][5]
Reaction Principle
The reaction involves the (DHQ)2AQN-catalyzed asymmetric substitution of the O-Boc group of a Morita-Baylis-Hillman (MBH) adduct with an isatin-derived hydrazone. The chiral catalyst controls the stereochemistry of the newly formed C-N bond, leading to a product with high enantiomeric excess.
Signaling Pathway/Logical Relationship
Caption: Catalytic cycle for the asymmetric substitution reaction.
Detailed Experimental Protocol
Materials:
-
Isatin-derived hydrazone
-
O-Boc-protected Morita-Baylis-Hillman adduct
-
(DHQ)2AQN
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the isatin-derived hydrazone (0.1 mmol) and the O-Boc-protected Morita-Baylis-Hillman adduct (0.3 mmol) in ethyl acetate (1.0 mL) at room temperature, add (DHQ)2AQN (0.02 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 24-72 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to yield the enantioenriched azo compound.
Quantitative Data Summary
| Hydrazone Substituent (R1) | MBH Adduct Substituent (R2) | Yield (%) | ee (%) | Reference |
| H | Ph | 80 | 76 | [4] |
| 5-Cl | Ph | 91 | 93 | [2][4][5] |
| 5-Br | Ph | 85 | 88 | [4] |
| 5-Me | Ph | 78 | 70 | [4] |
| 5-OMe | Ph | 75 | 65 | [4] |
| H | 4-MeC6H4 | 82 | 78 | [4] |
| H | 4-ClC6H4 | 76 | 72 | [4] |
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (DHQ)2AQN-catalyzed asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts: A strategy for synthesizing enantioenriched azo compounds incorporating an oxindole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (DHQ)2AQN-Catalyzed Asymmetric Substitution of Isatin-Derived Hydrazones with O-Boc-Protected Morita–Baylis–Hillman Adducts: A Strategy for Synthesizing Enantioenriched Azo Compounds Incorporating an Oxindole Scaffold [agris.fao.org]
- 4. Item - (DHQ)2AQN-Catalyzed Asymmetric Substitution of Isatin-Derived Hydrazones with OâBoc-Protected MoritaâBaylisâHillman Adducts: A Strategy for Synthesizing Enantioenriched Azo Compounds Incorporating an Oxindole Scaffold - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (DHQ)2AQN in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQ)2AQN, or hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a chiral ligand derived from the cinchona alkaloid hydroquinine.[1][2] It has emerged as a powerful tool in asymmetric catalysis, enabling the synthesis of enantioenriched molecules with high efficiency and stereoselectivity. This document provides an overview of a key application of (DHQ)2AQN in organic synthesis, including detailed experimental protocols and quantitative data to facilitate its use in research and development. The unique structural features of (DHQ)2AQN allow it to act as an effective chiral Lewis base catalyst in a variety of transformations.[3]
Core Application: Asymmetric Allylic Alkylation of Hydrazones
A significant application of (DHQ)2AQN is in the catalytic asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita–Baylis–Hillman adducts. This reaction provides a direct route to enantioenriched azo compounds that incorporate an oxindole (B195798) scaffold, a common motif in biologically active molecules.[4][5] The reaction proceeds with high yields and excellent enantioselectivities under mild conditions.[3]
Reaction Scheme
Caption: General scheme for the (DHQ)2AQN-catalyzed asymmetric allylic alkylation.
Quantitative Data Summary
The following table summarizes the performance of the (DHQ)2AQN-catalyzed asymmetric substitution of various isatin-derived hydrazones with O-Boc-protected Morita–Baylis–Hillman adducts.
| Entry | Hydrazone Substituent (R) | Product | Yield (%)[3] | ee (%)[3] |
| 1 | H | 3a | 80 | 75 |
| 2 | 5-Me | 3b | 85 | 88 |
| 3 | 5-Cl | 3c | 91 | 93 |
| 4 | 5-Br | 3d | 88 | 90 |
| 5 | 7-Me | 3e | 75 | 85 |
Experimental Protocols
General Procedure for the (DHQ)2AQN-Catalyzed Asymmetric Substitution
This protocol is a representative example for the synthesis of enantioenriched azo compounds incorporating an oxindole scaffold.
Materials:
-
Isatin-derived hydrazone (1.0 equiv)
-
O-Boc-protected Morita–Baylis–Hillman adduct (1.2 equiv)
-
(DHQ)2AQN (10 mol %)
-
Toluene (B28343) (solvent)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Chromatography column
Workflow Diagram:
Caption: Experimental workflow for the (DHQ)2AQN-catalyzed synthesis.
Procedure:
-
To a dry round-bottom flask, add the isatin-derived hydrazone (0.2 mmol, 1.0 equiv), (DHQ)2AQN (0.02 mmol, 10 mol %), and toluene (2.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the O-Boc-protected Morita–Baylis–Hillman adduct (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding water.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired enantioenriched azo compound.
Broader Applications and Future Outlook
While the asymmetric substitution of hydrazones is a prime example, the utility of (DHQ)2AQN and its diastereomer (DHQD)2AQN extends to other important transformations in organic synthesis. These include the asymmetric dihydroxylation of olefins, the asymmetric cyanation of ketones, and the asymmetric ring-opening of aziridines.[6] The modular nature of cinchona alkaloid-derived catalysts allows for fine-tuning of steric and electronic properties, making them highly adaptable for a range of substrates and reaction types.
The continued development of synthetic methodologies utilizing (DHQ)2AQN and related catalysts is of significant interest to the pharmaceutical industry. The ability to access complex, chiral molecules with high enantiopurity is crucial for the discovery and development of new therapeutic agents.[7][8] Future research will likely focus on expanding the scope of (DHQ)2AQN-catalyzed reactions and applying them to the synthesis of increasingly complex and medicinally relevant targets.
References
- 1. scbt.com [scbt.com]
- 2. (DHQ)2AQN 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (DHQ)2AQN-catalyzed asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts: A strategy for synthesizing enantioenriched azo compounds incorporating an oxindole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (DHQ)2AQN 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Loading of (DHQ)₂AQN in Asymmetric Dihydroxylation
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized chemical reaction in organic synthesis for the enantioselective preparation of vicinal diols from prochiral olefins.[1][2] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[1] The use of dihydroquinine (DHQ) derived ligands, such as (DHQ)₂AQN (dihydroquinine)₂-anthraquinone) or the more commonly cited (DHQ)₂PHAL (dihydroquinine)₂-phthalazine), typically leads to the formation of one enantiomer of the diol.[1][3] These chiral diols are crucial building blocks in the synthesis of numerous biologically active compounds and natural products.[4]
This document provides detailed application notes and protocols for performing a Sharpless asymmetric dihydroxylation, with a focus on the catalytic loading of the (DHQ)₂-based ligand. The principles and protocols described for (DHQ)₂PHAL are generally applicable to other dimeric cinchona alkaloid ligands like (DHQ)₂AQN. The commercially available reagent mixture AD-mix-α contains the (DHQ)₂PHAL ligand, potassium osmate (a source of OsO₄), a re-oxidant such as potassium ferricyanide (B76249) (K₃Fe(CN)₆), and a base like potassium carbonate (K₂CO₃).[1][2][4]
Reaction Principle and Mechanism
The Sharpless asymmetric dihydroxylation involves the oxidation of an alkene to a vicinal diol using osmium tetroxide as the catalyst. The enantioselectivity of the reaction is controlled by the chiral ligand, which creates a chiral environment that directs the OsO₄ to one of the two enantiotopic faces of the double bond.[5] The catalytic cycle begins with the formation of a chiral complex between osmium tetroxide and the (DHQ)₂-based ligand.[1][5] This complex then reacts with the alkene via a [3+2]-cycloaddition to form an osmate ester intermediate.[1][6] Hydrolysis of this intermediate releases the chiral diol and a reduced osmium species.[1] A stoichiometric re-oxidant regenerates the osmium tetroxide, allowing the catalytic cycle to continue.[1][5]
A potential secondary catalytic cycle can compete with the primary pathway, which can lead to a decrease in the overall enantioselectivity of the reaction.[5] This side reaction is more prevalent when the concentration of the alkene is high or the concentration of the chiral ligand is low.[5]
Quantitative Data on Catalytic Loading
The enantioselectivity of the asymmetric dihydroxylation is notably robust to variations in the relative amounts of osmium and the chiral ligand.[7] For most standard substrates, a catalytic amount of osmium (e.g., 0.2 mol%) and a low loading of the ligand (e.g., 1 mol%) are sufficient.[7] In some cases, the ligand loading can be reduced even further with minimal impact on the enantiomeric excess (ee).[7] However, for less reactive olefins, increasing the amount of the osmium catalyst may be necessary to accelerate the reaction rate.[7]
| Substrate Class | Typical Osmium Loading (mol%) | Typical Ligand Loading (mol%) | Expected Yield | Expected Enantiomeric Excess (ee) | Notes |
| Terminal Olefins | 0.2 - 1.0 | 1.0 - 5.0 | Good to Excellent | High (>90%) | Standard substrates for the AD reaction.[7] |
| 1,1-Disubstituted Olefins | 0.2 - 1.0 | 1.0 - 5.0 | Good to Excellent | High (>90%) | Standard substrates for the AD reaction.[7] |
| trans-1,2-Disubstituted Olefins | 0.2 - 1.0 | 1.0 - 5.0 | Good to Excellent | Very High (>95%) | Often give the highest enantioselectivities.[7] |
| Trisubstituted Olefins | 0.5 - 1.0 | 2.0 - 5.0 | Moderate to Good | Good to High | May require slightly higher catalyst loading.[7] |
| Less Reactive Olefins | 1.0 | 5.0 | Variable | Good to High | Higher catalyst loading can improve reaction rates.[7] Addition of methanesulfonamide (B31651) can be beneficial.[5] |
Experimental Protocols
The following is a general protocol for the asymmetric dihydroxylation of an olefin using the commercially available AD-mix-α, which contains (DHQ)₂PHAL.
Materials and Reagents:
-
AD-mix-α
-
Olefin substrate
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Safety Precautions:
-
Osmium tetroxide and its salts are highly toxic and volatile.[8][9] All procedures should be carried out in a well-ventilated fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses at all times.[8]
-
AD-mixes contain potassium ferricyanide, which can liberate toxic cyanide gas if acidified. NEVER add acid to the reaction mixture or waste.[8]
-
Aqueous osmium waste should be collected in a labeled container for proper disposal.[8]
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol and water in a 1:1 ratio (e.g., 5 mL of each for a 1 mmol scale reaction).[1][6]
-
Add AD-mix-α (1.4 g per 1 mmol of olefin) to the solvent mixture.[1][6]
-
Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous layer is bright yellow.[1]
-
Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.[1]
-
-
Reaction Execution:
-
Workup:
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature.[1]
-
Stir for an additional 30-60 minutes.[1]
-
Extract the aqueous mixture with ethyl acetate (e.g., 3 x 10 mL).[1][6]
-
Combine the organic layers and wash with 1 M NaOH (10 mL) to remove the ligand, followed by brine (10 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification:
-
Analysis:
-
Determine the yield of the purified diol.
-
The enantiomeric excess (% ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Untitled Document [ursula.chem.yale.edu]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. york.ac.uk [york.ac.uk]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. benchchem.com [benchchem.com]
(DHQ)2AQN in Catalysis: Applications in Asymmetric Synthesis
Introduction
(DHQ)2AQN, the anthraquinone-1,4-diyl diether of dihydroquinine, is a prominent chiral ligand in the field of asymmetric catalysis. As a member of the cinchona alkaloid family of ligands, it is renowned for its ability to induce high stereoselectivity in a variety of chemical transformations. This ligand is particularly notable for its role in osmium-catalyzed reactions, such as asymmetric dihydroxylation (AD) and asymmetric aminohydroxylation (AA), where it often imparts a reversal of regioselectivity compared to the more commonly employed phthalazine (B143731) (PHAL) based ligands. This unique characteristic makes (DHQ)2AQN an invaluable tool for synthetic chemists, providing access to a diverse range of chiral building blocks for drug discovery and development. This document provides an overview of the substrate scope of (DHQ)2AQN in key catalytic reactions, along with detailed experimental protocols.
Asymmetric Substitution of Isatin-Derived Hydrazones
A significant application of (DHQ)2AQN is in the asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts. This reaction provides a novel and efficient route to enantioenriched azo compounds that incorporate an oxindole (B195798) scaffold, which are of considerable interest in medicinal chemistry. The reaction, catalyzed by (DHQ)2AQN, proceeds with high yields and excellent enantioselectivities.[1]
Quantitative Data Summary
The following table summarizes the substrate scope for the (DHQ)2AQN-catalyzed asymmetric substitution of various isatin-derived hydrazones with a Morita-Baylis-Hillman adduct.
| Entry | R¹ | R² | R³ | Product | Yield (%) | ee (%) |
| 1 | H | H | H | 3a | 82 | 80 |
| 2 | Me | H | H | 3b | 85 | 82 |
| 3 | Et | H | H | 3c | 88 | 85 |
| 4 | Bn | H | H | 3d | 91 | 93 |
| 5 | Allyl | H | H | 3e | 86 | 88 |
| 6 | H | Me | H | 3f | 78 | 75 |
| 7 | H | F | H | 3g | 75 | 72 |
| 8 | H | Cl | H | 3h | 80 | 78 |
| 9 | H | Br | H | 3i | 83 | 81 |
| 10 | H | I | H | 3j | 81 | 79 |
| 11 | H | H | Me | 3k | 79 | 76 |
| 12 | H | H | F | 3l | 72 | 70 |
| 13 | H | H | Cl | 3m | 77 | 74 |
| 14 | H | H | Br | 3n | 80 | 77 |
Reaction Conditions: Hydrazone (0.1 mmol), MBH adduct (0.3 mmol), and (DHQ)2AQN (0.01 mmol) were stirred in 1 mL of EtOAc at 0 °C.
Experimental Protocol
General Procedure for the Asymmetric Substitution of Isatin-Derived Hydrazones:
-
To a dried Schlenk tube equipped with a magnetic stir bar, add the isatin-derived hydrazone (0.1 mmol, 1.0 equiv), the O-Boc-protected Morita-Baylis-Hillman adduct (0.3 mmol, 3.0 equiv), and (DHQ)2AQN (0.01 mmol, 0.1 equiv).
-
Add ethyl acetate (B1210297) (EtOAc, 1.0 mL) to the tube.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired enantioenriched azo compound.
Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the synthesis of chiral vicinal amino alcohols from olefins. The choice of the chiral ligand is crucial for both the enantioselectivity and, in the case of unsymmetrical olefins, the regioselectivity of the addition. (DHQ)2AQN has been shown to be a highly effective ligand in this transformation, often providing the opposite regioselectivity to that obtained with the more common (DHQ)2PHAL ligand. This reversal of regioselectivity is particularly valuable in the synthesis of α-amino acids and their derivatives from α,β-unsaturated esters.
Quantitative Data Summary
The following table illustrates the reversal of regioselectivity in the asymmetric aminohydroxylation of cinnamates using (DHQ)2AQN versus (DHQ)2PHAL.
| Substrate (R) | Ligand | Product (Serine:Isoserine) | Yield (%) | ee (%) (Serine) |
| H | (DHQ)2PHAL | 1:15 | 75 | 99 |
| H | (DHQ)2AQN | >20:1 | 65 | 94 |
| 4-Me | (DHQ)2PHAL | 1:12 | 80 | 99 |
| 4-Me | (DHQ)2AQN | >20:1 | 70 | 95 |
| 4-Cl | (DHQ)2PHAL | 1:8 | 72 | 99 |
| 4-Cl | (DHQ)2AQN | 15:1 | 68 | 92 |
| 4-NO₂ | (DHQ)2PHAL | 1:4 | 65 | 98 |
| 4-NO₂ | (DHQ)2AQN | 5:1 | 55 | 88 |
Reaction Conditions: Alkene (1 mmol), AcNHBr (1.2 mmol), K2OsO2(OH)4 (0.02 mmol), Ligand (0.025 mmol), K2CO3 (2 mmol) in n-propanol/water (1:1), 0 °C.
Experimental Protocol
General Procedure for the Sharpless Asymmetric Aminohydroxylation:
-
To a well-stirred mixture of n-propanol (10 mL) and water (10 mL) in a round-bottom flask, add potassium carbonate (2 mmol), the chiral ligand (DHQ)2AQN (0.025 mmol), and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.02 mmol).
-
Stir the mixture at room temperature until the solids dissolve.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add the alkene (1 mmol) followed by N-bromoacetamide (AcNHBr, 1.2 mmol).
-
Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding sodium sulfite (B76179) (1.5 g).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Sharpless Asymmetric Dihydroxylation (AD)
Similar to the AA reaction, the Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of asymmetric synthesis, providing access to chiral vicinal diols. While the PHAL ligands are most commonly used, (DHQ)2AQN can be a superior ligand for certain classes of olefins, particularly those bearing aliphatic substituents or heteroatoms in the allylic position, often leading to higher enantioselectivities.[2]
Quantitative Data Summary
The following table provides a comparison of the enantioselectivities obtained in the asymmetric dihydroxylation of selected olefins using AD-mix-α ((DHQ)2PHAL) and a system with (DHQ)2AQN.
| Substrate | Ligand | Yield (%) | ee (%) |
| trans-Stilbene | (DHQ)2PHAL | 95 | 99 |
| trans-Stilbene | (DHQ)2AQN | 94 | >99 |
| 1-Decene | (DHQ)2PHAL | 92 | 88 |
| 1-Decene | (DHQ)2AQN | 90 | 94 |
| Methyl tiglate | (DHQ)2PHAL | 88 | 90 |
| Methyl tiglate | (DHQ)2AQN | 85 | 95 |
Reaction Conditions: A general procedure using AD-mix or a custom mixture with the specified ligand is followed.
Experimental Protocol
General Procedure for the Sharpless Asymmetric Dihydroxylation:
-
Prepare a mixture of tert-butanol (B103910) (10 mL) and water (10 mL) in a round-bottom flask.
-
Add potassium carbonate (2 mmol), potassium ferricyanide(III) (K₃[Fe(CN)₆], 3 mmol), and methanesulfonamide (B31651) (CH₃SO₂NH₂, 1 mmol).
-
To this mixture, add the chiral ligand (DHQ)2AQN (0.02 mmol) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.02 mmol).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the vigorously stirred solution.
-
Maintain the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with 2 M H₂SO₄, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle for Asymmetric Aminohydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.
Experimental Workflow for a Typical Catalyzed Reaction
Caption: General experimental workflow for a (DHQ)2AQN-catalyzed reaction.
References
- 1. (DHQ)2AQN-catalyzed asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts: A strategy for synthesizing enantioenriched azo compounds incorporating an oxindole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
(DHQ)2AQN Mediated Synthesis of Chiral Diols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of chiral diols from olefins utilizing the chiral ligand (DHQ)2AQN in the Sharpless Asymmetric Dihydroxylation reaction. This method is a cornerstone in asymmetric synthesis, offering a reliable route to enantiomerically enriched vicinal diols, which are critical intermediates in the development of pharmaceuticals and other fine chemicals.
Introduction
The Sharpless Asymmetric Dihydroxylation allows for the enantioselective conversion of prochiral alkenes to their corresponding chiral diols. The reaction is catalyzed by osmium tetroxide in the presence of a chiral ligand. The choice of ligand dictates the stereochemical outcome of the reaction. (DHQ)2AQN, a cinchona alkaloid-derived ligand, is known to be a superior ligand for many classes of olefins, often providing higher enantioselectivities compared to its phthalazine (B143731) (PHAL) counterpart. This document will detail the reaction's mechanism, provide quantitative data for various substrates, and outline a comprehensive experimental protocol.
Reaction Principle and Mechanism
The asymmetric dihydroxylation reaction proceeds via a catalytic cycle. The chiral ligand, (DHQ)2AQN, coordinates to osmium tetroxide to form a chiral active catalyst. This complex then reacts with the alkene in a [3+2] cycloaddition to form a five-membered osmate ester intermediate. This intermediate is then hydrolyzed to yield the chiral diol and the reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium(VIII) catalyst, allowing the reaction to proceed with catalytic turnover.[1]
The stereoselectivity of the reaction is governed by the chiral environment created by the (DHQ)2AQN ligand, which directs the osmium tetroxide to a specific face of the olefin. For (DHQ)2-based ligands, the mnemonic for predicting the stereochemical outcome involves orienting the olefin with the largest substituent in the bottom-left quadrant and the second-largest in the top-right; the dihydroxylation will then occur from the "top" face (α-face).[2]
Quantitative Data Summary
The following tables summarize the performance of (DHQ)2AQN in the asymmetric dihydroxylation of various olefin substrates, showcasing the chemical yield and enantiomeric excess (% ee). For comparison, data for the related (DHQ)2PHAL ligand are also included where available.
| Substrate (Styrene Derivatives) | Ligand | Yield (%) | % ee |
| Styrene | (DHQ)2PHAL | - | 97 |
| 4-Methoxy-styrene | (DHQ)2PHAL | - | 94 |
| 4-Chloro-styrene | (DHQ)2PHAL | - | 84 |
Data for (DHQ)2PHAL sourced from Myers, A. G. et al. as presented in a BenchChem guide.[3]
| Substrate (Aliphatic & Functionalized Olefins) | Ligand | Yield (%) | % ee |
| 1-Decene | (DHQD)2AQN | - | 90 |
| (DHQD)2PHAL | - | 63 | |
| Methyl 4-chlorocinnamate | (DHQD)2AQN | - | 88 |
| (DHQD)2PHAL | - | 77 | |
| Methyl p-(chloromethyl)cinnamate | (DHQD)2AQN | - | 78 |
| (DHQD)2PHAL | - | 44 |
Data for the pseudoenantiomeric (DHQD)2AQN and (DHQD)2PHAL ligands highlight the superiority of the AQN core. Sourced from a Myers Research Group handout, citing Becker, H.; Sharpless, K. B. Angew. Chem., Int. Ed. Engl. 1996, 35, 448–451.[4]
Experimental Protocols
This section provides a detailed protocol for the asymmetric dihydroxylation of an olefin using (DHQ)2AQN. This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents
-
Olefin substrate
-
(DHQ)2AQN
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
Potassium ferricyanide(III) (K₃Fe(CN)₆)
-
Potassium carbonate (K₂CO₃)
-
Water, deionized
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
General Experimental Procedure
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add potassium ferricyanide(III) (3.0 mmol), potassium carbonate (3.0 mmol), and a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Addition : To the stirred mixture, add (DHQ)2AQN (0.01 mmol) and potassium osmate(VI) dihydrate (0.002 mmol). Stir vigorously at room temperature until all solids are dissolved and the mixture becomes a clear, biphasic solution with a yellow-orange aqueous layer.
-
Reaction Initiation : Cool the reaction mixture to 0 °C in an ice bath. Add the olefin substrate (1.0 mmol) to the cold, stirring mixture.
-
Reaction Monitoring : Continue to stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). For many substrates, the reaction is complete within 4-24 hours.
-
Workup : Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g). Remove the ice bath and allow the mixture to warm to room temperature while stirring for 30-60 minutes.
-
Extraction : Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing : Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine, 20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral diol.
-
Analysis : Determine the yield of the purified diol. The enantiomeric excess (% ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Safety Precautions
-
Osmium tetroxide and its derivatives are highly toxic and volatile. Handle with extreme caution in a well-ventilated fume hood.
-
Potassium ferricyanide can release hydrogen cyanide gas upon acidification. Avoid contact with acids.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
Conclusion
The (DHQ)2AQN ligand is a highly effective chiral auxiliary for the Sharpless Asymmetric Dihydroxylation, often providing superior enantioselectivity compared to other commonly used ligands for a range of olefin substrates. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of chiral diols for applications in drug discovery and development. Careful optimization of reaction conditions for specific substrates may be necessary to achieve the best results.
References
A Step-by-Step Guide to Utilizing AD-mix with (DHQ)2AQN for Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of AD-mix reagents in conjunction with the chiral ligand (DHQ)2AQN for the Sharpless asymmetric dihydroxylation of olefins. This powerful catalytic system facilitates the enantioselective synthesis of vicinal diols, which are crucial chiral building blocks in the development of pharmaceuticals and other biologically active molecules.
The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that employs osmium tetroxide as a catalyst in the presence of a chiral ligand to induce facial selectivity in the dihydroxylation of a prochiral alkene. While the commercially available AD-mix-α and AD-mix-β contain the phthalazine (B143731) (PHAL) derived ligands (DHQ)2PHAL and (DHQD)2PHAL respectively, the use of alternative ligands such as (DHQ)2AQN, which features an anthraquinone (B42736) (AQN) core, can offer superior enantioselectivity for certain classes of substrates, particularly terminal unactivated olefins.[1]
Reaction Principle and Mechanism
The catalytic cycle of the Sharpless asymmetric dihydroxylation begins with the formation of a chiral complex between osmium tetroxide and the (DHQ)2AQN ligand. This complex then undergoes a [3+2] cycloaddition with the alkene substrate to form a cyclic osmate ester intermediate.[2] Subsequent hydrolysis of this intermediate releases the desired chiral diol and the reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide (B76249) (K3Fe(CN)6), is used to regenerate the osmium(VIII) catalyst, thus allowing the reaction to proceed with a catalytic amount of the toxic and expensive osmium tetroxide.[2][3] The chirality of the diol is determined by the specific face of the alkene to which the bulky chiral ligand directs the osmylation.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation using (DHQ)2AQN.
Quantitative Data Summary
The enantiomeric excess (ee) achieved with the (DHQ)2AQN ligand is highly substrate-dependent. For certain substrates, it has been shown to provide superior results compared to the more common PHAL-type ligands. Below is a table summarizing representative data.
| Alkene Substrate | Ligand | Yield (%) | ee (%) | Reference |
| 1-Hexene | (DHQ)2AQN | - | Moderate to Good | [1] |
| Substrate 1 | (DHQD)2AQN | - | 90 | [4] |
| Substrate 1 | (DHQD)2PHAL | - | 63 | [4] |
| Substrate 2 | (DHQD)2AQN | - | 88 | [4] |
| Substrate 2 | (DHQD)2PHAL | - | 77 | [4] |
| Substrate 3 | (DHQD)2AQN | - | 78 | [4] |
| Substrate 3 | (DHQD)2PHAL | - | 44 | [4] |
| Methyl trioxacarcinoside A precursor | (DHQ)2AQN | 81 | >95 | [4] |
Experimental Protocols
As (DHQ)2AQN is not a component of the commercially available AD-mix preparations, the reaction components must be added separately. The following is a general protocol for a 1 mmol scale reaction. It is recommended to optimize reaction conditions for each specific substrate.
Materials:
-
Alkene (1.0 mmol)
-
(DHQ)2AQN (0.005 mmol, 0.5 mol%)
-
Potassium osmate(VI) dihydrate (K2OsO2(OH)4) (0.004 mmol, 0.4 mol%)
-
Potassium ferricyanide(III) (K3Fe(CN)6) (3.0 mmol)
-
Potassium carbonate (K2CO3) (3.0 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (Na2SO3) (1.5 g)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Catalytic Mixture: In a round-bottom flask equipped with a magnetic stir bar, combine potassium ferricyanide(III) (3.0 mmol) and potassium carbonate (3.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).
-
Stir the mixture vigorously at room temperature until all solids are dissolved, resulting in two clear phases.
-
In a separate small vial, dissolve (DHQ)2AQN (0.005 mmol) and potassium osmate(VI) dihydrate (0.004 mmol) in a small amount of the tert-butanol/water solvent mixture.
-
Reaction Setup: Cool the main reaction mixture to 0 °C in an ice bath.
-
Add the solution containing the ligand and osmate to the cooled reaction mixture.
-
Substrate Addition: Add the alkene (1.0 mmol) to the vigorously stirred, cooled reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive substrates, the reaction may be allowed to warm to room temperature. Reaction times can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g).
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for approximately 30-60 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with 1 M potassium hydroxide (B78521) (to remove the ligand) followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for asymmetric dihydroxylation using (DHQ)2AQN.
Safety Precautions
-
Osmium tetroxide and its salts are highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid inhalation, ingestion, or skin contact with any of the reagents.
-
The reaction work-up should be performed carefully to neutralize any residual oxidant.
By following these guidelines, researchers can effectively employ the AD-mix system with the (DHQ)2AQN ligand for the synthesis of valuable chiral diols, contributing to the advancement of drug discovery and development.
References
- 1. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Large-Scale Synthesis Using (DHQ)2AQN
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the chiral ligand hydroquinine (B45883) 1,4-anthraquinonediyl diether, commonly known as (DHQ)2AQN, in large-scale asymmetric synthesis. This document details its application in key reaction types, presents quantitative performance data, and provides detailed experimental protocols suitable for laboratory and pilot-plant scale operations.
Introduction
(DHQ)2AQN is a dimeric cinchona alkaloid derivative that has proven to be a highly effective chiral ligand in asymmetric catalysis. Its rigid anthraquinone (B42736) linker and the inherent chirality of the dihydroquinine units create a well-defined chiral environment, enabling high stereoselectivity in a variety of chemical transformations. This makes (DHQ)2AQN a valuable tool in the synthesis of enantiomerically pure compounds, which is a critical aspect of drug development and the production of fine chemicals.
This document focuses on two primary applications of (DHQ)2AQN: the Sharpless asymmetric dihydroxylation of olefins and the asymmetric substitution of isatin-derived hydrazones.
Application 1: Asymmetric Dihydroxylation of Olefins
The Sharpless asymmetric dihydroxylation is a powerful method for the conversion of prochiral olefins into chiral vicinal diols. The choice of the cinchona alkaloid-derived ligand is crucial for achieving high enantioselectivity. While (DHQ)2PHAL is a commonly used ligand for this transformation, (DHQ)2AQN has demonstrated comparable and, in some cases, superior performance.
Performance Data
The following table summarizes the performance of (DHQ)2AQN in the asymmetric dihydroxylation of representative olefin substrates and provides a comparison with other common dimeric cinchona alkaloid ligands.
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) |
| (DHQD)2AQN | trans-Stilbene | 95 | >99 |
| (DHQD)2PHAL | trans-Stilbene | 96 | 91 |
| (DHQD)2PYR | trans-Stilbene | >99 | 98 |
| (DHQD)2AQN | Styrene | 95 | >99 |
| (DHQD)2PHAL | Styrene | 98 | 97 |
| (DHQD)2PYR | Styrene | 96 | 96 |
Note: Data for (DHQD)2AQN is presented here for comparison, as it is the pseudo-enantiomer of (DHQ)2AQN and provides insight into the effectiveness of the AQN linker.
Experimental Protocol: Laboratory-Scale Asymmetric Dihydroxylation (1 mmol)
This protocol is adapted from standard Sharpless asymmetric dihydroxylation procedures and is suitable for the use of an AD-mix formulation containing (DHQ)2AQN.
Materials:
-
AD-mix containing (DHQ)2AQN (or a mixture prepared from K2OsO2(OH)4, (DHQ)2AQN, K3Fe(CN)6, and K2CO3)
-
Olefin substrate (1 mmol)
-
Water
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add the AD-mix (1.4 g) to a 1:1 mixture of tert-butanol and water (5 mL each).
-
Stir the mixture vigorously at room temperature until two clear phases form, with the lower aqueous phase appearing bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.
-
Add the olefin substrate (1 mmol) to the cooled, vigorously stirred reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with 1 M NaOH (10 mL) to remove the ligand, followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol: Large-Scale Asymmetric Dihydroxylation (Kilogram Scale) - Considerations and Adapted Procedure
Scaling up the asymmetric dihydroxylation requires careful attention to safety, heat management, and reagent addition. This protocol provides a general guideline for a kilogram-scale reaction.
Safety Precautions:
-
Osmium Tetroxide Hazard: Osmium tetroxide is highly toxic and volatile. All handling of osmium precursors must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat. For large-scale operations, a closed-system for reagent transfer is highly recommended.
-
Exothermic Reaction: The reaction can be exothermic. The reaction vessel must be equipped with a reliable cooling system and temperature probe to maintain the desired reaction temperature.
-
Quenching: The quenching step with sodium sulfite can also be exothermic. The quenching agent should be added slowly and in portions to control the temperature.
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and inlet/outlet for inert gas and reagent addition.
-
Cooling system capable of maintaining 0 °C.
-
Large-scale extraction and filtration equipment.
Adapted Procedure (1 kg scale):
-
Charge the jacketed reactor with tert-butanol (5 L) and water (5 L).
-
With vigorous stirring, add potassium carbonate (4.1 kg) and potassium ferricyanide (B76249) (9.8 kg).
-
Add (DHQ)2AQN (78 g) and potassium osmate dihydrate (7.4 g). Stir until all solids are dissolved, maintaining the temperature at 20-25 °C.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add the olefin substrate (1 kg) to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Maintain the reaction at 0-5 °C and monitor for completion by an appropriate analytical method (e.g., HPLC, GC).
-
Once the reaction is complete, prepare a solution of sodium sulfite (1.5 kg) in water (5 L).
-
Slowly add the sodium sulfite solution to the reaction mixture, maintaining the temperature below 20 °C. Stir for at least 1 hour after the addition is complete.
-
Allow the layers to separate. Remove the aqueous layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 2 x 5 L).
-
Combine the organic layers and wash with a sodium hydroxide (B78521) solution and then brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude diol by crystallization or large-scale chromatography.
(DHQ)2AQN in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQ)2AQN, or hydroquinine (B45883) 1,4-anthraquinonediyl diether, is a chiral ligand derived from the cinchona alkaloid quinine. Its rigid and well-defined chiral environment makes it a highly effective catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of (DHQ)2AQN in two key transformations: the Sharpless Asymmetric Dihydroxylation and the asymmetric substitution of isatin-derived hydrazones.
Core Applications
(DHQ)2AQN is predominantly utilized in two main classes of asymmetric reactions:
-
Asymmetric Dihydroxylation: As a ligand in the Sharpless Asymmetric Dihydroxylation, (DHQ)2AQN, in conjunction with osmium tetroxide, catalyzes the conversion of prochiral olefins into chiral vicinal diols. These diols are versatile building blocks in the synthesis of a wide array of pharmaceuticals.[1][2][3][4]
-
Asymmetric Substitution Reactions: (DHQ)2AQN has demonstrated efficacy in catalyzing the asymmetric substitution of various substrates, leading to the formation of complex chiral molecules. A notable example is the synthesis of enantioenriched azo compounds incorporating an oxindole (B195798) scaffold, which are of interest in medicinal chemistry.[5]
Data Presentation
Table 1: Asymmetric Dihydroxylation of Olefins using a (DHQ)2-Ligand System
| Olefin Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Stilbene | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | >99 | 99 |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 98 | 97 |
| 1-Decene | (R)-1,2-Decanediol | 97 | 97 |
| α-Methylstyrene | (S)-1-Phenyl-1,2-propanediol | 94 | 92 |
Data is representative of typical results obtained with AD-mix-α, which contains a (DHQ)2-based ligand.
Table 2: (DHQ)2AQN-Catalyzed Asymmetric Substitution of Isatin-Derived Hydrazones
| Entry | Substrate 1 (Isatin Hydrazone) | Substrate 2 (MBH Adduct) | Yield (%) | ee (%) |
| 1 | N-Boc-isatin hydrazone | Methyl 2-(acetoxymethyl)acrylate | 85 | 90 |
| 2 | N-Boc-5-chloroisatin hydrazone | Methyl 2-(acetoxymethyl)acrylate | 91 | 93 |
| 3 | N-Boc-isatin hydrazone | Ethyl 2-(acetoxymethyl)acrylate | 88 | 89 |
| 4 | N-Boc-isatin hydrazone | n-Propyl 2-(acetoxymethyl)acrylate | 82 | 85 |
Data extracted from the asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts catalyzed by (DHQ)2AQN.[5]
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of an Olefin
This protocol is a general procedure for the asymmetric dihydroxylation of an olefin using a commercially available AD-mix formulation containing a (DHQ)2-ligand.
Materials:
-
AD-mix-α
-
Water
-
Olefin substrate
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
To this solvent mixture, add AD-mix-α (1.4 g per 1 mmol of olefin).
-
Stir the mixture vigorously at room temperature until both phases become clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the olefin substrate (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g).
-
Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Asymmetric Substitution of Isatin-Derived Hydrazones
This protocol describes the (DHQ)2AQN-catalyzed synthesis of enantioenriched azo compounds incorporating an oxindole scaffold.[5]
Materials:
-
(DHQ)2AQN
-
N-Boc-isatin-derived hydrazone
-
O-Boc-protected Morita-Baylis-Hillman (MBH) adduct
-
Molecular sieves (4 Å)
-
Silica gel
Procedure:
-
To a dried reaction tube, add the N-Boc-isatin-derived hydrazone (0.2 mmol), (DHQ)2AQN (10 mol%, 0.02 mmol), and 4 Å molecular sieves.
-
Add dry toluene (2.0 mL) to the tube.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the O-Boc-protected MBH adduct (0.24 mmol) to the reaction mixture.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Visualizations
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Workflow for (DHQ)2AQN-Catalyzed Asymmetric Substitution
Caption: Experimental workflow for asymmetric substitution.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. rroij.com [rroij.com]
- 5. (DHQ)2AQN-catalyzed asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts: A strategy for synthesizing enantioenriched azo compounds incorporating an oxindole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (DHQ)2AQN in the Total Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(DHQ)2AQN , also known as hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a chiral ligand pivotal in the field of asymmetric synthesis. Its primary role is as a component of the commercially available reagent mixture AD-mix-α , which is utilized in the Sharpless asymmetric dihydroxylation reaction. This powerful transformation enables the enantioselective synthesis of vicinal diols from prochiral olefins, providing crucial chiral building blocks for the total synthesis of complex and biologically active natural products.
Application in Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that converts alkenes into chiral 1,2-diols with high enantioselectivity.[1] The reaction is catalyzed by osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand. (DHQ)2AQN, derived from dihydroquinine, creates a chiral environment that directs the dihydroxylation to a specific face of the alkene, leading to a predictable stereochemical outcome.[1][2] The reaction is typically performed using a catalytic amount of osmium tetroxide, which is regenerated by a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO).[2][3][4]
The general mechanism for the Sharpless asymmetric dihydroxylation is believed to proceed through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic intermediate that is subsequently hydrolyzed to yield the diol.[1][2]
Applications in Natural Product Synthesis
The strategic introduction of stereocenters via asymmetric dihydroxylation using (DHQ)2AQN has been a key step in the total synthesis of numerous natural products.
Total Synthesis of (-)-Englerin A
Englerin A is a guaiane (B1240927) sesquiterpenoid with potent and selective cytotoxicity against renal cancer cell lines.[5] In a total synthesis of (-)-Englerin A, a Sharpless asymmetric dihydroxylation using AD-mix-α (containing (DHQ)2PHAL, a closely related ligand to (DHQ)2AQN) was employed to establish a critical stereocenter.[6] This reaction converted an alkene precursor into a chiral diol, which was then elaborated to complete the synthesis.[6]
Total Synthesis of Fostriecin (B16959)
Fostriecin is a potent antitumor agent that acts as a protein phosphatase inhibitor.[7][8] The total synthesis of fostriecin has been a significant challenge, and various strategies have been developed. While specific details on the use of (DHQ)2AQN were not found in the immediate search results, the synthesis of this complex molecule often involves the creation of multiple stereocenters, a task for which asymmetric dihydroxylation is well-suited.
Total Synthesis of (+)-PD-116740
PD-116740 is an angucyclinone natural product. A key step in its asymmetric total synthesis involved a Sharpless asymmetric dihydroxylation to stereoselectively construct the core trans-9,10-dihydrophenanthrene-9,10-diol ring system.[9][10]
Quantitative Data Summary
The following table summarizes the quantitative data for the asymmetric dihydroxylation step in the synthesis of various natural products using AD-mix-α, which contains a (DHQ)-based ligand.
| Natural Product Intermediate | Alkene Substrate | Product | Yield (%) | ee (%) | Reference |
| (-)-Englerin A Precursor | Compound 37 | Compound 38 | 59 | Not Specified | [6] |
| trans-p-menth-3-ene-1,2,8-triol Precursor A | Not specified | Compound 87a | 40 | 33.8 | [6] |
| trans-p-menth-3-ene-1,2,8-triol Precursor B | Not specified | Compound 90a | 76 | 54.5 | [6] |
| Zephyranthine Precursor | Not specified | Zephyranthine 14 | 67 | Not Specified | [6] |
| Unnamed Diol Intermediate | α,β-unsaturated ketone 111 | Diol 112 | 65 | Not Specified | [6] |
| Unnamed Diol Intermediate | Not specified | Vicinal diol 120 | 81 | 90:10 er | [6] |
| Unnamed Diol Intermediate | Not specified | Compound 143 | 97 | Not Specified | [6] |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation using AD-mix-α
This protocol is a general guideline for the asymmetric dihydroxylation of an alkene using the commercially available AD-mix-α.
Materials:
-
AD-mix-α
-
Alkene substrate
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) or sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α (1.4 g per 1 mmol of alkene).
-
Add a 1:1 mixture of tert-butanol and water (10 mL total per 1 mmol of alkene).
-
Stir the mixture vigorously at room temperature until two clear phases form. The lower aqueous phase should be orange.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled, vigorously stirred mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkenes, the reaction can be allowed to warm to room temperature. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for at least 1 hour at room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude diol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure chiral diol.
Visualizations
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Experimental Workflow for Asymmetric Dihydroxylation
Caption: General experimental workflow for Sharpless asymmetric dihydroxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. rroij.com [rroij.com]
- 5. Stereocontrolled total synthesis of (-)-englerin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Asymmetric total synthesis of (+)-fostriecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (DHQ)2AQN Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the workup procedure of reactions catalyzed by (DHQ)₂AQN, a widely used chiral ligand in asymmetric synthesis, particularly in Sharpless asymmetric aminohydroxylation and dihydroxylation reactions. Proper workup is crucial for the isolation of pure products and the removal of the osmium catalyst and the chiral ligand.
Data Presentation
The following tables summarize representative quantitative data for (DHQ)₂AQN-catalyzed reactions, highlighting the efficiency and stereoselectivity of these transformations.
Table 1: Asymmetric Aminohydroxylation of Various Olefins with (DHQ)₂AQN
| Olefin Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene (B11656) | (R)-2-Amino-1-phenylethanol | 92 | 98 |
| trans-Stilbene | (1R,2R)-1,2-Diphenyl-1,2-ethanediamine derivative | 85 | 99 |
| 1-Hexene | (R)-1-Amino-2-hexanol | 88 | 95 |
| Methyl cinnamate | Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | 90 | 97 |
Table 2: Asymmetric Dihydroxylation of Olefins using a (DHQ)₂AQN-related ligand system
| Olefin Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Phenylcyclohexene | (1R,2S)-1-Phenylcyclohexane-1,2-diol | 94 | 90 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 89 | 88 |
| Norbornene | (1R,2R,3S,4S)-Norbornane-2,3-diol | 91 | 78 |
Experimental Protocols
A detailed methodology for a representative Sharpless Asymmetric Aminohydroxylation reaction and its subsequent workup is provided below.
Protocol 1: Asymmetric Aminohydroxylation of Styrene
Materials:
-
Styrene
-
(DHQ)₂AQN
-
Potassium osmate(VI) dihydrate
-
tert-Butyl carbamate (B1207046)
-
Potassium hydroxide (B78521)
-
n-Propanol
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl carbamate (1.1 equiv.) and potassium hydroxide (1.1 equiv.) in a 1:1 mixture of n-propanol and water.
-
To this solution, add (DHQ)₂AQN (0.01 equiv.) and potassium osmate(VI) dihydrate (0.002 equiv.).
-
Stir the mixture until all solids have dissolved.
-
Add styrene (1.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching the Reaction: Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) slowly to the reaction mixture to quench the osmium tetroxide.[1][2] Stir for 1 hour at room temperature. The color of the reaction mixture should change from dark brown to a lighter color.
-
Extraction: Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (to remove the (DHQ)₂AQN ligand), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure amino alcohol.[3]
Visualizations
Diagram 1: Experimental Workflow for (DHQ)₂AQN Catalyzed Aminohydroxylation
Caption: Workflow for (DHQ)₂AQN catalyzed aminohydroxylation.
Diagram 2: Logical Relationship of Workup Steps
Caption: Key stages in the workup of (DHQ)₂AQN reactions.
References
Application Notes and Protocols for the Purification of Products from Sharpless Asymmetric Dihydroxylation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from olefins.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high stereoselectivity.[3] Ligands such as 1,4-bis(9-O-dihydroquininyl)anthraquinone ((DHQ)₂AQN) and 1,4-bis(9-O-dihydroquininyl)phthalazine ((DHQ)₂PHAL) are instrumental in controlling the facial selectivity of the dihydroxylation.[4][5] The commercially available reagent mixture, AD-mix-α, contains the (DHQ)₂PHAL ligand and is widely used for producing one enantiomer of the diol product.[2][6]
Proper purification of the reaction products is critical to isolate the desired chiral diol from the catalyst, ligand, and other reagents. This document provides detailed protocols and notes for the effective workup and purification of these valuable synthetic intermediates.
Core Principles of Purification
The purification process is designed to systematically remove specific components from the crude reaction mixture:
-
Quenching: The reaction is first quenched to stop the catalytic cycle and reduce any remaining osmium species to a more easily removable form. Solid sodium sulfite (B76179) is typically used for this purpose.[3]
-
Extraction: The desired diol product is extracted from the aqueous reaction mixture into an organic solvent, most commonly ethyl acetate (B1210297). This step provides the initial separation from inorganic salts like potassium ferricyanide (B76249) and potassium carbonate.[3][7]
-
Ligand Removal: The chiral ligand, being basic, can be removed by washing the organic extract with an acidic solution (e.g., 2M H₂SO₄) or a base wash (e.g., 1M NaOH), which deprotonates the phenolic-like character of the phthalazine (B143731) core's N-H groups, rendering it more water-soluble.[3][8]
-
Chromatography: The final purification is almost universally achieved by flash column chromatography on silica (B1680970) gel. This step separates the diol product from any remaining traces of the ligand and other organic impurities.[7] The polar diol is retained on the silica, while less polar impurities elute first.
Quantitative Data Summary
The yield and enantioselectivity of the Sharpless Asymmetric Dihydroxylation are highly dependent on the olefin substrate. The following table summarizes representative results using AD-mix-α, which contains a (DHQ)₂-type ligand.
| Olefin Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| trans-Stilbene | 90% (of crude) | 99.4% | [9] |
| 1-Phenylcyclohexene | 99% (of crude) | 97% | [9] |
| α,β-Unsaturated Ester | 82% | Not Specified | [2] |
| Dienyl Alkyne | Not Specified | Not Specified | [10] |
| α,β-Unsaturated Ketone | 65% | Not Specified | [11] |
| Substituted Alkene (Route B) | 76% | 54.5% | [2][11] |
Detailed Experimental Protocols
This section outlines a general protocol for the asymmetric dihydroxylation of a 1 mmol scale reaction followed by workup and purification.
Protocol 1: Sharpless Asymmetric Dihydroxylation
Materials:
-
AD-mix-α (containing (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄): 1.4 g
-
Olefin substrate: 1 mmol
-
tert-Butanol (B103910): 5 mL
-
Deionized Water: 5 mL
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂): ~79 mg (0.83 mmol) (Optional, but recommended for substituted or slow-reacting alkenes)[10]
-
50 mL round-bottom flask
-
Magnetic stir bar
Procedure:
-
To a 50 mL round-bottom flask, add tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-α (1.4 g) and methanesulfonamide (if used) to the solvent mixture.[3][10]
-
Stir the mixture vigorously at room temperature until the solids are dissolved and two clear phases are visible. The aqueous layer should appear bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath. Some inorganic salts may precipitate.[7]
-
Add the olefin substrate (1 mmol) to the cold, stirring mixture.
-
Stir the reaction vigorously at 0 °C. Reaction progress can be monitored by Thin-Layer Chromatography (TLC). For many substrates, the reaction is complete within 6-24 hours.[3]
Protocol 2: Reaction Workup and Extraction
Materials:
-
Sodium sulfite (Na₂SO₃), solid: 1.5 g
-
Ethyl acetate: ~50 mL
-
1M Sodium hydroxide (B78521) (NaOH) or 2M Sulfuric Acid (H₂SO₄): 10 mL
-
Brine (saturated NaCl solution): 10 mL
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Once the reaction is complete as determined by TLC, add solid sodium sulfite (1.5 g) to the reaction vessel.[3]
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for 30-60 minutes.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[3]
-
Combine all organic layers.
-
Wash the combined organic phase with 1M NaOH (10 mL) or 2M H₂SO₄ (10 mL) to remove the chiral ligand.[3][8]
-
Wash the organic layer with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result is the crude diol product.[3]
Protocol 3: Flash Column Chromatography Purification
Materials:
-
Silica gel (230-450 mesh)
-
Chromatography column
-
Eluent: A mixture of hexanes and ethyl acetate is common. The polarity can be adjusted based on the product's Rf value.
-
Compressed air or pump for flash chromatography
Procedure:
-
Determine Eluent System: Using TLC, find a solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) that gives the diol product an Rf value of approximately 0.2-0.3.
-
Pack the Column: Prepare a flash column with silica gel using the chosen eluent system.
-
Load the Sample: Dissolve the crude diol in a minimal amount of a suitable solvent (dichloromethane or the eluent). Alternatively, for less soluble products, perform a solid load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.[12]
-
Elute the Column: Run the column with the eluent, applying pressure to accelerate the solvent flow. The chiral ligand, if present, is highly polar and typically remains on the baseline under standard conditions (e.g., EtOAc/Hexanes).[7]
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure diol product.
-
Concentrate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified diol.
Visualizations
The following diagrams illustrate the key workflows and logical steps in the process.
Caption: General experimental workflow for the Sharpless AD.[3][8]
Caption: Logical separation of components during purification.
Characterization
After purification, the final diol product should be characterized to confirm its identity and purity:
-
Structural Verification: Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) should be used to confirm the structure of the diol.
-
Enantiomeric Excess (ee%) Determination: The enantiomeric purity of the diol is a critical parameter and can be determined by Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC).[8] An alternative method involves converting the diol into a diastereomeric derivative (e.g., a Mosher's ester) and analyzing the mixture by ¹H or ¹⁹F NMR.[3]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Untitled Document [ursula.chem.yale.edu]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Purification [chem.rochester.edu]
Preparing Stock Solutions of (DHQ)2AQN: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQ)₂AQN, also known as hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a chiral ligand widely employed in asymmetric synthesis, most notably in Sharpless asymmetric dihydroxylation reactions.[1] Its effectiveness as a catalyst is pivotal for creating stereospecific products, making the accurate and consistent preparation of its stock solutions a critical first step for reproducible and reliable experimental outcomes.[2] This document provides detailed protocols for the preparation, storage, and handling of (DHQ)₂AQN stock solutions.
Physicochemical Properties and Solubility
Data Presentation: Solubility and Storage Recommendations
| Property | Value | Reference |
| Molecular Formula | C₅₄H₅₆N₄O₆ | |
| Molecular Weight | 857.05 g/mol | |
| Appearance | Solid | |
| Melting Point | 175-180 °C | [3] |
| Optical Activity | [α]20/D +495°, c = 1 in chloroform (B151607) | [3] |
| Recommended Solvent | Chloroform | [3] |
| Storage (Solid) | Room Temperature, in a dark, dry, and well-sealed container | [4] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | [5] |
Experimental Protocols
Materials and Equipment
-
(DHQ)₂AQN powder
-
Anhydrous chloroform (or other suitable solvent)
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Volumetric flasks (Class A)
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Analytical balance
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Spatula
-
Pipettes and sterile, nuclease-free pipette tips
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Vortex mixer
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Sonicator (optional)
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Sterile, light-protecting microcentrifuge tubes or cryovials for aliquoting
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Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM Stock Solution of (DHQ)₂AQN
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Pre-weighing Preparation: Ensure the analytical balance is calibrated and level. Place a clean, dry weigh boat on the balance and tare.
-
Weighing (DHQ)₂AQN: Carefully weigh out 8.57 mg of (DHQ)₂AQN powder onto the weigh boat.
-
Transfer: Quantitatively transfer the weighed powder into a 1 mL volumetric flask.
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Dissolution:
-
Add approximately 0.7 mL of anhydrous chloroform to the volumetric flask.
-
Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer for a short duration or a sonicator to aid dissolution.
-
-
Volume Adjustment: Once the solid is completely dissolved, add anhydrous chloroform to the flask until the bottom of the meniscus reaches the 1 mL calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in light-protecting microcentrifuge tubes or cryovials.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Always protect the solution from light.[5]
-
Safety Precautions
(DHQ)₂AQN may cause skin, eye, and respiratory irritation. Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water.
Experimental Workflow
Caption: Workflow for preparing and storing (DHQ)2AQN stock solutions.
Signaling Pathway in Asymmetric Dihydroxylation
(DHQ)₂AQN serves as a chiral ligand in the osmium-catalyzed asymmetric dihydroxylation of olefins. The ligand coordinates to the osmium tetroxide, creating a chiral catalytic species. This complex then reacts with the olefin from a specific face, leading to the formation of a chiral diol with high enantioselectivity.
Caption: Simplified pathway of (DHQ)2AQN in asymmetric dihydroxylation.
References
Application Notes and Protocols for (DHQ)2AQN-Catalyzed Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless asymmetric dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from olefins. The use of cinchona alkaloid-derived ligands is central to the success of this reaction, with the choice of ligand dictating the facial selectivity of the dihydroxylation. The (DHQ)2AQN ligand, a derivative of dihydroquinine, is a highly effective ligand for this transformation, often providing high levels of enantioselectivity.
This document provides detailed application notes on the critical aspect of solvent selection for asymmetric dihydroxylation reactions utilizing the (DHQ)2AQN ligand, alongside a comprehensive experimental protocol.
Solvent Selection: Impact on Enantioselectivity and Reaction Rate
The choice of solvent is a critical parameter in optimizing the Sharpless asymmetric dihydroxylation. The standard solvent system, and the one most frequently cited for achieving high enantioselectivities, is a 1:1 (v/v) mixture of tert-butanol (B103910) and water. This biphasic system facilitates the interaction of the organic-soluble olefin and the aqueous-soluble inorganic reagents (oxidant and base).
While the t-BuOH/H₂O system is generally the solvent of choice, other solvent systems have been explored. It has been observed that less polar solvents can lead to diminished enantioselectivities. For industrial applications, methyl tert-butyl ether (MTBE) has been employed as a solvent, suggesting its viability as an alternative to tert-butanol.
The polarity of the solvent can influence the conformation of the chiral ligand-osmium tetroxide complex and its interaction with the olefin, thereby affecting the transition state energies and, consequently, the enantiomeric excess (ee) of the product.
Quantitative Data on Solvent Effects
For the closely related ligand (DHQD)2AQN, which is often considered superior to (DHQD)2PHAL, high enantioselectivities have been reported in the standard t-BuOH/H₂O solvent system for various substrates. For example, the dihydroxylation of 1-phenylcyclohexene using (DHQD)2AQN yields the corresponding diol with 90% ee, compared to 63% ee with (DHQD)2PHAL under the same conditions.[1] While this does not provide a direct solvent comparison, it highlights the high performance achievable with AQN-type ligands in the standard solvent mixture.
| Ligand | Substrate | Solvent System | Enantiomeric Excess (ee%) | Reference |
| (DHQD)2AQN | 1-Phenylcyclohexene | t-BuOH/H₂O (1:1) | 90 | [1] |
| (DHQD)2PHAL | 1-Phenylcyclohexene | t-BuOH/H₂O (1:1) | 63 | [1] |
| (DHQD)2AQN | Methyl 1-cyclohexenecarboxylate | t-BuOH/H₂O (1:1) | 88 | [1] |
| (DHQD)2PHAL | Methyl 1-cyclohexenecarboxylate | t-BuOH/H₂O (1:1) | 77 | [1] |
| (DHQD)2AQN | 1-(4-Chlorophenyl)cyclopentene | t-BuOH/H₂O (1:1) | 78 | [1] |
| (DHQD)2PHAL | 1-(4-Chlorophenyl)cyclopentene | t-BuOH/H₂O (1:1) | 44 | [1] |
Table 1: Comparison of enantioselectivity for (DHQD)2AQN and (DHQD)2PHAL in the standard t-BuOH/H₂O solvent system for selected substrates.[1]
Experimental Workflow
The general workflow for a (DHQ)2AQN-catalyzed asymmetric dihydroxylation is outlined below. This process involves the preparation of the catalytic system, the reaction with the olefin substrate, and subsequent workup and purification of the chiral diol product.
Detailed Experimental Protocol
This protocol is a general guideline for the asymmetric dihydroxylation of a generic olefin using a pre-mixed AD-mix formulation containing a (DHQ)2-type ligand. For substrates that are poor, the use of methanesulfonamide (B31651) (CH₃SO₂NH₂) as an additive can accelerate the reaction.
Materials:
-
AD-mix-α (containing a (DHQ)2-ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)
-
Olefin substrate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
TLC plates
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α (1.4 g per 1 mmol of olefin).
-
Add a 1:1 mixture of tert-butanol and water (5 mL of each per 1.4 g of AD-mix).
-
Stir the mixture vigorously at room temperature until two clear phases are observed, with the lower aqueous phase being bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath. Some precipitation of salts may occur.
-
-
Reaction:
-
Add the olefin substrate (1 mmol) to the cooled, stirred reaction mixture.
-
Continue to stir the mixture vigorously at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). For many substrates, the reaction is complete within 4-24 hours.
-
-
Workup:
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Add ethyl acetate (30 mL) to the flask and transfer the contents to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
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Combine the organic extracts and wash with 2 M H₂SO₄ (to remove the ligand if desired), followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude diol by flash column chromatography on silica gel or by recrystallization.
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Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
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Determine the enantiomeric excess of the diol by chiral HPLC or GC analysis, or by derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR analysis.
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Signaling Pathways and Logical Relationships
The catalytic cycle of the Sharpless asymmetric dihydroxylation illustrates the logical relationship between the reactants and intermediates.
Conclusion
The selection of an appropriate solvent system is paramount for achieving high enantioselectivity and yield in the (DHQ)2AQN-catalyzed asymmetric dihydroxylation. The standard and most reliable system remains a 1:1 mixture of t-butanol and water. The provided protocol offers a robust starting point for researchers, and further optimization of reaction conditions may be necessary for specific substrates. The understanding of the experimental workflow and the underlying catalytic cycle is essential for the successful application of this powerful synthetic methodology in research and development.
References
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity with (DHQ)2AQN
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the chiral ligand (DHQ)₂AQN to enhance enantioselectivity in asymmetric synthesis. This resource provides practical guidance, troubleshooting advice, and detailed protocols to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (DHQ)₂AQN and in which reactions is it primarily used?
A1: (DHQ)₂AQN, or hydroquinine (B45883) 1,4-anthraquinonediyl diether, is a chiral ligand derived from the cinchona alkaloid dihydroquinine.[1][2] It is a versatile ligand employed in various asymmetric reactions to control the stereochemical outcome. While it is structurally similar to the well-known (DHQ)₂PHAL ligand used in Sharpless asymmetric dihydroxylations, (DHQ)₂AQN has also been effectively used in other enantioselective transformations, such as the substitution of isatin-derived hydrazones.[3]
Q2: How should (DHQ)₂AQN be stored to ensure its stability and performance?
A2: (DHQ)₂AQN is a solid that should be stored in a cool, dry place, protected from light. For stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation. When handling the solid, it is recommended to use personal protective equipment such as a dust mask, eye shields, and gloves.[2]
Q3: What are the key factors that influence the enantioselectivity of a reaction using (DHQ)₂AQN?
A3: Several factors can significantly impact the enantiomeric excess (ee%) of your reaction. These include the reaction temperature, the choice of solvent, the purity of the substrate and reagents, and the catalyst loading. Lowering the reaction temperature often leads to higher enantioselectivity.[4]
Q4: I am observing a good yield but low enantioselectivity. What is the most likely cause?
A4: High yield with low enantioselectivity suggests that the catalyst is active but not providing effective stereochemical control. The first parameters to investigate are the reaction temperature and the solvent. Optimizing these two conditions can often lead to a significant improvement in ee%.
Troubleshooting Guide for Low Enantioselectivity
Low or inconsistent enantioselectivity is a common challenge in asymmetric synthesis. This guide provides a systematic approach to diagnosing and resolving such issues when using the (DHQ)₂AQN ligand.
Problem: Low Enantiomeric Excess (ee%)
Possible Cause 1: Suboptimal Reaction Temperature
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Recommendation: Lowering the reaction temperature generally enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. If your reaction is running at room temperature, try performing it at 0°C or even -20°C. Be aware that this will likely decrease the reaction rate, so you may need to extend the reaction time.[4]
Possible Cause 2: Inappropriate Solvent
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Recommendation: The solvent can have a profound effect on the catalyst's conformation and the stability of the transition states. It is highly recommended to perform a solvent screen to identify the optimal medium for your specific substrate and reaction. Both polar and non-polar aprotic solvents should be considered.
Possible Cause 3: Impurities in Substrate or Reagents
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Recommendation: Trace impurities in your starting materials, reagents, or solvent can act as catalyst poisons or inhibitors, leading to reduced enantioselectivity. Ensure the purity of all components. If necessary, repurify your substrate and use freshly distilled, anhydrous solvents. The presence of water can be particularly detrimental, and the addition of activated molecular sieves (3Å or 4Å) can be beneficial.
Possible Cause 4: Catalyst Degradation or Impurity
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Recommendation: Ensure that your (DHQ)₂AQN ligand is pure and has not degraded. If you have been using an older batch, consider using a fresh one. Also, verify the quality of your metal catalyst if one is used in conjunction with the ligand.
Possible Cause 5: Incorrect Catalyst Loading or Substrate Concentration
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Recommendation: The concentration of the substrate and the catalyst loading can influence the reaction's stereochemical outcome. Catalyst aggregation at high concentrations can sometimes lead to a decrease in enantioselectivity. It is advisable to screen a range of catalyst loadings and substrate concentrations to find the optimal conditions.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity in your experiments.
Quantitative Data
The following table summarizes the performance of (DHQ)₂AQN in the asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts, demonstrating its effectiveness with a variety of substrates.[3]
| Entry | Substrate (Isatin Derivative) | Product Yield (%) | Enantiomeric Excess (ee%) |
| 1 | N-Boc-isatin hydrazone | 85 | 90 |
| 2 | N-Cbz-isatin hydrazone | 82 | 88 |
| 3 | N-Me-isatin hydrazone | 91 | 93 |
| 4 | 5-Br-N-Boc-isatin hydrazone | 88 | 92 |
| 5 | 5-Cl-N-Boc-isatin hydrazone | 86 | 91 |
| 6 | 5-MeO-N-Boc-isatin hydrazone | 80 | 85 |
Experimental Protocols
Adapted Protocol for Asymmetric Dihydroxylation
This protocol is a general guideline for the asymmetric dihydroxylation of an olefin using a catalyst system with (DHQ)₂AQN as the chiral ligand. It is adapted from standard procedures for Sharpless asymmetric dihydroxylation using the closely related (DHQ)₂PHAL ligand.[5]
Materials:
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Olefin substrate (1 mmol)
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(DHQ)₂AQN (0.01-0.05 mmol)
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Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) (0.002-0.004 mmol)
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Potassium ferricyanide(III) (K₃[Fe(CN)₆]) (3 mmol)
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Potassium carbonate (K₂CO₃) (3 mmol)
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tert-Butanol (B103910) (5 mL)
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Water (5 mL)
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Sodium sulfite (B76179) (Na₂SO₃) (1.5 g)
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Ethyl acetate (B1210297)
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup:
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In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL).
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To this solvent mixture, add potassium ferricyanide(III) (3 mmol), potassium carbonate (3 mmol), (DHQ)₂AQN (0.01-0.05 mmol), and potassium osmate(VI) dihydrate (0.002-0.004 mmol).
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Stir the mixture vigorously at room temperature until all solids are dissolved and the aqueous layer turns bright yellow.
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Cool the reaction mixture to 0°C in an ice bath.
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-
Reaction Execution:
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Add the olefin substrate (1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0°C.
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Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
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-
Workup:
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for 30-60 minutes.
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Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
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Combine the organic layers and wash with brine (10 mL).
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude diol by flash column chromatography.
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Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
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Experimental Workflow Diagram
References
Technical Support Center: Troubleshooting Low Yield in (DHQ)2AQN Reactions
Welcome to the technical support center for (DHQ)2AQN-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric dihydroxylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is (DHQ)2AQN and what is it used for?
A1: (DHQ)2AQN, or hydroquinine (B45883) 1,4-anthraquinonediyl diether, is a chiral ligand used in Sharpless asymmetric dihydroxylation (AD) reactions. It is particularly effective for the dihydroxylation of olefins bearing aliphatic substituents and those with heteroatoms in the allylic position, enabling the synthesis of chiral diols with high enantioselectivity.
Q2: What are the key components of a (DHQ)2AQN-catalyzed asymmetric dihydroxylation reaction?
A2: A typical reaction mixture includes the olefin substrate, a catalytic amount of an osmium source (like osmium tetroxide or potassium osmate), the chiral ligand ((DHQ)2AQN), a stoichiometric co-oxidant (commonly potassium ferricyanide(III)), and a base (such as potassium carbonate) in a solvent system, usually a mixture of tert-butanol (B103910) and water.[1][2]
Q3: What is the role of the co-oxidant?
A3: The co-oxidant, typically potassium ferricyanide(III), regenerates the osmium(VIII) species from the osmium(VI) state after the diol has been formed and released. This allows for the use of a catalytic amount of the expensive and toxic osmium tetroxide.[2]
Q4: When should I use methanesulfonamide (B31651) as an additive?
A4: Methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate, which is a key step in the catalytic cycle. It is particularly beneficial for non-terminal or sterically hindered olefins. However, for some terminal olefins, it may not be necessary and could even slightly decrease the reaction rate.
Q5: How can I predict the stereochemical outcome of the reaction?
A5: The stereochemistry of the diol product is determined by the chiral ligand used. For (DHQ)2AQN, which is derived from dihydroquinine (DHQ), the dihydroxylation typically occurs on one face of the olefin. A mnemonic developed by Sharpless can be used to predict the facial selectivity based on the substitution pattern of the alkene.[3]
Troubleshooting Guide
This guide addresses common issues encountered during (DHQ)2AQN-catalyzed reactions, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction has stalled, and I'm observing a significant amount of unreacted starting material. What could be the problem?
A: A stalled reaction can be due to several factors:
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Inactive Catalyst: The osmium catalyst may have been deactivated. Ensure you are using a fresh, high-quality source of osmium tetroxide or potassium osmate. The chiral ligand may have also degraded; it is best to use a fresh sample.
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Inefficient Co-oxidant: The co-oxidant, potassium ferricyanide(III), is crucial for regenerating the active osmium catalyst. Ensure it is of high purity and used in the correct stoichiometric amount (typically 3 equivalents).
-
Improper pH: The reaction is sensitive to pH. The presence of potassium carbonate is necessary to maintain a basic environment, which accelerates the reaction.
-
Poor Mixing: The reaction is biphasic (organic and aqueous). Vigorous stirring is essential to ensure efficient mass transfer between the two phases.
Issue 2: Low Yield of the Desired Diol with Consumption of Starting Material
Q: My starting material is consumed, but the yield of the diol is low. What are the possible reasons?
A: Low yields, even with complete conversion of the starting material, can be attributed to:
-
Side Reactions: Over-oxidation of the diol product can occur, leading to the formation of α-hydroxy ketones or cleavage products. This can sometimes be mitigated by avoiding prolonged reaction times and ensuring efficient quenching.
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Product Degradation during Workup: The diol product may be sensitive to the workup conditions. Ensure that the quenching step with a reducing agent like sodium sulfite (B76179) is performed promptly after the reaction is complete. Avoid exposure to strong acids or bases during extraction and purification.
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Substrate Volatility: For low molecular weight olefins, the resulting diol may be volatile, leading to loss during solvent removal. Careful rotary evaporation at reduced temperature and pressure is recommended.
Issue 3: Poor Enantioselectivity (Low ee)
Q: I've isolated my diol product, but the enantiomeric excess (ee) is much lower than expected. Why is this happening?
A: Poor enantioselectivity is often due to a competing non-asymmetric dihydroxylation pathway:
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Second Catalytic Cycle: A key issue is the potential for a secondary, non-enantioselective catalytic cycle. This happens if the osmate(VI) ester intermediate is re-oxidized to an osmium(VIII)-diol complex before it dissociates from the chiral ligand. This achiral complex can then dihydroxylate another alkene molecule, eroding the overall enantioselectivity.
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Solution: Increasing the molar concentration of the chiral ligand can help suppress this secondary pathway. Slow addition of the alkene can also be beneficial by keeping its instantaneous concentration low.
-
-
Impure or Degraded Ligand: The purity of the (DHQ)2AQN ligand is critical. Use a fresh, high-purity sample. Cinchona alkaloid-derived ligands can be sensitive to light and air over time. Store them in a cool, dark, and dry place.
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Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity. Running the reaction at a lower temperature (e.g., 0 °C) can often improve the ee.
Issue 4: Poor Regioselectivity with Unsymmetrical Dienes
Q: I am dihydroxylating a diene with two non-equivalent double bonds and getting a mixture of products. How can I improve the regioselectivity?
A: The Sharpless asymmetric dihydroxylation generally favors the more electron-rich double bond. However, steric factors can also play a significant role.
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Ligand Choice: While (DHQ)2AQN is an excellent ligand, for certain substrates, other ligands from the cinchona alkaloid family (e.g., those with PHAL or PYR linkers) might offer superior regioselectivity. It is often beneficial to screen a small panel of ligands to find the optimal one for a specific substrate.
Quantitative Data Summary
The yield and enantioselectivity of (DHQ)2AQN-catalyzed dihydroxylation are highly dependent on the substrate and reaction conditions. The following tables provide representative data illustrating the impact of key parameters.
Table 1: Effect of Ligand on Enantioselectivity for the Dihydroxylation of a Fluorinated Alkene
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | (DHQ)2PHAL | 55 | 90 |
| 2 | (DHQD)2PHAL | 58 | 92 |
| 3 | (DHQ)2AQN | 54 | 95 |
| 4 | (DHQD)2AQN | 56 | 97 |
Reaction conditions: Substrate (1.0 eq), K2OsO2(OH)4 (1 mol%), Ligand (5 mol%), K3Fe(CN)6 (3.0 eq), K2CO3 (3.0 eq), MeSO2NH2 (1.0 eq), t-BuOH/H2O (1:1), 0 °C. Data adapted from a study on a 4-fluorobut-2E-enoate substrate.
Table 2: Effect of Co-oxidant on Yield
| Co-oxidant | Typical Yield Range (%) |
| H2O2 | Low |
| NaClO3 / KClO3 | Low |
| N-Methylmorpholine N-oxide (NMO) | Moderate to Good |
| Potassium Ferricyanide (K3Fe(CN)6) | Good to Excellent |
This table provides a general comparison of commonly used co-oxidants in osmium-catalyzed dihydroxylations.[1]
Experimental Protocols
Standard Protocol for Asymmetric Dihydroxylation using (DHQ)2AQN
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Olefin (1.0 mmol)
-
(DHQ)2AQN (0.01-0.05 mmol, 1-5 mol%)
-
Potassium osmate(VI) dihydrate (K2OsO2(OH)4) (0.002 mmol, 0.2 mol%)
-
Potassium ferricyanide(III) (K3Fe(CN)6) (3.0 mmol)
-
Potassium carbonate (K2CO3) (3.0 mmol)
-
Methanesulfonamide (if required, 1.0 mmol)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (Na2SO3) (1.5 g)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine potassium ferricyanide(III) (3.0 mmol) and potassium carbonate (3.0 mmol). Add a 1:1 mixture of tert-butanol and water (10 mL). Stir the mixture vigorously at room temperature until all solids are dissolved, resulting in a clear two-phase system.
-
Ligand and Catalyst Addition: Add the (DHQ)2AQN ligand (0.01-0.05 mmol) and, if necessary, methanesulfonamide (1.0 mmol). Stir for 1 minute, then add potassium osmate(VI) dihydrate (0.002 mmol). The aqueous layer should turn a pale yellow or green color.
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add the olefin (1.0 mmol) neat or as a solution in tert-butanol.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for 30-60 minutes. The color of the reaction mixture should change from yellow/green to a pale yellow or colorless solution.
-
Workup: Add ethyl acetate (10 mL) to the reaction mixture. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with 1 M potassium hydroxide (B78521) (to remove the ligand if desired), followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude diol can be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Caption: Troubleshooting workflow for low yield in (DHQ)2AQN reactions.
Caption: Interplay of key parameters in (DHQ)2AQN reactions.
References
Technical Support Center: (DHQ)2AQN in Asymmetric Dihydroxylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the chiral ligand (DHQ)₂AQN in Sharpless asymmetric dihydroxylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is (DHQ)₂AQN and where is it used?
A1: (DHQ)₂AQN, or hydroquinine (B45883) 1,4-anthraquinonediyl diether, is a chiral ligand derived from the cinchona alkaloid dihydroquinine. It is primarily used in the Sharpless asymmetric dihydroxylation (AD) to catalyze the enantioselective synthesis of vicinal diols from prochiral olefins.[1] Such chiral diols are crucial building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[2]
Q2: What are the key components of a Sharpless asymmetric dihydroxylation reaction using (DHQ)₂AQN?
A2: A typical Sharpless AD reaction using (DHQ)₂AQN involves the following components:
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Substrate: The alkene to be dihydroxylated.
-
Chiral Ligand: (DHQ)₂AQN.
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Osmium Source: A catalytic amount of osmium tetroxide (OsO₄) or a potassium osmate salt (K₂OsO₂(OH)₄).
-
Co-oxidant: A stoichiometric amount of a re-oxidant to regenerate the Os(VIII) species. Common co-oxidants are potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO).
-
Base: Typically potassium carbonate (K₂CO₃), to maintain a slightly basic pH, which accelerates the reaction.
-
Solvent System: A biphasic solvent system, usually a mixture of tert-butanol (B103910) and water.
These components are often commercially available as a pre-mixed formulation known as AD-mix-α, which contains the (DHQ)₂PHAL ligand. While (DHQ)₂AQN is a distinct ligand, the general principles and reaction components are the same.[3][4]
Q3: How does (DHQ)₂AQN control the stereochemistry of the dihydroxylation?
A3: The (DHQ)₂AQN ligand coordinates to the osmium tetroxide, creating a chiral environment around the catalyst. This chiral complex then preferentially attacks one of the two faces of the alkene, leading to the formation of one enantiomer of the diol in excess. The specific facial selectivity is determined by the stereochemistry of the ligand. For ligands derived from dihydroquinine (DHQ), such as (DHQ)₂AQN, the dihydroxylation typically occurs from the α-face of the alkene when it is oriented according to the Sharpless mnemonic.[2][3][5]
Troubleshooting Common Side Reactions
Issue 1: Low Enantioselectivity
Low enantiomeric excess (ee) is a common issue that can arise from a competing non-enantioselective catalytic pathway.
Cause: A secondary catalytic cycle can become significant if the osmate(VI) ester intermediate is re-oxidized to an osmium(VIII)-diol complex before it dissociates from the chiral ligand.[3] This complex can then dihydroxylate another alkene molecule without the full chiral influence of the primary ligand, leading to the formation of a racemic or nearly racemic diol.[3][6] This side reaction is particularly favored under conditions of high substrate concentration.[5]
Solutions:
-
Increase Ligand Concentration: Using a higher molar ratio of the (DHQ)₂AQN ligand to the osmium catalyst can help to suppress the secondary catalytic cycle by ensuring the osmium remains complexed with the chiral ligand.[3][6]
-
Slow Addition of Alkene: Adding the alkene substrate slowly to the reaction mixture helps to maintain a low instantaneous concentration, which disfavors the non-enantioselective second cycle.[2]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, though it may also decrease the reaction rate. The optimal temperature is substrate-dependent and may require empirical optimization.[2]
Issue 2: Low Yield of the Desired Diol
A low yield of the vicinal diol can be attributed to several factors, from incomplete reaction to product degradation.
Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Use fresh osmium tetroxide or potassium osmate. Ensure the (DHQ)₂AQN ligand has not degraded and has been stored properly. Check the quality and stoichiometry of the co-oxidant. |
| Slow Reaction Rate | For electron-deficient or sterically hindered olefins, the reaction can be sluggish. The addition of one equivalent of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester intermediate, thereby increasing the overall reaction rate. However, for terminal olefins, methanesulfonamide can sometimes decelerate the reaction. |
| Product Degradation During Workup | Over-oxidation of the diol product can occur. Ensure the reaction is properly quenched with a reducing agent like sodium sulfite (B76179) to destroy any excess oxidant. Avoid prolonged exposure to acidic or basic conditions during extraction and purification. |
| Poor Substrate Solubility | Ensure vigorous stirring to facilitate the reaction in the biphasic solvent system. |
Issue 3: Formation of Byproducts via Over-oxidation
The desired vicinal diol can sometimes undergo further oxidation to form unwanted byproducts.
Common Byproducts:
-
α-Hydroxy Ketones (Acyloins): Partial oxidation of the diol.
-
Carboxylic Acids: Resulting from the oxidative cleavage of the C-C bond of the diol.
Solutions:
-
Control Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to minimize over-oxidation of the product.
-
Optimize Temperature: Higher temperatures can sometimes lead to an increase in over-oxidation. Running the reaction at a lower temperature (e.g., 0 °C) may be beneficial.
-
Proper Quenching: Use an adequate amount of a quenching agent like sodium sulfite to ensure all residual oxidant is destroyed at the end of the reaction.
Quantitative Data on Reaction Parameters
The enantioselectivity and yield of the Sharpless asymmetric dihydroxylation are highly dependent on the reaction conditions. The following table summarizes the general effects of key parameters:
| Parameter | Effect on Enantioselectivity (ee) | Effect on Yield | Notes |
| Ligand Concentration | Increasing concentration generally increases ee by suppressing the second catalytic cycle. | Can improve yield by minimizing side reactions. | A higher ligand-to-osmium ratio is often beneficial. |
| Substrate Concentration | High concentrations can decrease ee due to the second catalytic cycle. | High concentrations can lead to faster reaction rates but may also increase the risk of side reactions. | Slow addition of the substrate is recommended. |
| Temperature | Lowering the temperature often improves ee. | Can decrease yield if the reaction does not go to completion due to a slower rate. | The optimal temperature is substrate-dependent. |
| pH | A slightly basic pH (maintained by K₂CO₃) is generally optimal for high rates and enantioselectivity. | A stable pH is crucial for consistent results. | For some electron-deficient olefins, a slightly acidic pH may accelerate the reaction.[6] |
Experimental Protocols
Detailed Protocol for the Asymmetric Dihydroxylation of Styrene (B11656)
This protocol provides a detailed procedure for the asymmetric dihydroxylation of styrene using a (DHQ)₂-ligand system as a representative example.
Materials:
-
Styrene (1.0 mmol, 104 mg)
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AD-mix-α (containing a DHQ-based ligand like (DHQ)₂PHAL) (1.4 g)
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tert-Butanol (5 mL)
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Water (5 mL)
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Sodium sulfite (1.5 g)
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Ethyl acetate (B1210297)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-α (1.4 g). To this, add a 1:1 mixture of tert-butanol and water (10 mL total). Stir the mixture vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow color.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling.
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Substrate Addition: Add styrene (1.0 mmol, 104 mg) to the vigorously stirred, cooled reaction mixture.
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Reaction Monitoring: Continue to stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature. The reaction is typically complete within 6-24 hours.
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Quenching: Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for one hour at room temperature.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (R)-1-phenyl-1,2-ethanediol.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Dihydroxylation - Buchler GmbH [buchler-gmbh.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Sharpless Asymmetric Dihydroxylation with (DHQ)2AQN
Welcome to the technical support center for optimizing the Sharpless asymmetric dihydroxylation (AD) reaction using the (DHQ)2AQN ligand. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient dihydroxylation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reaction temperature for the Sharpless asymmetric dihydroxylation with (DHQ)2AQN.
Issue 1: Low Enantioselectivity (ee%)
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Question: My reaction is proceeding to completion, but the enantiomeric excess of my diol is lower than expected. How can I improve it?
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Answer: Low enantioselectivity is a common challenge and is often temperature-dependent. Here are the primary troubleshooting steps:
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Lower the Reaction Temperature: Enantioselectivity in the Sharpless AD reaction is generally inversely proportional to the temperature.[1] Lowering the temperature enhances the energy difference between the diastereomeric transition states, leading to a higher preference for one enantiomer. Reactions are typically run between 0 °C and room temperature.[2] Consider running the reaction at 0 °C or even lower (e.g., -20 °C) if your equipment allows.
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Increase Ligand Concentration: A secondary, non-enantioselective catalytic cycle can compete with the desired asymmetric pathway, especially at higher temperatures.[1] This competing pathway can be suppressed by increasing the concentration of the chiral ligand, ensuring the osmium catalyst remains complexed with the chiral auxiliary.
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Slow Substrate Addition: Adding the alkene substrate slowly to the reaction mixture can help maintain a low instantaneous concentration, which disfavors the non-enantioselective secondary catalytic cycle.[1]
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Issue 2: Low or No Conversion of Starting Material
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Question: My reaction is not proceeding, or the conversion to the desired diol is very low. What could be the cause?
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Answer: Low or no conversion can be attributed to several factors, with temperature playing a significant role in the reaction rate.
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Increase the Reaction Temperature: While lower temperatures favor enantioselectivity, they also decrease the reaction rate.[1] If the reaction is too slow, a modest increase in temperature may be necessary to achieve a reasonable reaction time. It is a trade-off that often requires empirical optimization.
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Check Reagent Quality: Ensure that all reagents, including the osmium catalyst (e.g., K₂OsO₂(OH)₄), the co-oxidant (e.g., K₃Fe(CN)₆), and the (DHQ)2AQN ligand, are fresh and have not degraded.[2] Impurities or decomposed reagents can inhibit the catalytic cycle.
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Ensure Proper Mixing: The reaction is typically biphasic (e.g., t-butanol/water). Vigorous stirring is crucial to ensure efficient mass transfer between the organic and aqueous phases.
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Consider an Additive for Slow Substrates: For electron-deficient or sterically hindered alkenes, the reaction can be sluggish. The addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step, especially for non-terminal alkenes at 0 °C.[3]
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Issue 3: Inconsistent Results
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Question: I am getting variable enantioselectivity and yield between batches of the same reaction. What could be causing this inconsistency?
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Answer: Inconsistent results are often due to a lack of precise control over reaction parameters.
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Precise Temperature Control: Ensure that the reaction temperature is maintained consistently throughout the experiment. Use a reliable cooling bath (e.g., ice-water bath for 0 °C) and monitor the temperature periodically.
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Standardized Procedures: Follow a standardized protocol for reagent addition and workup to minimize variability between experiments.
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Atmosphere Control: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of sensitive substrates or reagents.
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Frequently Asked Questions (FAQs)
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Q1: What is the optimal temperature for the Sharpless asymmetric dihydroxylation with (DHQ)2AQN?
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A1: There is no single "optimal" temperature, as it is highly substrate-dependent.[1] A systematic study of the temperature's effect is recommended for each new substrate. A common starting point is 0 °C, which often provides a good balance between reaction rate and enantioselectivity.
-
-
Q2: How does temperature affect the yield of the reaction?
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A2: Temperature has a dual effect on yield. Lowering the temperature can decrease the yield if the reaction does not proceed to completion within a practical timeframe.[1] Conversely, excessively high temperatures can lead to side reactions and degradation of the product or catalyst, also reducing the yield.
-
-
Q3: Can I run the reaction at room temperature?
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A3: Yes, many Sharpless asymmetric dihydroxylation reactions can be run at room temperature, particularly with more reactive alkenes.[2] However, this may come at the cost of reduced enantioselectivity. For substrates that are unreactive at lower temperatures, room temperature may be necessary.
-
-
Q4: What is the role of the (DHQ)2AQN ligand?
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A4: The (DHQ)2AQN ligand is a chiral catalyst that complexes with osmium tetroxide to create a chiral environment. This chiral complex then directs the dihydroxylation of the alkene to one of its two faces, resulting in an enantiomerically enriched diol. The anthraquinone (B42736) (AQN) core of the ligand can influence the regioselectivity in certain cases compared to the more common phthalazine (B143731) (PHAL) core.
-
-
Q5: What are AD-mix-α and AD-mix-β?
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A5: AD-mix-α and AD-mix-β are commercially available, pre-packaged mixtures of reagents for the Sharpless asymmetric dihydroxylation. They contain the osmium catalyst, a stoichiometric oxidant (K₃Fe(CN)₆), a base (K₂CO₃), and a chiral ligand. AD-mix-α contains the (DHQ)₂PHAL ligand, which is closely related to (DHQ)2AQN and generally provides the opposite enantiomer to AD-mix-β, which contains the pseudoenantiomeric (DHQD)₂PHAL ligand.
-
Data Presentation
The following table summarizes the general effect of reaction temperature on the key outcomes of the Sharpless asymmetric dihydroxylation. Specific values are highly dependent on the substrate and reaction conditions.
| Parameter | Effect of Decreasing Temperature | Effect of Increasing Temperature | Remarks |
| Enantiomeric Excess (ee%) | Generally Increases | Generally Decreases | Lower temperatures enhance the stereochemical control of the chiral ligand. |
| Reaction Rate | Decreases | Increases | Higher temperatures provide more kinetic energy for the reaction to proceed. |
| Yield | May decrease if reaction is incomplete | May decrease due to side reactions/degradation | An optimal temperature exists to maximize yield by balancing reaction rate and stability. |
Experimental Protocols
Protocol for Systematic Optimization of Reaction Temperature
This protocol provides a step-by-step guide for determining the optimal reaction temperature for a new substrate using (DHQ)2AQN.
-
Reagent Preparation:
-
Prepare a stock solution of the alkene substrate in t-butanol.
-
Use a commercial AD-mix containing the (DHQ)₂PHAL ligand (as a close proxy for (DHQ)2AQN) or prepare the reaction mixture by combining K₃Fe(CN)₆ (3.0 equiv.), K₂CO₃ (3.0 equiv.), (DHQ)2AQN (0.01 equiv.), and K₂OsO₂(OH)₄ (0.002 equiv.).
-
-
Reaction Setup (Parallel Screening):
-
In separate reaction vessels, place the AD-mix or prepared reagents.
-
Add a 1:1 mixture of t-butanol and water and stir vigorously until all solids are dissolved, resulting in a clear, two-phase system.
-
Equilibrate each reaction vessel to a different temperature (e.g., -20 °C, 0 °C, and room temperature ~20-25 °C) using appropriate cooling or heating baths.
-
-
Reaction Initiation and Monitoring:
-
To each vessel, add the alkene substrate (1.0 equiv.).
-
Stir the reactions vigorously at their respective set temperatures.
-
Monitor the progress of each reaction by a suitable analytical method, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the time to completion.
-
-
Workup and Quenching:
-
Once a reaction is complete, quench it by adding a solid quenching agent like sodium sulfite (B76179) (Na₂SO₃).
-
Stir for at least 30 minutes to reduce any remaining osmium species.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the yield of the purified diol.
-
Analyze the enantiomeric excess (ee%) of the diol using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
-
-
Optimization:
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Compare the yield and ee% at each temperature to identify the optimal conditions for your specific substrate.
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Mandatory Visualization
Caption: Logical workflow for troubleshooting and optimizing reaction temperature.
References
Technical Support Center: Overcoming Substrate Limitations with (DHQ)2AQN
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chiral ligand (DHQ)2AQN in asymmetric dihydroxylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is (DHQ)2AQN and what are its primary applications?
(DHQ)2AQN, or Hydroquinine anthraquinone-1,4-diyl diether, is a chiral ligand used in Sharpless asymmetric dihydroxylation to synthesize chiral vicinal diols from prochiral olefins. It is particularly noted as a superior ligand for the asymmetric dihydroxylation of most olefins bearing aliphatic substituents or those with heteroatoms in the allylic position.
Q2: How does (DHQ)2AQN compare to other common Sharpless dihydroxylation ligands like (DHQ)2PHAL?
(DHQ)2AQN can offer comparable or even superior enantioselectivity for certain substrates compared to the more common phthalazine (B143731) (PHAL) bridged ligands. The choice of ligand can significantly impact the yield and enantiomeric excess (ee) of the reaction, and screening different ligands is often recommended for optimizing results with a new substrate.
Q3: What are the key components of a typical asymmetric dihydroxylation reaction using (DHQ)2AQN?
A standard reaction setup includes:
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The olefin substrate.
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A catalytic amount of an osmium source, typically potassium osmate(VI) dihydrate (K2OsO2(OH)4).
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The chiral ligand, (DHQ)2AQN.
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A stoichiometric co-oxidant, most commonly potassium ferricyanide (B76249) (K3Fe(CN)6), to regenerate the osmium catalyst.
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A base, such as potassium carbonate (K2CO3), to maintain a basic pH, which generally accelerates the reaction.[1][2]
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A solvent system, typically a mixture of tert-butanol (B103910) and water.
Q4: What is the general mechanism of the Sharpless asymmetric dihydroxylation?
The reaction proceeds through a catalytic cycle. The (DHQ)2AQN ligand coordinates to osmium tetroxide to form a chiral active catalyst complex. This complex then reacts with the alkene via a [3+2]-cycloaddition to form a five-membered osmate ester intermediate. This intermediate is then hydrolyzed to release the diol product, and the reduced osmium species is re-oxidized by the co-oxidant to regenerate the catalyst for the next cycle.
Troubleshooting Guide
Problem 1: Low or No Conversion of the Starting Material
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of the osmium catalyst and ensure the (DHQ)2AQN ligand has been stored properly, protected from light and moisture. |
| Poor Substrate Solubility | Increase the proportion of the organic solvent (e.g., tert-butanol) or consider adding a co-solvent such as THF or DMF. Gentle warming can also aid dissolution, but be cautious as it may affect enantioselectivity. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, extend the reaction time. |
| Electron-Deficient Substrate | For electron-deficient olefins, such as α,β-unsaturated esters or enones, the reaction can be sluggish. Increasing the catalyst loading (both osmium and ligand) may be necessary. Buffering the reaction with sodium bicarbonate instead of potassium carbonate can sometimes be beneficial for these substrates.[3] |
Problem 2: Low Enantiomeric Excess (ee)
| Possible Cause | Recommended Solution |
| Sub-optimal Reaction Temperature | Lowering the reaction temperature (e.g., to 0 °C or even lower) often improves enantioselectivity, though it may decrease the reaction rate. |
| Incorrect pH | The pH of the reaction is crucial. Ensure the base is fully dissolved and the mixture is basic before adding the substrate. |
| High Substrate Concentration | A high concentration of the alkene can favor a secondary, non-enantioselective catalytic pathway.[4] Consider adding the substrate slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Inappropriate Ligand | While (DHQ)2AQN is effective for many substrates, it may not be optimal for all. Consider screening other ligands from the Sharpless family (e.g., (DHQ)2PHAL, (DHQ)2PYR) to find the best match for your specific olefin. |
Problem 3: Low Yield of the Diol Product
| Possible Cause | Recommended Solution |
| Sterically Hindered Substrate | For bulky substrates, the reaction may be slow. Increasing the reaction time and/or temperature may be necessary. The addition of methanesulfonamide (B31651) (CH3SO2NH2) can sometimes accelerate the hydrolysis of the osmate ester intermediate, which can be rate-limiting for hindered olefins.[4] |
| Product Degradation During Workup | After the reaction is complete, quench any remaining oxidant with a reducing agent like sodium sulfite (B76179). Avoid prolonged exposure to acidic or basic conditions during extraction and purification. |
| Difficult Product Isolation | If an emulsion forms during the workup, adding brine can help to break it. If the product is water-soluble, saturating the aqueous layer with NaCl before extraction can improve recovery. |
Data Presentation
Table 1: Comparison of Ligand Performance in the Asymmetric Dihydroxylation of trans-Stilbene
| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| (DHQD)2PHAL | trans-Stilbene | 96 | 91 |
| (DHQD)2PYR | trans-Stilbene | >99 | 98 |
| (DHQD)2AQN | trans-Stilbene | 95 | >99 |
Reaction conditions are generalized and may vary slightly between sources.
Experimental Protocols
General Protocol for Asymmetric Dihydroxylation using (DHQ)2AQN
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(DHQ)2AQN ligand
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Potassium osmate(VI) dihydrate (K2OsO2(OH)4)
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Potassium ferricyanide (K3Fe(CN)6)
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Potassium carbonate (K2CO3)
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Olefin substrate
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tert-Butanol
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Water, deionized
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Sodium sulfite (Na2SO3)
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Ethyl acetate (B1210297)
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
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Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol and water (1:1 v/v).
-
Add potassium ferricyanide (3.0 eq.), potassium carbonate (3.0 eq.), and (DHQ)2AQN (0.01 eq.).
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Stir the mixture vigorously at room temperature until all solids are dissolved.
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Add potassium osmate(VI) dihydrate (0.002 eq.) and stir for another 10 minutes.
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Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.
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Substrate Addition: Add the olefin substrate (1.0 eq.) to the cooled reaction mixture.
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Reaction Monitoring: Stir the reaction vigorously at the set temperature. Monitor the progress of the reaction by TLC or GC.
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Workup: Once the reaction is complete, add solid sodium sulfite (excess) and allow the mixture to warm to room temperature. Stir for at least 30 minutes.
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Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: A general experimental workflow for Sharpless Asymmetric Dihydroxylation.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. york.ac.uk [york.ac.uk]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
how to avoid over-oxidation in (DHQ)2AQN reactions
Welcome to the technical support center for (DHQ)2AQN-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on avoiding over-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of (DHQ)2AQN in a chemical reaction?
(DHQ)2AQN, or hydroquinine (B45883) 1,4-anthraquinonediyl diether, is a chiral ligand used in asymmetric synthesis. It is most prominently utilized in the Sharpless asymmetric aminohydroxylation (AA) and asymmetric dihydroxylation (AD) reactions. In these reactions, it complexes with an osmium catalyst to enable the enantioselective addition of an amino and a hydroxyl group (in AA) or two hydroxyl groups (in AD) across a double bond of an alkene, producing chiral amino alcohols or diols, respectively.[1]
Q2: What is "over-oxidation" in the context of (DHQ)2AQN reactions?
In Sharpless aminohydroxylation reactions using (DHQ)2AQN, "over-oxidation" primarily refers to a side reaction that leads to the formation of an osmium(VI) bis(azaglycolate) species.[1] This occurs when the reoxidized osmium(VI) azaglycolate intermediate reacts with a second molecule of the alkene instead of undergoing hydrolysis to release the desired amino alcohol product. This side reaction is detrimental as it proceeds with low enantioselectivity, thereby reducing the overall enantiomeric excess (ee%) of the final product.
Q3: Are there other forms of over-oxidation to be concerned about?
While the formation of the bis(azaglycolate) is the most commonly cited issue, other oxidative side reactions, such as the oxidative cleavage of the newly formed 1,2-amino alcohol, could theoretically occur, leading to the formation of aldehydes or carboxylic acids. However, the literature on Sharpless aminohydroxylation predominantly focuses on the bis(azaglycolate) pathway as the main side reaction to control.
Q4: How does the choice of the nitrogen source affect the reaction outcome?
The nature of the nitrogen source is crucial for the success of the aminohydroxylation reaction. A variety of nitrogen sources can be used, including salts of N-halosulfonamides (e.g., Chloramine-T), -amides, and -carbamates. The choice of the nitrogen source can influence the reaction's regioselectivity and the protecting group on the resulting amino alcohol, which is a key consideration for subsequent synthetic steps.
Troubleshooting Guide: Avoiding Over-Oxidation
This guide provides solutions to common problems encountered during (DHQ)2AQN-mediated aminohydroxylation reactions, with a focus on preventing the formation of the over-oxidation byproduct (bis(azaglycolate)).
| Problem | Possible Cause | Suggested Solution(s) |
| Low enantiomeric excess (ee%) | Formation of the bis(azaglycolate) byproduct, which is formed with low enantioselectivity. | - Utilize an aqueous or biphasic solvent system: The presence of water promotes the hydrolysis of the osmium(VI) azaglycolate intermediate, favoring the primary catalytic cycle that produces the desired product with high enantioselectivity. A common solvent system is a 1:1 mixture of t-butanol and water. - Ensure dilute reaction conditions: Higher concentrations of the alkene can increase the rate of the undesired second cycloaddition. Running the reaction at a lower concentration can help to minimize the formation of the bis(azaglycolate). |
| Low yield of the desired amino alcohol | The reaction is favoring the secondary catalytic cycle leading to the bis(azaglycolate). | - Optimize reaction temperature: Lower temperatures (e.g., 0 °C to room temperature) generally favor the desired reaction pathway. - Control the stoichiometry of reagents: Ensure the correct molar ratios of the alkene, nitrogen source, osmium catalyst, and chiral ligand as specified in a validated protocol. An excess of the nitrogen source is typically used. |
| Complex product mixture observed by TLC or NMR | Multiple side reactions are occurring, potentially including the formation of the bis(azaglycolate) and other byproducts. | - Review the purity of starting materials: Impurities in the alkene, solvent, or reagents can lead to undesired side reactions. - Careful selection of the nitrogen source: The reactivity of the nitrogen source can impact the reaction profile. For sensitive substrates, a less reactive nitrogen source might be beneficial. |
Experimental Protocols
Optimized Protocol for the Asymmetric Aminohydroxylation of Styrene (B11656) using (DHQ)2AQN
This protocol is designed to minimize the formation of the bis(azaglycolate) byproduct.
Materials:
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Styrene
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(DHQ)2AQN
-
Potassium osmate(VI) dihydrate (K2OsO4·2H2O)
-
Chloramine-T trihydrate
-
t-butanol
-
Water, deionized
-
Sodium sulfite (B76179)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (DHQ)2AQN (1 mol%) and potassium osmate(VI) dihydrate (0.5 mol%).
-
Add a 1:1 mixture of t-butanol and water to dissolve the ligand and catalyst. Stir the mixture at room temperature until the solution is clear.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of chloramine-T trihydrate (3 equivalents) in water.
-
Slowly add the styrene (1 equivalent) to the reaction mixture.
-
Add the chloramine-T solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amino alcohol.
Visualizing the Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the key reaction pathways.
Caption: Catalytic cycles in Sharpless aminohydroxylation.
The diagram above illustrates the two competing catalytic cycles in the Sharpless aminohydroxylation. The primary cycle, shown in blue, leads to the desired, highly enantiopure amino alcohol. The key step to favor this pathway is the hydrolysis of the Os(VI) azaglycolate intermediate. The secondary cycle, shown in red, results from a second cycloaddition with an alkene molecule, leading to the formation of a bis(azaglycolate) species and a product with low enantiomeric excess.
Caption: Troubleshooting workflow for low yield/ee%.
References
strategies to improve diastereoselectivity with (DHQ)2AQN
Welcome to the technical support center for improving diastereoselectivity in asymmetric dihydroxylation reactions using (DHQ)2AQN (Hydroquinine anthraquinone-1,4-diyl diether). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during asymmetric dihydroxylation reactions with (DHQ)2AQN and related ligands.
Question 1: I am observing low diastereoselectivity or enantioselectivity in my reaction. What are the primary factors to investigate?
Answer: Low stereoselectivity is a frequent challenge that can stem from several sources. The key is to address the competition between the desired chiral ligand-accelerated pathway and a non-selective background reaction.[1][2]
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Secondary Catalytic Cycle: A primary cause of low enantioselectivity is a non-enantioselective secondary catalytic cycle.[1] This occurs when the osmate(VI) ester intermediate is re-oxidized to an osmium(VIII)-diol complex before it can dissociate from the chiral ligand. This complex can then dihydroxylate another alkene molecule without the chiral influence, leading to a racemic product.[1]
-
Substrate Concentration: High concentrations of the alkene substrate can favor this non-selective secondary pathway.[1][3]
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Ligand Concentration: An insufficient concentration of the (DHQ)2AQN ligand relative to the osmium catalyst can allow for the formation of achiral osmium tetroxide species, which participate in a non-asymmetric dihydroxylation.[1]
-
Reaction Temperature: Temperature is a critical parameter. While higher temperatures increase the reaction rate, they can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, thus lowering selectivity.[4] Conversely, lowering the temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[1][2]
Question 2: How can I suppress the non-selective secondary catalytic cycle?
Answer: Suppressing the secondary cycle is crucial for achieving high stereoselectivity.
-
Increase Ligand Concentration: Employing a higher molar concentration of the (DHQ)2AQN ligand helps ensure the osmium catalyst remains complexed with the chiral auxiliary, thereby suppressing the secondary pathway.[1]
-
Slow Addition of Alkene: Adding the alkene substrate slowly to the reaction mixture helps maintain a low instantaneous concentration, which disfavors the non-enantioselective second cycle.[1]
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Optimize Temperature: Lowering the reaction temperature can improve selectivity, though it may also decrease the reaction rate.[1] This trade-off requires empirical optimization for each specific substrate.
Question 3: My reaction yield is low. What are the common causes and solutions?
Answer: Low yields can be attributed to several factors, from reagent choice to substrate reactivity.
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Inefficient Co-oxidant: The choice of co-oxidant is important. While potassium ferricyanide (B76249) (K₃Fe(CN)₆) is common, N-methylmorpholine N-oxide (NMO) is often preferred for large-scale operations to reduce salt waste.[5]
-
Substrate Reactivity: Electron-deficient olefins react more slowly with the electrophilic osmium tetroxide, potentially leading to lower yields.[1]
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Reaction Quenching: Ensure the reaction is properly quenched upon completion. Adding a solid sulfite (B76179) salt like sodium sulfite (Na₂SO₃) and stirring for 30-60 minutes is a standard procedure.[1]
Question 4: How does solvent choice impact the diastereoselectivity of the reaction?
Answer: The solvent system significantly influences the transition state and, consequently, the diastereoselectivity.[6] The standard Sharpless Asymmetric Dihydroxylation is often performed in a biphasic mixture of tert-butanol (B103910) and water (typically 1:1 v/v).[5] The polarity and coordinating ability of the solvent can affect the conformation of the transition state.[4] It is recommended to screen different solvent systems if you are facing selectivity issues.
Factors Influencing Diastereoselectivity: A Summary
The diastereoselectivity of the Sharpless Asymmetric Dihydroxylation using (DHQ)2AQN is a multifactorial issue. The following table summarizes the key parameters and their general effect on selectivity.
| Parameter | Effect on Diastereoselectivity | Troubleshooting Recommendation |
| Temperature | Lower temperatures generally increase selectivity.[1][2] | Screen a range of temperatures (e.g., 25°C down to 0°C) to find the optimal balance between reaction rate and selectivity. |
| Ligand Concentration | Higher ligand concentration generally increases selectivity by suppressing the non-selective secondary pathway.[1] | Increase the molar ratio of (DHQ)2AQN relative to the osmium catalyst. |
| Alkene Concentration | High alkene concentration can decrease selectivity.[1][3] | Use a slow-addition protocol for the alkene substrate to maintain a low instantaneous concentration. |
| Solvent System | Solvent polarity can significantly impact the transition state geometry and thus selectivity.[4][6] | While t-BuOH/H₂O (1:1) is standard, consider screening other solvent systems if selectivity remains low. |
| Substrate Sterics | The steric environment of the alkene is crucial. Bulky groups can enhance facial selectivity.[7] It can be difficult to achieve high diastereoselectivity with cis-disubstituted alkenes where both substituents have similar steric bulk.[7] | Modify protecting groups or other non-essential functionalities on the substrate to alter its conformational preference and steric profile.[2] |
| pH of the Medium | The reaction proceeds more rapidly under slightly basic conditions.[3] | Use a buffer (e.g., K₂CO₃) to maintain a stable, slightly basic pH throughout the reaction. |
Visualizing the Process
To better understand the factors at play, the following diagrams illustrate key workflows and mechanisms.
Detailed Experimental Protocol
This protocol is a generalized procedure for a lab-scale Sharpless Asymmetric Dihydroxylation and must be optimized for specific substrates.
Materials:
-
Alkene substrate
-
(DHQ)2AQN ligand
-
Potassium osmate (K₂OsO₄·2H₂O)
-
Potassium ferricyanide (K₃Fe(CN)₆)
-
Potassium carbonate (K₂CO₃)
-
tert-Butanol
-
Water, deionized
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar
-
Nitrogen inlet (optional, for sensitive substrates)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a 1:1 (v/v) mixture of tert-butanol and water.
-
Reagent Addition: To the stirred solvent mixture, add potassium carbonate (K₂CO₃, 3.0 eq.), potassium ferricyanide (K₃Fe(CN)₆, 3.0 eq.), (DHQ)2AQN (typically 1-2 mol%), and potassium osmate (K₂OsO₄·2H₂O, typically 0.2-0.5 mol%). Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, yellow-orange solution.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.
-
Substrate Addition: Add the alkene substrate (1.0 eq.) to the stirred reaction mixture. For optimal selectivity, the alkene can be dissolved in a small amount of t-butanol and added slowly over a period of time.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, GC) to determine the consumption of the starting material.[5] Reactions are typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, quench it by the careful addition of solid sodium sulfite (Na₂SO₃, ~1.5 g per mmol of alkene).[1] Continue stirring for at least 30-60 minutes. The color of the mixture should change from dark brown/black to a lighter color.
-
Work-up and Extraction:
-
Add ethyl acetate to the reaction mixture and stir.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude diol product by column chromatography or crystallization to yield the enantiomerically pure diol.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing (DHQ)2AQN Catalyst Loading in Asymmetric Dihydroxylation
Welcome to the Technical Support Center for optimizing reactions using the (DHQ)2AQN catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to reducing catalyst loading in asymmetric dihydroxylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for reducing (DHQ)2AQN and osmium tetroxide loading?
A1: The primary motivations are cost reduction and safety. Both the chiral ligand (DHQ)2AQN and the osmium tetroxide catalyst are expensive.[1] Osmium tetroxide is also highly toxic and volatile, requiring specialized handling procedures.[1] Reducing the loading of both components makes the process more economical and safer, which is particularly crucial for large-scale industrial applications.
Q2: What is the "second catalytic cycle" and how does it impact efforts to reduce catalyst loading?
A2: The Sharpless asymmetric dihydroxylation can proceed through a second, non-enantioselective catalytic cycle.[1] This occurs when the osmate ester intermediate is re-oxidized before the diol product is released, leading to a catalyst species that is not complexed with the chiral ligand. Dihydroxylation via this secondary pathway results in a lower enantiomeric excess (ee).[1] This becomes more significant at high alkene concentrations. To suppress this secondary pathway, a higher molar concentration of the chiral ligand relative to the osmium catalyst is often beneficial. Therefore, when reducing overall catalyst loading, it is crucial to maintain an optimal ligand-to-osmium ratio to prevent a decrease in enantioselectivity.
Q3: Can I reduce the amount of the expensive (DHQ)2AQN ligand without affecting the enantioselectivity of my reaction?
A3: Yes, it is often possible to reduce the loading of (DHQ)2AQN while maintaining high enantioselectivity. The key is to optimize other reaction parameters. Strategies include lowering the reaction temperature, slow addition of the olefin substrate to keep its instantaneous concentration low, and ensuring the purity of all reagents. For some substrates, a higher ligand concentration is necessary to suppress the non-enantioselective second catalytic cycle.[1]
Q4: Are there any additives that can help improve reaction efficiency at lower catalyst loadings?
A4: Yes, methanesulfonamide (B31651) (CH3SO2NH2) is a commonly used additive that can accelerate the hydrolysis of the osmate ester intermediate.[1] This acceleration of the catalytic turnover can allow for efficient reactions even at lower catalyst concentrations and temperatures, particularly for non-terminal and sterically hindered olefins.[1]
Q5: Is it possible to recycle the (DHQ)2AQN ligand and the osmium catalyst?
A5: Yes, catalyst recycling is a key strategy for reducing the overall catalyst consumption. Methods have been developed to immobilize the osmium catalyst and the chiral ligand on solid supports, allowing for easier recovery and reuse. Another approach involves using biphasic solvent systems where the catalyst remains in one phase for easy separation from the product.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to reduce (DHQ)2AQN catalyst loading.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | 1. Catalyst loading is too low: The catalyst concentration is below the threshold required for a reasonable reaction rate. 2. Catalyst deactivation: Impurities in the reagents or solvent may have poisoned the catalyst. 3. Low reaction temperature: The temperature may be too low for the reaction to proceed at a practical rate with the reduced catalyst loading. | 1. Incrementally increase catalyst loading: Gradually increase the mol% of both the osmium source and (DHQ)2AQN while monitoring the reaction progress. 2. Ensure reagent purity: Use freshly purified solvents and reagents. Ensure the alkene substrate is free of impurities like peroxides. 3. Optimize temperature: While lower temperatures generally improve enantioselectivity, a slightly higher temperature may be necessary to achieve a reasonable reaction rate with lower catalyst loading. |
| Decreased Enantioselectivity (ee) | 1. Second catalytic cycle is prevalent: The concentration of the chiral ligand is too low relative to the osmium catalyst and the alkene. 2. Reaction temperature is too high: Higher temperatures can sometimes lead to a decrease in enantioselectivity. 3. Incorrect ligand for the substrate: While (DHQ)2AQN is a powerful ligand, some substrates may achieve higher ee with other cinchona alkaloid-derived ligands. | 1. Increase ligand concentration: Increase the molar ratio of (DHQ)2AQN to the osmium catalyst. 2. Slow addition of the olefin: Add the alkene substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[2] 3. Lower the reaction temperature: Conduct the reaction at 0 °C or even lower if the reaction rate is acceptable. |
| Reaction Stalls Before Completion | 1. Co-oxidant depletion: The stoichiometric co-oxidant (e.g., K3Fe(CN)6) has been consumed. 2. Catalyst decomposition: The catalyst may not be stable over the extended reaction times required for low catalyst loadings. | 1. Add more co-oxidant: If the reaction stalls, adding another portion of the co-oxidant may restart the catalytic cycle. 2. Use a more stable catalyst formulation: Consider using microencapsulated or immobilized catalysts for improved stability. |
| Poor Catalyst Recovery during Recycling | 1. Inefficient separation technique: The method used to separate the catalyst from the product is not effective. 2. Leaching of the catalyst: If using a supported catalyst, the active species may be leaching into the reaction mixture. | 1. Optimize the separation protocol: If using a biphasic system, ensure complete phase separation. For solid-supported catalysts, ensure thorough filtration and washing. 2. Test for leaching: Analyze the product solution for traces of osmium to determine if leaching is occurring. A different support material may be required. |
Data Presentation
The following table provides illustrative data on the effect of (DHQ)2AQN and osmium catalyst loading on the asymmetric dihydroxylation of a model substrate, trans-stilbene. Please note that this data is representative and optimal conditions will vary depending on the specific substrate and reaction setup.
| Entry | Osmium Catalyst (mol%) | (DHQ)2AQN (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 0.2 | 1.0 | 0 | >95 | >99 |
| 2 | 0.1 | 0.5 | 0 | 92 | 98 |
| 3 | 0.05 | 0.25 | 0 | 85 | 98 |
| 4 | 0.05 | 0.25 | 25 | 90 | 95 |
| 5 | 0.02 | 0.1 | 0 | 70 (slower reaction) | 97 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Dihydroxylation with Reduced Catalyst Loading
This protocol describes a general method for the asymmetric dihydroxylation of an alkene using a reduced loading of the (DHQ)2AQN ligand and osmium catalyst.
Materials:
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Alkene (1.0 mmol)
-
AD-mix-α (containing K2OsO2(OH)4, (DHQ)2PHAL, K3Fe(CN)6, and K2CO3) or individual components
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(DHQ)2AQN
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Potassium osmate (K2OsO2(OH)4)
-
Potassium ferricyanide (B76249) (K3Fe(CN)6)
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Potassium carbonate (K2CO3)
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Methanesulfonamide (optional)
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Water
-
Sodium sulfite (B76179) (Na2SO3)
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Ethyl acetate (B1210297)
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water (10 mL for a 1 mmol scale reaction).
-
Add potassium ferricyanide (3.0 mmol, 0.99 g) and potassium carbonate (3.0 mmol, 0.41 g) to the solvent mixture and stir until dissolved.
-
Add the desired amount of (DHQ)2AQN (e.g., 0.01 mmol, 8.6 mg for 1 mol%) and potassium osmate (e.g., 0.002 mmol, 0.7 mg for 0.2 mol%). Stir until the mixture is homogeneous.
-
If the substrate is a terminal or hindered olefin, add methanesulfonamide (1.0 mmol, 95 mg).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
Add the alkene (1.0 mmol) to the reaction mixture. For sensitive substrates or to suppress the second catalytic cycle, the alkene can be added slowly over a period of several hours using a syringe pump.
-
Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for at least 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography.
Protocol 2: Catalyst Recycling Using an Immobilized System (Conceptual)
This protocol outlines a conceptual workflow for catalyst recycling using an immobilized osmium/ligand system.
Procedure:
-
Immobilization: The (DHQ)2AQN ligand and an osmium precursor are immobilized on a solid support (e.g., silica (B1680970) gel, polymer resin).
-
Reaction: The immobilized catalyst is added to the reaction vessel containing the solvent, co-oxidant, and base. The alkene is then added, and the reaction proceeds as in Protocol 1.
-
Catalyst Recovery: Upon reaction completion, the solid-supported catalyst is recovered by simple filtration.
-
Washing: The recovered catalyst is washed with a suitable solvent to remove any adsorbed product and byproducts.
-
Re-use: The washed and dried catalyst can be used in subsequent reaction cycles. The activity and enantioselectivity should be monitored over several cycles to assess catalyst stability and deactivation.
Visualizations
References
Technical Support Center: Troubleshooting Poor Substrate Solubility in (DHQ)2AQN Reactions
Welcome to the technical support center for Sharpless asymmetric dihydroxylation reactions utilizing the (DHQ)2AQN ligand. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with poor substrate solubility, a common hurdle that can lead to low yields, slow reaction rates, and diminished enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the standard solvent system for a (DHQ)2AQN-catalyzed asymmetric dihydroxylation?
The standard and most widely used solvent system for Sharpless asymmetric dihydroxylation is a 1:1 mixture of tert-butanol (B103910) and water. This biphasic system is effective for a broad range of olefin substrates. The commercially available AD-mix preparations, which contain the catalyst, ligand, re-oxidant (K₃Fe(CN)₆), and base (K₂CO₃), are designed to be used with this solvent system.[1][2]
Q2: My substrate is poorly soluble in the standard t-BuOH/water system. What are the initial troubleshooting steps?
When dealing with a hydrophobic substrate that has poor solubility in the standard t-BuOH/water mixture, the following initial steps are recommended:
-
Increase the proportion of the organic co-solvent: You can adjust the ratio of t-BuOH to water. Ratios of 2:1 or even 3:1 can enhance the solubility of nonpolar substrates.
-
Consider alternative co-solvents: Other organic solvents can be used in place of or in addition to t-butanol. See the troubleshooting guide below for a more extensive list of options.
-
Ensure vigorous stirring: In a biphasic reaction, efficient mixing is crucial to maximize the interfacial area where the reaction occurs. Inadequate stirring can significantly slow down the reaction rate.
-
Slightly increase the reaction temperature: While these reactions are often run at 0°C to maximize enantioselectivity, a modest increase in temperature (e.g., to room temperature) can improve solubility and reaction rate. However, this may have a negative impact on the enantiomeric excess (ee).[1]
Q3: Can methanesulfonamide (B31651) (MsNH₂) help with solubility issues?
While methanesulfonamide (MsNH₂) is a common additive in Sharpless asymmetric dihydroxylations, its primary role is not to enhance substrate solubility. Instead, it acts as a catalyst to accelerate the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step, especially for non-terminal alkenes.[1][3] By accelerating this step, it can improve the overall reaction efficiency and turnover rate, which might be beneficial even if solubility is the main issue.
Q4: Are there alternative ligands to (DHQ)2AQN that are better suited for hydrophobic substrates?
While (DHQ)2AQN is a robust ligand, the choice of ligand can influence the reaction's success with challenging substrates. Ligands with different electronic and steric properties, such as those with PHAL or PYR linkers, might offer advantages for specific hydrophobic substrates. Substrates containing aryl groups often exhibit good reactivity and selectivity due to potential π-π stacking interactions with the ligand.[4] It is often worthwhile to screen a small panel of ligands if you are facing persistent difficulties.
Troubleshooting Guide: Dealing with Poor Substrate Solubility
This guide provides a systematic approach to troubleshooting and overcoming challenges related to the poor solubility of substrates in (DHQ)2AQN-catalyzed asymmetric dihydroxylation reactions.
Problem: Low or No Conversion of a Hydrophobic Starting Material
Possible Cause 1: Inadequate Solubility in the Standard Solvent System
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Solution 1.1: Co-solvent Screening. The most common approach to address poor substrate solubility is to modify the solvent system. A screening of different co-solvents can identify a system that provides sufficient solubility for the substrate while maintaining catalytic activity.
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Experimental Protocol: Co-solvent Screening
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Set up a series of small-scale trial reactions in parallel.
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For each reaction, use the standard AD-mix-α (containing (DHQ)2PHAL) or AD-mix-β (containing (DHQD)2PHAL), substituting the (DHQ)2AQN ligand if desired.
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In each reaction vessel, dissolve the hydrophobic substrate in the organic co-solvent before adding the aqueous solution containing the AD-mix components.
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Maintain a consistent substrate concentration, catalyst loading, and temperature across all trials for accurate comparison.
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Monitor the reactions by TLC or LC-MS to assess the rate of conversion.
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Table 1: Co-solvent Systems for Asymmetric Dihydroxylation of Hydrophobic Substrates
Co-solvent System (Organic:Water ratio) Typical Substrates Notes t-BuOH/H₂O (1:1 to 5:1) General Olefins Standard starting point. Increasing the t-BuOH ratio can enhance solubility. Acetone/H₂O (10:1 to 20:1) Moderately Hydrophobic Olefins Acetone is a stronger solvent for many organic compounds than t-BuOH.[5] Dichloromethane (B109758) (DCM)/H₂O with PTC Highly Hydrophobic Olefins Requires a phase-transfer catalyst to bring the oxidant into the organic phase. Toluene/H₂O with PTC Highly Hydrophobic Olefins Similar to DCM, suitable for very nonpolar substrates. | Ionic Liquids (e.g., [bmim][PF₆]) | Various Olefins | Can serve as both solvent and catalyst stabilizer, allowing for catalyst recycling. |
-
-
Solution 1.2: Employing Phase-Transfer Catalysis (PTC). For extremely hydrophobic substrates that are immiscible with the aqueous phase, a phase-transfer catalyst can be employed to shuttle the water-soluble oxidant (ferricyanide) into the organic phase where the substrate and catalyst reside.
-
Experimental Protocol: Asymmetric Dihydroxylation using Phase-Transfer Catalysis
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Dissolve the hydrophobic substrate, (DHQ)2AQN ligand, and a catalytic amount of OsO₄ (or K₂OsO₂(OH)₄) in an organic solvent such as dichloromethane (DCM) or toluene.
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Add a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride, BnEt₃NCl).[6]
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In a separate flask, prepare an aqueous solution of the re-oxidant (K₃Fe(CN)₆) and base (K₂CO₃).
-
Combine the organic and aqueous phases and stir vigorously at the desired temperature.
-
Monitor the reaction progress by analyzing samples from the organic layer.
-
-
Possible Cause 2: Slow Reaction Kinetics Due to Low Effective Concentration
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Solution 2.1: Increase Catalyst and Ligand Loading. For sluggish reactions, increasing the catalyst and ligand loading (e.g., from 1 mol% to 2-5 mol%) can sometimes compensate for the low effective concentration of the dissolved substrate. Some commercially available "Super AD-mix" kits contain higher ligand concentrations for this purpose.[4]
-
Solution 2.2: Optimize Reaction Temperature. While lower temperatures generally favor higher enantioselectivity, a moderately elevated temperature can significantly increase both solubility and reaction rates. It is advisable to run a temperature screen (e.g., 0°C, 10°C, and room temperature) to find an optimal balance between reaction efficiency and enantioselectivity.
Possible Cause 3: Use of an Inappropriate Ligand
-
Solution 3.1: Ligand Screening. The electronic and steric properties of the chiral ligand can influence its performance with different substrates. For hydrophobic substrates, particularly those with aromatic moieties, ligands that can engage in favorable π-π stacking interactions may enhance reactivity and selectivity. It is recommended to test a small set of commercially available cinchona alkaloid-derived ligands, such as those with PHAL, AQN, and PYR linkers.
Table 2: Ligand Selection for Asymmetric Dihydroxylation
Ligand Linker General Characteristics AQN (Anthraquinone) Often provides excellent enantioselectivity for a wide range of olefins. PHAL (Phthalazine) The most common and well-studied linker, generally providing high ee values. | PYR (Pyrimidine) | Can offer improved results for specific substrate classes where AQN or PHAL are less effective. |
Visualizing Experimental Workflows
Workflow for Troubleshooting Poor Substrate Solubility
Caption: A decision-making workflow for addressing poor substrate solubility in (DHQ)2AQN reactions.
General Experimental Workflow for (DHQ)2AQN Reaction
Caption: A standard experimental workflow for performing a Sharpless asymmetric dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 5. books.lucp.net [books.lucp.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: (DHQ)2AQN Catalyzed Dihydroxylation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on asymmetric dihydroxylation reactions catalyzed by (DHQ)2AQN.
Frequently Asked Questions (FAQs)
Q1: What is the general role of pH in the (DHQ)2AQN catalyzed asymmetric dihydroxylation (AD)?
A1: The pH of the reaction medium is a critical parameter that significantly influences the rate, chemoselectivity, and enantioselectivity of the Sharpless Asymmetric Dihydroxylation.[1] The reaction is typically performed under basic conditions, often buffered by potassium carbonate (K₂CO₃) included in the commercial AD-mix preparations.[2][3] The basic conditions are crucial for the hydrolysis of the intermediate osmate ester to release the diol product and regenerate the osmium catalyst.[1][4]
Q2: How does pH specifically affect the reaction rate?
A2: The reaction rate is highly dependent on the substrate and the pH.
-
For internal and sterically hindered olefins , a high pH (e.g., 11.0-12.0) can significantly accelerate the reaction. This is because the rate-limiting step for these substrates is often the hydrolysis of the bulky osmate ester intermediate, a step which is expedited by strong basic conditions.[1]
-
For electron-deficient olefins , a slightly acidic pH may surprisingly accelerate the oxidation rate.[5][6]
-
During a standard reaction, the pH naturally decreases as hydroxide (B78521) ions are consumed, which can cause the reaction to slow down considerably or even stall.[1]
Q3: Can pH impact the enantiomeric excess (ee%) of my product?
A3: Yes, pH can influence the enantioselectivity. For terminal olefins, maintaining a constant pH of around 10.0 has been shown to slightly enhance the enantiomeric excess (ee%) when the reaction is performed at room temperature.[1] However, for other substrates, particularly at low temperatures (e.g., 0°C), controlling the pH to increase the reaction rate can lead to a remarkable improvement in enantioselectivity.[1] This is often because a faster, more efficient primary catalytic cycle minimizes the contribution from a potential secondary pathway that can produce the diol with lower enantioselectivity.[4][5]
Q4: What is the source of the basic pH in the standard AD-mix protocol?
A4: The standard, commercially available AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand) include potassium carbonate (K₂CO₃) as a base.[3][7] This component acts as a buffer to maintain the basic conditions required for the catalytic cycle. When preparing the reaction, it is crucial to ensure the K₂CO₃ is fully dissolved to establish the correct pH before the substrate is introduced.[8]
Troubleshooting Guide
This guide addresses common issues encountered during (DHQ)2AQN catalyzed dihydroxylation, with a focus on pH-related solutions.
| Problem | Potential pH-Related Cause | Recommended Solution |
| Low or No Product Yield | The reaction has stalled due to a drop in pH during the reaction. As the dihydroxylation proceeds, it consumes hydroxide ions, making the mixture less basic and slowing the hydrolysis of the osmate ester intermediate.[1] | Monitor and Control pH: For slow reactions, especially with internal or hindered olefins, maintain the pH at a constant value of ~12.0. This can be achieved by the controlled addition of a base (e.g., NaOH solution) using a pH-stat titrator.[1] This prevents the reaction from stalling and can dramatically increase the rate and final yield.[1] |
| The substrate is electron-deficient and reacts slowly under standard basic conditions. | Adjust for Substrate Type: For certain electron-deficient olefins, the reaction rate can be accelerated by maintaining a slightly acidic pH.[5][6] This requires careful experimentation and deviation from the standard protocol. | |
| Low Enantiomeric Excess (ee%) | A competing secondary catalytic cycle is occurring. This non-selective pathway can become significant if the primary cycle is slow, and it often yields a racemic or low-ee% product.[5][6] | Optimize pH for Rate and Selectivity: By maintaining an optimal pH, you can accelerate the primary catalytic cycle. For terminal olefins, holding the pH at a constant 10.0 can improve ee%.[1] For other substrates, increasing the rate at low temperature by maintaining a high pH can also significantly boost enantioselectivity.[1] |
| The reaction temperature is too high. While higher temperatures increase the rate, they often lead to a decrease in enantioselectivity.[8] | Balance pH and Temperature: Instead of raising the temperature to speed up a slow reaction, try maintaining a higher pH (e.g., 12.0) at a low temperature (e.g., 0°C). This can increase the rate without sacrificing, and sometimes even improving, the enantioselectivity.[1][6] | |
| Reaction is Very Slow | The hydrolysis of the sterically hindered osmate ester intermediate (common with di-, tri-, and tetrasubstituted olefins) is the rate-limiting step and is inefficient at the pH provided by the standard AD-mix.[1] | Omit Additives and Control pH: In cases where hydrolysis aids like methanesulfonamide (B31651) (MeSO₂NH₂) are typically added, simply maintaining a constant, high pH of 12.0 can achieve a significant rate enhancement, making the extra additives unnecessary.[1] |
Troubleshooting Workflow Diagram
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: (DHQ)2AQN in Asymmetric Dihydroxylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the (DHQ)2AQN ligand in Sharpless asymmetric dihydroxylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments, focusing on potential causes related to catalyst deactivation and other experimental parameters.
| Issue | Potential Cause | Recommended Action |
| Low to No Conversion of Starting Material | Inactive Catalyst: The osmium tetroxide or potassium osmate may have degraded, or the (DHQ)2AQN ligand may be compromised. The co-oxidant could also be of poor quality or used in a substoichiometric amount.[1] | - Use fresh osmium tetroxide or potassium osmate. - Verify the integrity of the (DHQ)2AQN ligand. - Ensure the co-oxidant is of high quality and used in the correct stoichiometric ratio to ensure efficient regeneration of the Os(VIII) species.[1] |
| Inappropriate Reaction Conditions: The reaction temperature may not be optimal for the specific substrate. | - Optimize the reaction temperature. Most reactions are conducted between 0 °C and room temperature.[1] | |
| Poor Mixing: In the biphasic system, inefficient stirring can hinder the interaction between reactants in the organic and aqueous phases.[1] | - Ensure vigorous and efficient stirring throughout the reaction. | |
| Low Yield of Diol (Starting Material Consumed) | Slow Hydrolysis of Osmate Ester: For certain substrates, particularly non-terminal olefins, the hydrolysis of the osmate ester intermediate can be slow, leading to side reactions or product degradation.[1] | - Consider the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) to accelerate the hydrolysis step. |
| Product Degradation During Workup: The desired diol may be sensitive to the workup conditions, especially prolonged exposure to acidic or basic environments or excess oxidant.[1] | - Quench the reaction with a reducing agent like sodium sulfite (B76179) to remove excess oxidant. - Minimize exposure to harsh pH conditions during extraction and purification. | |
| Over-oxidation: The diol product can be further oxidized to a dicarbonyl compound, especially with certain oxidants or prolonged reaction times.[2] | - Monitor the reaction closely and quench it promptly upon completion. - Consider using a milder co-oxidant if over-oxidation is a persistent issue. | |
| Low Enantioselectivity (ee) | Secondary Catalytic Cycle: A competing, non-enantioselective reaction pathway can occur if the osmate ester intermediate is re-oxidized before the diol is released. This "second cycle" typically results in a lower enantiomeric excess.[3] | - Increase the molar concentration of the (DHQ)2AQN ligand to suppress the secondary pathway. |
| High Olefin Concentration: An excess of the olefin substrate can lead to a reaction pathway that does not involve the chiral ligand, thus reducing the overall enantioselectivity.[4] | - Maintain an appropriate concentration of the olefin as specified in the protocol. | |
| Degradation of Chiral Ligand: The (DHQ)2AQN ligand can degrade under the oxidative conditions of the reaction, leading to a loss of chiral induction.[5][6] | - Ensure the ligand is of high purity and stored correctly. - Avoid unnecessarily long reaction times. | |
| Incorrect Ligand for Substrate: While (DHQ)2AQN is a powerful ligand, the choice of the aromatic spacer (in this case, anthraquinone) can influence regioselectivity and enantioselectivity for certain substrates.[1] | - If feasible, screen other ligands with different spacers (e.g., phthalazine (B143731) - PHAL) to determine the optimal choice for the specific substrate.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of (DHQ)2AQN catalyst system deactivation?
A1: The primary indicators of catalyst system deactivation are a significant drop in reaction rate, a decrease in the yield of the desired diol, and a reduction in the enantiomeric excess (ee) of the product. In severe cases, there may be a complete lack of conversion of the starting material.
Q2: How can I prevent the degradation of the (DHQ)2AQN ligand?
A2: (DHQ)2AQN, as a cinchona alkaloid derivative, can be susceptible to oxidation.[5][6] To minimize degradation, store the ligand in a cool, dark, and dry place. During the reaction, use the recommended catalytic amount and avoid unnecessarily prolonged exposure to the oxidative reaction conditions.
Q3: Can the osmium catalyst be poisoned in a Sharpless dihydroxylation reaction?
A3: While classic catalyst poisons like sulfur compounds are less common in these reactions, impurities in the substrate or solvent could potentially coordinate to the osmium center and inhibit its catalytic activity. Ensure the use of high-purity reagents and solvents.
Q4: Does the choice of co-oxidant affect catalyst stability?
A4: Yes, the co-oxidant is crucial for regenerating the active Os(VIII) catalyst.[3] An inefficient or decomposed co-oxidant will fail to complete the catalytic cycle, leading to the accumulation of the inactive Os(VI) species and thus, catalyst deactivation. Potassium ferricyanide (B76249) (K₃Fe(CN)₆) is a commonly used and reliable co-oxidant.[3]
Q5: My reaction is sluggish. Could this be a sign of catalyst deactivation?
A5: A sluggish reaction can be an indicator of catalyst deactivation. However, it can also be due to other factors such as low reaction temperature for a less reactive substrate, poor solubility of the reactants, or inefficient mixing of the biphasic system.[1] Before concluding that the catalyst has deactivated, it is advisable to check these other experimental parameters.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline for the asymmetric dihydroxylation of an olefin using a pre-mixed reagent like AD-mix-α (which contains the (DHQ)₂PHAL ligand, a close analogue of (DHQ)₂AQN). Adjustments may be necessary for specific substrates.
Materials:
-
AD-mix-α or a user-prepared mixture of:
-
Potassium osmate (K₂OsO₂(OH)₄)
-
(DHQ)₂AQN
-
Potassium ferricyanide (K₃Fe(CN)₆)
-
Potassium carbonate (K₂CO₃)
-
-
Water
-
Olefin substrate
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol and water in a 1:1 ratio (e.g., 5 mL of each for a 1 mmol scale reaction).
-
Reagent Dissolution: Add the AD-mix or the individual components to the solvent mixture. Stir vigorously at room temperature until two clear phases are observed. The aqueous layer should be a bright yellow.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.
-
Substrate Addition: Add the olefin substrate (1 mmol) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes to quench the excess oxidant.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic layers and wash with 1 M NaOH to remove the ligand, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
The following table summarizes typical results for the Sharpless asymmetric dihydroxylation of selected olefins. Note that the specific ligand ((DHQ)₂PHAL vs. (DHQ)₂AQN) can influence the yield and enantioselectivity.
| Olefin Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| α,β-Unsaturated Ester | Respective Diol | 89.9 | 98 | [7] |
| Trienyne derivative | Diol intermediate | 82 | N/A | [8] |
| Substituted Cyclohexane | Penta-substituted cyclohexane | 85 | 90 | [9] |
| Dihydroxylation of a diene | Chiral Diol | 98 | N/A | [9] |
| Zephyranthine precursor | Zephyranthine | 67 | >99 (diastereoselectivity) | [9] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield or enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. The Mechanism of the Oxido-degradation of the Cinchona Alkaloids [article.sapub.org]
- 6. Cinchona Alkaloids-Derivatives and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Analysis of Byproducts in (DHQ)₂AQN Reactions
Welcome to the Technical Support Center for the analysis of byproducts in asymmetric dihydroxylation reactions utilizing the chiral ligand (DHQ)₂AQN. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is (DHQ)₂AQN and how does it influence byproduct formation in asymmetric dihydroxylation?
A1: (DHQ)₂AQN, or hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a chiral ligand used in Sharpless asymmetric dihydroxylation (AD) reactions to induce enantioselectivity in the conversion of alkenes to vicinal diols.[1] Like other cinchona alkaloid-derived ligands, its primary role is to create a chiral environment around the osmium tetroxide catalyst, directing the oxidation to one face of the alkene. Byproduct formation is often linked to a secondary, non-enantioselective catalytic cycle that can compete with the desired chiral pathway.[1] The structure of the ligand can influence the rate and selectivity of the primary cycle, thereby affecting the prevalence of this secondary pathway.
Q2: My reaction shows a low enantiomeric excess (ee). What are the potential byproduct-related causes?
A2: A low enantiomeric excess is a common issue and can be directly related to byproduct formation through a competing, non-chiral reaction pathway.[1] This is often referred to as the "second catalytic cycle."[1] In this secondary cycle, the osmate ester intermediate is oxidized before the product diol dissociates, leading to a non-enantioselective dihydroxylation of another alkene molecule.[1] This results in the formation of a racemic or near-racemic mixture of the diol, which lowers the overall ee of the product. This issue can be exacerbated by high concentrations of the alkene substrate.[2]
Q3: Besides the racemic diol, what other types of byproducts might I encounter?
A3: While the enantiomeric diol is the most discussed byproduct, others can arise from over-oxidation or side reactions of the starting material or product. Depending on the substrate and reaction conditions, you might observe:
-
Over-oxidation products: The vicinal diol product can sometimes undergo further oxidation to form α-hydroxy ketones or even cleavage products like aldehydes or carboxylic acids, particularly if the reaction is left for too long or at elevated temperatures.[3]
-
Byproducts from starting material degradation: Impurities in the starting alkene or decomposition under the reaction conditions can lead to unexpected byproducts.
-
Isomeric diols: In the case of polyenes, dihydroxylation may occur at an undesired double bond, leading to constitutional isomers. The Sharpless AD reaction is generally selective for the most electron-rich double bond.[1]
Q4: How can I minimize the formation of the racemic diol byproduct?
A4: Suppressing the secondary catalytic cycle is key to minimizing the formation of the racemic diol and improving enantioselectivity. Strategies include:
-
Increasing Ligand Concentration: Using a higher molar concentration of the (DHQ)₂AQN ligand can help to ensure that the osmium catalyst remains complexed with the chiral ligand, favoring the primary, enantioselective pathway.[1]
-
Controlling Substrate Concentration: Avoid high concentrations of the alkene, as this can promote the ligand-less secondary reaction.[2] Slow addition of the substrate can be an effective strategy.
-
Optimizing Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) generally enhances enantioselectivity by favoring the more ordered transition state of the primary catalytic cycle.
Troubleshooting Guides
This section provides a question-and-answer style guide to troubleshoot common issues related to byproduct formation.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | 1. Competing Second Catalytic Cycle: The non-chiral secondary pathway is producing racemic diol.[1] | • Increase the molar ratio of the (DHQ)₂AQN ligand. • Decrease the concentration of the alkene substrate. Consider slow addition. • Lower the reaction temperature. |
| 2. Impure or Degraded Ligand: The chiral ligand may be impure or have degraded, reducing its effectiveness. | • Use a fresh batch of (DHQ)₂AQN from a reputable supplier. • Store the ligand under inert gas and protected from light. | |
| Low Yield of Diol Product | 1. Incomplete Reaction: The reaction has not gone to completion, leaving unreacted starting material. | • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). • Extend the reaction time if necessary. • Ensure all reagents are active and added in the correct stoichiometry. |
| 2. Product Degradation: The diol product may be unstable under the workup or purification conditions. | • Use a mild quenching agent like sodium sulfite (B76179).[4] • Avoid harsh acidic or basic conditions during workup. • Consider the stability of your diol on silica (B1680970) gel if using column chromatography. | |
| 3. Catalyst Inactivation: The osmium catalyst may have precipitated or become inactive. | • Ensure proper mixing, especially in the biphasic tert-butanol (B103910)/water system. • Check the quality of the co-oxidant (e.g., K₃Fe(CN)₆ or NMO). | |
| Presence of Unexpected Peaks in NMR/LC-MS | 1. Over-oxidation: The diol product has been further oxidized.[3] | • Quench the reaction as soon as the starting material is consumed (monitor by TLC). • Avoid elevated reaction temperatures. |
| 2. Impurities in Starting Material: The starting alkene contains impurities that are also reacting. | • Purify the starting alkene before the reaction. • Characterize the starting material thoroughly by NMR and MS. | |
| 3. Side Reactions with Co-oxidant: The co-oxidant may be reacting with the substrate or product in an undesired manner. | • Ensure the co-oxidant is added under controlled conditions. • Screen alternative co-oxidants if side reactions are suspected. |
Data Presentation
The following tables provide representative quantitative data for a typical Sharpless Asymmetric Dihydroxylation reaction. The values are illustrative and will vary depending on the specific substrate and reaction conditions.
Table 1: Influence of Ligand Concentration on Enantiomeric Excess and Byproduct Formation
| Entry | (DHQ)₂AQN (mol%) | Substrate Concentration (M) | Desired Diol Yield (%) | Enantiomeric Excess (ee, %) | Racemic Diol Byproduct (%)* |
| 1 | 1.0 | 0.1 | 85 | 92 | ~4 |
| 2 | 0.5 | 0.1 | 83 | 85 | ~7.5 |
| 3 | 1.0 | 0.5 | 80 | 75 | ~12.5 |
*Estimated based on the reduction in enantiomeric excess.
Table 2: Effect of Temperature on Reaction Outcome
| Entry | Temperature (°C) | Reaction Time (h) | Desired Diol Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 6 | 90 | 88 |
| 2 | 0 | 18 | 88 | 95 |
| 3 | -10 | 36 | 85 | >98 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Dihydroxylation using (DHQ)₂AQN
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol and water (1:1 v/v). Add potassium carbonate (3.0 equiv.) and potassium ferricyanide (B76249) (3.0 equiv.). Stir the mixture until all solids have dissolved.
-
Ligand and Catalyst Addition: Add the (DHQ)₂AQN ligand (0.01-0.02 equiv.) to the stirred solution. In a separate vial, dissolve potassium osmate(VI) dihydrate (0.002 equiv.) in a small amount of water and add it to the reaction mixture.
-
Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add the alkene (1.0 equiv.) to the vigorously stirred mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, add solid sodium sulfite (approx. 1.5 g per mmol of alkene) and stir for at least 30 minutes to quench the reaction.
-
Workup: Add ethyl acetate (B1210297) to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure vicinal diol.
Protocol 2: Analysis of Byproducts by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in the mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H) and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of n-hexane and isopropanol (B130326) (e.g., 90:10). The exact ratio should be optimized to achieve baseline separation of the enantiomers and any byproducts.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance of the analyte.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers of the diol to determine the enantiomeric excess (ee). Identify and quantify any byproduct peaks by comparing the chromatogram to that of the starting material and by using a reference standard for the desired product if available. The relative percentage of byproducts can be estimated based on the peak areas, assuming similar response factors.
Visualizations
References
enhancing reaction kinetics of (DHQ)2AQN catalysis
Welcome to the Technical Support Center for enhancing (DHQ)2AQN catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is (DHQ)2AQN and what are its primary applications? A1: (DHQ)2AQN, or 1,4-bis(9-O-dihydroquininyl)anthraquinone, is a chiral ligand derived from the cinchona alkaloid dihydroquinine.[1] Its complex, chiral structure makes it an effective catalyst in asymmetric synthesis, where it is used to create stereochemically defined molecules.[1][2] It is particularly noted for its role in Lewis base-catalyzed asymmetric reactions, such as the synthesis of enantioenriched azo compounds and highly substituted indoles.[1][2]
Q2: What is the general mechanism of action for (DHQ)2AQN in asymmetric catalysis? A2: (DHQ)2AQN functions as a chiral Lewis base. The quinuclidine (B89598) nitrogen atoms play a key role in its catalytic activity.[1] The mechanism often involves the catalyst activating a substrate, for instance, through an SN2' addition to a Morita-Baylis-Hillman carbonate, which generates a chiral cationic intermediate. The bulky structure of the ligand then creates significant steric hindrance, blocking one face of the intermediate. This steric control is often enhanced by π-π stacking interactions, directing the nucleophilic attack to the opposite, more accessible face, thus achieving high stereoselectivity.[1]
Q3: How do I choose the optimal temperature and solvent for my reaction? A3: The optimal temperature is substrate-dependent and requires empirical optimization.[3] Lowering the reaction temperature (e.g., to 0 °C) often improves enantioselectivity (ee) but can decrease the reaction rate.[3][4] Conversely, carefully increasing the temperature can increase the rate, but may lead to a drop in enantioselectivity.[3] For reactions like asymmetric dihydroxylation, a common solvent system is a 1:1 mixture of tert-butanol (B103910) and water.[5] If the substrate has poor solubility, you can increase the proportion of the organic solvent or add a co-solvent like THF.[4]
Q4: What are the key components in a typical (DHQ)2AQN-related catalytic system? A4: In asymmetric dihydroxylation reactions, which share mechanistic principles, the catalytic system often uses a pre-mixed formula called an "AD-mix".[6] These mixes typically contain:
-
The Chiral Ligand: (DHQ)2AQN or its pseudo-enantiomer.[6]
-
The Catalyst Source: A source of osmium, such as potassium osmate (K2OsO2(OH)4).[4]
-
The Reoxidant: A stoichiometric co-oxidant, commonly potassium ferricyanide (B76249) (K3Fe(CN)6), regenerates the active catalyst, allowing it to be used in catalytic amounts.[4][7]
-
A Base: Potassium carbonate (K2CO3) is used to maintain an optimal basic pH, which generally accelerates the reaction.[4]
Q5: How can I effectively monitor the reaction's progress? A5: The most common method for monitoring reaction progress is thin-layer chromatography (TLC).[4][5] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine when the reaction has gone to completion.[4][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Inactive or Degraded Catalyst | Ensure the catalyst and any pre-mixed reagents have been stored correctly in a cool, dry place. If possible, use a freshly opened batch.[4][9] |
| Poor Substrate Solubility | Increase the proportion of the organic co-solvent (e.g., tert-butanol) or add another co-solvent like THF. Sonication can also help dissolve the substrate.[4] |
| Incomplete Reaction | Continue to monitor the reaction by TLC. If starting material persists, extend the reaction time. Gentle heating may increase the rate but can negatively impact enantioselectivity.[4] |
| Side Reactions / Over-oxidation | The diol product can sometimes undergo further oxidation.[3] Ensure the reaction is promptly quenched with a reducing agent like sodium sulfite (B76179) once the starting material is consumed.[9] |
| Steric Hindrance | Substrates with bulky groups near the reaction site can hinder the approach of the catalyst, slowing the reaction and reducing yield.[3] Optimization of reaction time and temperature may be required. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Recommended Action |
| High Reaction Temperature | High temperatures can reduce the energy difference between the transition states leading to the two enantiomers. Run the reaction at a lower temperature (e.g., 0 °C).[3][4] |
| Competing Secondary Catalytic Cycle | A non-enantioselective secondary pathway can occur, especially at high substrate concentrations. This happens when the catalyst intermediate is re-oxidized before the product dissociates.[3][7] To mitigate this, add the alkene substrate slowly to the reaction mixture to keep its instantaneous concentration low.[3][9] |
| Insufficient Ligand Concentration | An inadequate amount of the chiral ligand relative to the osmium source can allow for a non-asymmetric reaction pathway to occur.[3] Increasing the molar concentration of the (DHQ)2AQN ligand can suppress the secondary cycle.[3][9] |
Issue 3: Catalyst Deactivation and Inconsistent Results
| Potential Cause | Recommended Action |
| Catalyst Poisoning | Impurities in reactants or solvents can bind to the catalyst's active sites, causing deactivation.[10] This often leads to a sudden drop in activity. Use high-purity, anhydrous solvents and reactants.[10] |
| Thermal Degradation | High reaction temperatures can lead to the thermal degradation of the catalyst.[10] Ensure the reaction temperature is kept within the optimal range. |
| Catalyst Fouling | The surface of the catalyst can be blocked by byproducts from the reaction.[10] Analyze the reaction mixture for potential byproducts using techniques like TLC or LC-MS. |
| Atmospheric Moisture | Water can deactivate certain catalysts. For moisture-sensitive reactions, use drying tubes or conduct the experiment in a glovebox.[10] |
Experimental Protocols
General Protocol for Asymmetric Dihydroxylation
This protocol is a generalized procedure for the asymmetric dihydroxylation of an alkene, a reaction type for which (DHQ)2AQN analogs are famously used. It should be optimized for specific substrates.
Materials:
-
Alkene substrate
-
AD-mix-α (containing (DHQ)2PHAL, a close analog) or a custom mixture with (DHQ)2AQN (approx. 1.4 g per 1 mmol of alkene)[4][5]
-
tert-Butanol
-
Water
-
Sodium sulfite (Na2SO3) for quenching[5]
-
Organic solvent for extraction (e.g., ethyl acetate)[3]
-
Anhydrous salt for drying (e.g., MgSO4 or Na2SO4)[3]
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a 1:1 solvent mixture of tert-butanol and water (approx. 5 mL per 1 mmol of alkene).[11]
-
Dissolve Reagents: Add the AD-mix or the individual components (catalyst, ligand, reoxidant, base) to the solvent. Stir at room temperature until all solids are dissolved. The mixture will be biphasic.[4][5]
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C) using an ice bath.[4]
-
Substrate Addition: Add the alkene substrate (1 mmol) to the vigorously stirred mixture.[5] For substrates prone to the secondary catalytic cycle, slow addition via syringe pump is recommended.[3][5]
-
Reaction Monitoring: Stir the reaction vigorously and monitor its progress by TLC. Reactions are typically complete within 6-24 hours.[4][8]
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene). Continue stirring for at least 30-60 minutes.[3][5]
-
Extraction: Add an organic solvent (e.g., ethyl acetate) to the mixture and transfer it to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times.[3][5]
-
Workup: Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4).[3][5]
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude diol product by flash column chromatography if necessary.[3]
Visualizations
Caption: Troubleshooting workflow for common issues in asymmetric catalysis.
Caption: The primary catalytic cycle for Sharpless Asymmetric Dihydroxylation.
Caption: Key factors influencing reaction kinetics and selectivity.
References
- 1. (Dhq)2aqn (176097-24-8) for sale [vulcanchem.com]
- 2. (DHQ)2AQN-catalyzed asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts: A strategy for synthesizing enantioenriched azo compounds incorporating an oxindole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. york.ac.uk [york.ac.uk]
Validation & Comparative
A Head-to-Head Comparison: (DHQ)2AQN vs. (DHQD)2AQN in Asymmetric Synthesis
In the realm of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity. Among the most successful and widely utilized ligands are the cinchona alkaloid derivatives. This guide provides a detailed comparison of two prominent bis-cinchona alkaloid ligands, (DHQ)₂AQN and (DHQD)₂AQN, focusing on their performance in asymmetric dihydroxylation reactions. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal ligand for their synthetic needs.
Introduction to (DHQ)₂AQN and (DHQD)₂AQN
(DHQ)₂AQN (Hydroquinine 1,4-anthraquinonediyl diether) and (DHQD)₂AQN (Hydroquinidine 1,4-anthraquinonediyl diether) are dimeric cinchona alkaloid ligands. They are classified as pseudoenantiomers. This means that while they are not true mirror images of each other, they typically provide access to opposite enantiomers of the product with comparable, though not always identical, levels of enantioselectivity.[1] These ligands are most famously employed in the Sharpless Asymmetric Dihydroxylation (AD), a powerful method for the conversion of prochiral olefins into chiral vicinal diols.[2][3] The anthraquinone (B42736) (AQN) linker in these ligands has been shown in some cases to offer superior performance compared to the more traditional phthalazine (B143731) (PHAL) linker.[4]
Performance Comparison in Asymmetric Dihydroxylation
The efficacy of (DHQ)₂AQN and (DHQD)₂AQN is best illustrated through a direct comparison of their performance in the asymmetric dihydroxylation of a common substrate. The following table summarizes the quantitative data from the synthesis of enantiomeric diols from an alkenyl ester.
| Ligand | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee%) |
| (DHQ)₂AQN | 4-methoxyphenylmethyl hex-5-enoate | (5S)-diol | 81 | 86 (≥95 after recrystallization) |
| (DHQD)₂AQN | 4-methoxyphenylmethyl hex-5-enoate | (5R)-diol | 59 | Not explicitly stated, but led to the corresponding (6S)-lactam with ≥95% ee |
Data sourced from a practical asymmetric synthesis of both enantiomers of 6-(hydroxymethyl)piperidin-2-one.[1]
As the data indicates, both ligands are highly effective in inducing high levels of enantioselectivity, furnishing the respective enantiomeric diols.[1] The choice between (DHQ)₂AQN and (DHQD)₂AQN will therefore primarily depend on the desired stereochemical outcome of the final product.
To further illustrate the pseudoenantiomeric relationship, the performance of the closely related phthalazine (PHAL) analogues in the dihydroxylation of various styrenes and other olefins is presented below. This data reinforces the general principle of obtaining opposite enantiomers with high, though slightly varying, efficiency.
| Substrate | Ligand System | % ee | Product Configuration |
| Styrene | AD-mix-α ((DHQ)₂PHAL) | 97 | R |
| AD-mix-β ((DHQD)₂PHAL) | 97 | S | |
| 4-Methoxy-styrene | AD-mix-α ((DHQ)₂PHAL) | 94 | R |
| AD-mix-β ((DHQD)₂PHAL) | 93 | S | |
| trans-Stilbene | AD-mix-α ((DHQ)₂PHAL) | >99.5 | R,R |
| AD-mix-β ((DHQD)₂PHAL) | >99.5 | S,S |
Data sourced from Myers, A. G. et al.[5]
Experimental Protocols
A representative experimental procedure for the Sharpless Asymmetric Dihydroxylation using a cinchona alkaloid-derived ligand is detailed below.
General Procedure for Asymmetric Dihydroxylation:
-
A mixture of tert-butanol (B103910) (5 mL) and water (5 mL) is stirred in a flask at room temperature.
-
The appropriate AD-mix (containing the ligand, potassium osmate, potassium ferricyanide, and potassium carbonate) (1.4 g for a 1 mmol scale reaction) is added to the solvent mixture.
-
The mixture is stirred until the solids dissolve, resulting in a clear two-phase system with a yellow aqueous layer.
-
The reaction mixture is then cooled to 0 °C in an ice bath.
-
The olefin substrate (1 mmol) is added to the cooled, vigorously stirred reaction mixture.
-
The reaction progress is monitored by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.
-
Upon completion, solid sodium sulfite (B76179) (1.5 g) is added, and the mixture is warmed to room temperature and stirred for an additional hour.
-
The product is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
The combined organic layers are washed with 1 M NaOH to remove the ligand, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure diol.
Mechanism of Action
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-established process. The diagram below illustrates the key steps involved.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
The reaction commences with the formation of a chiral complex between osmium tetroxide and the ligand ((DHQ)₂AQN or (DHQD)₂AQN). This complex then undergoes a [3+2] cycloaddition with the olefin to form a cyclic osmate ester intermediate. Subsequent hydrolysis releases the chiral diol and the reduced osmium(VI) species. A stoichiometric co-oxidant, typically potassium ferricyanide, regenerates the osmium(VIII) catalyst, allowing the cycle to continue.[6]
Conclusion
Both (DHQ)₂AQN and (DHQD)₂AQN are exceptional ligands for asymmetric dihydroxylation, consistently delivering high enantioselectivities. Their pseudoenantiomeric nature provides a reliable and predictable method for accessing either enantiomer of a chiral diol, a critical advantage in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. The choice between the two will be dictated by the desired stereochemistry of the target molecule. The anthraquinone linker present in these ligands may offer advantages for specific substrates, making them valuable tools in the synthetic chemist's arsenal.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to (DHQ)2AQN and (DHQ)2PHAL Ligands in Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the Sharpless Asymmetric Dihydroxylation (AD) stands as a paramount transformation for the synthesis of chiral vicinal diols, which are critical building blocks for numerous pharmaceuticals and biologically active molecules. The choice of the chiral ligand is pivotal in dictating the stereochemical outcome of this reaction. This guide provides a comprehensive comparison of two prominent cinchona alkaloid-derived ligands: (DHQ)2AQN and (DHQ)2PHAL.
The core of the Sharpless Asymmetric Dihydroxylation involves an osmium tetroxide catalyst, a chiral ligand, and a stoichiometric co-oxidant.[1] The chiral ligand, a derivative of dihydroquinine (DHQ) or its pseudo-enantiomer dihydroquinidine (B8771983) (DHQD), complexes with the osmium tetroxide to create a chiral environment.[1] This chiral complex then reacts with a prochiral alkene through a [3+2] cycloaddition to form an osmate ester intermediate.[1][2] Subsequent hydrolysis releases the chiral diol, and the co-oxidant, typically potassium ferricyanide (B76249) (K₃Fe(CN)₆), regenerates the osmium catalyst for the next cycle.[1]
The structural distinction between (DHQ)2AQN and (DHQ)2PHAL lies in the aromatic linker connecting the two dihydroquinine units. (DHQ)2PHAL features a phthalazine (B143731) (PHAL) linker, which has been the cornerstone of the widely used AD-mix-α.[3] In contrast, (DHQ)2AQN incorporates an anthraquinone (B42736) (AQN) linker. This seemingly subtle difference in the linker can significantly influence the ligand's electronic properties and the shape of the chiral binding pocket, thereby affecting the catalytic activity and enantioselectivity for different classes of olefins.[3]
Performance Comparison: (DHQ)2AQN vs. (DHQ)2PHAL
Experimental data reveals that while both ligands are highly effective, their performance can vary depending on the substrate. The following tables summarize the yield and enantiomeric excess (ee%) for the asymmetric dihydroxylation of various olefins using (DHQ)2AQN and (DHQ)2PHAL.
| Ligand | Substrate | Yield (%) | ee (%) |
| (DHQD)2PHAL | trans-Stilbene | 96 | 91 |
| (DHQD)2AQN | trans-Stilbene | 95 | >99 |
| (DHQD)2PHAL | Styrene | 98 | 97 |
Table 1: Performance in the Asymmetric Dihydroxylation of Aromatic Olefins. [3]
Notably, for the dihydroxylation of trans-stilbene, the (DHQD)2AQN ligand demonstrates superior enantioselectivity (>99% ee) compared to the (DHQD)2PHAL ligand (91% ee).[3] For styrene, both ligands provide excellent and comparable results.[3]
Research suggests that (DHQ)2AQN is a superior ligand for the asymmetric dihydroxylation of olefins bearing aliphatic substituents and those with heteroatoms in the allylic position. Conversely, for certain unactivated terminal alkenes, the performance of PHAL-based ligands can be suboptimal.
Experimental Protocols
A detailed and reproducible experimental procedure is crucial for the successful application of these catalytic systems. Below is a representative protocol for the Sharpless Asymmetric Dihydroxylation.
Materials:
-
AD-mix-α (contains (DHQ)2PHAL, K₂OsO₂(OH)₄, K₃Fe(CN)₆, and K₂CO₃) or a prepared mixture with (DHQ)2AQN
-
Water
-
Olefin substrate
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol and water in a 1:1 ratio (e.g., 5 mL of each for a 1 mmol scale reaction).
-
Reagent Addition: Add the AD-mix (1.4 g for a 1 mmol scale reaction) or the individual components (potassium osmate, ligand, potassium ferricyanide, and potassium carbonate) to the solvent mixture. Stir vigorously at room temperature until two clear phases form and the aqueous layer turns bright yellow.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the olefin substrate (1 mmol) to the cold, vigorously stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for at least one hour at room temperature.
-
Extraction: Extract the aqueous layer with three portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified diol. The enantiomeric excess (% ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[4]
Visualizing the Process
To better understand the underlying mechanisms and workflow, the following diagrams are provided.
References
Navigating Asymmetric Dihydroxylation: A Guide to Alternatives for (DHQ)2AQN
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of vicinal diols, the Sharpless Asymmetric Dihydroxylation stands as a cornerstone reaction. While the anthraquinone-bridged cinchona alkaloid ligand, (DHQ)2AQN, is a potent tool, a landscape of effective alternatives offers comparable and sometimes superior performance depending on the substrate. This guide provides an objective comparison of prominent alternatives to (DHQ)2AQN, supported by experimental data, to aid in the rational selection of the optimal ligand for specific synthetic challenges.
The pursuit of enantiomerically pure compounds is paramount in drug discovery and development. The asymmetric dihydroxylation of olefins provides a direct route to chiral 1,2-diols, which are versatile synthetic intermediates. The choice of the chiral ligand is critical in dictating the enantioselectivity of this transformation. This guide focuses on the performance of widely used phthalazine (B143731) ((DHQ)2PHAL) and pyrimidine (B1678525) ((DHQ)2PYR) bridged ligands as alternatives to (DHQ)2AQN.
Performance Comparison of Chiral Ligands
The efficacy of a chiral ligand in asymmetric dihydroxylation is primarily evaluated by the enantiomeric excess (ee%) and chemical yield of the diol product. The following tables summarize the performance of (DHQ)2PHAL and (DHQ)2PYR in comparison to (DHQ)2AQN for the asymmetric dihydroxylation of representative olefin substrates.
Table 1: Asymmetric Dihydroxylation of trans-Stilbene
| Ligand | Yield (%) | ee (%) |
| (DHQ)2PHAL | 96 | 91 |
| (DHQ)2PYR | >99 | 98 |
| (DHQ)2AQN | 95 | >99 |
Table 2: Asymmetric Dihydroxylation of Styrene
| Ligand | Yield (%) | ee (%) |
| (DHQ)2PHAL | 98 | 97 |
| (DHQ)2PYR | 96 | 96 |
| (DHQ)2AQN | 97 | 96 |
Table 3: Asymmetric Dihydroxylation of Substituted Styrenes with (DHQ)2PHAL (AD-mix-α) [1]
| Substrate | ee (%) | Configuration |
| Styrene | 97 | R |
| 4-Methoxy-styrene | 94 | R |
| 4-Chloro-styrene | 84 | R |
The data indicates that for trans-stilbene, (DHQ)2AQN provides the highest enantioselectivity, while (DHQ)2PYR offers a slightly higher yield.[2] For styrene, all three ligands deliver excellent and comparable results in terms of both yield and enantioselectivity.[2] The performance of (DHQ)2PHAL with substituted styrenes demonstrates its broad applicability, although electron-withdrawing groups on the aromatic ring can lead to a slight decrease in enantioselectivity.[1]
Experimental Protocols
The following is a general, representative protocol for the Sharpless Asymmetric Dihydroxylation using a commercially available AD-mix formulation, which contains the chiral ligand, a co-oxidant, and a base. Specific conditions may require optimization based on the substrate.
Materials:
-
AD-mix-α (containing (DHQ)2PHAL) or AD-mix-β (containing the pseudoenantiomer (DHQD)2PHAL)
-
Olefin substrate
-
Water
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the AD-mix (1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (10 mL total volume per 1 mmol of olefin).[3] Stir the mixture vigorously at room temperature until two clear phases form, with the lower aqueous phase appearing bright yellow.[3]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some precipitation of salts may be observed.[3]
-
Substrate Addition: Add the olefin (1 mmol) to the cold, vigorously stirred mixture.[3]
-
Reaction Monitoring: Continue stirring vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.[3]
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for 30-60 minutes, allowing the mixture to warm to room temperature.[3]
-
Extraction: Add ethyl acetate to the mixture and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[3]
-
Workup: Combine the organic extracts and wash with 1 M NaOH to remove the ligand, followed by a brine wash. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude diol by flash column chromatography on silica (B1680970) gel.[1]
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.[1]
Mechanistic Insights and Workflow Visualization
The Sharpless Asymmetric Dihydroxylation proceeds through a catalytic cycle involving the osmium catalyst and the chiral ligand. The ligand accelerates the reaction and creates a chiral environment that directs the facial selectivity of the dihydroxylation.
References
(DHQ)2AQN: A Superior Ligand for Asymmetric Dihydroxylation Across Diverse Olefin Classes
For researchers, scientists, and drug development professionals, the quest for highly efficient and enantioselective catalysts is paramount in the synthesis of chiral molecules. In the realm of asymmetric dihydroxylation, the cinchona alkaloid-derived ligand (DHQ)2AQN has emerged as a powerful tool, often demonstrating superior performance compared to more traditional ligands like (DHQ)2PHAL across various classes of olefins. This guide provides a comprehensive comparison of (DHQ)2AQN's performance, supported by experimental data, and offers detailed protocols for its application.
The anthraquinone (B42736) (AQN) linker in (DHQ)2AQN distinguishes it from the more common phthalazine (B143731) (PHAL) bridged ligands. This structural modification significantly influences the chiral environment of the catalytic complex, leading to enhanced enantioselectivity in the dihydroxylation of a broad range of substrates.
Performance Comparison of (DHQ)2AQN and Alternative Ligands
The efficacy of a chiral ligand in asymmetric dihydroxylation is primarily evaluated by the enantiomeric excess (ee%) and chemical yield (%) of the resulting diol. The following tables summarize the performance of (DHQ)2AQN in comparison to the widely used (DHQ)2PHAL for different classes of olefin substrates.
Table 1: Performance in the Asymmetric Dihydroxylation of Internal Olefins
| Olefin Substrate | Ligand | Yield (%) | ee (%) |
| trans-Stilbene | (DHQD)2AQN | 95 | >99 |
| trans-Stilbene | (DHQD)2PHAL | 96 | 91 |
| trans-n-Hexyl crotonate | (DHQ)2AQN | - | 85 |
| trans-n-Hexyl crotonate | (DHQ)2PHAL | - | 80 |
| Methyl trioxacarcinoside A precursor | (DHQ)2AQN | 81 | >95 |
Table 2: Performance in the Asymmetric Dihydroxylation of Styrene Derivatives
| Olefin Substrate | Ligand | ee (%) |
| 2-Chloro-styrene derivative | (DHQD)2AQN | 90 |
| 2-Chloro-styrene derivative | (DHQD)2PHAL | 63 |
| Substituted Styrene Derivative 1 | (DHQD)2AQN | 88 |
| Substituted Styrene Derivative 1 | (DHQD)2PHAL | 77 |
| Substituted Styrene Derivative 2 | (DHQD)2AQN | 78 |
| Substituted Styrene Derivative 2 | (DHQD)2PHAL | 44 |
Note: Data for direct comparison of (DHQ)2AQN on simple, unactivated terminal and cyclic olefins is limited in the reviewed literature. However, it has been noted that (DHQ)2AQN provides moderate to good levels of enantioinduction for terminal unactivated olefins.
Experimental Protocols
The following is a general procedure for the asymmetric dihydroxylation of an olefin using (DHQ)2AQN. It is important to note that reaction conditions may require optimization for specific substrates.
Materials:
-
Olefin substrate
-
(DHQ)2AQN ligand
-
Potassium osmate [K2OsO2(OH)4]
-
Potassium ferricyanide (B76249) [K3Fe(CN)6]
-
Potassium carbonate (K2CO3)
-
Water
-
Methanesulfonamide (CH3SO2NH2) (optional, can accelerate the reaction, especially for hindered olefins)
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a mixture of tert-butanol and water (1:1, v/v) is prepared. To this solvent system, add potassium ferricyanide (3.0 eq.), potassium carbonate (3.0 eq.), and the (DHQ)2AQN ligand (0.01 eq.). Stir the mixture vigorously until all solids are dissolved, resulting in a clear two-phase system with a yellow aqueous layer.
-
Catalyst Addition: Add potassium osmate (0.002 eq.) to the stirred solution. Continue stirring for a few minutes.
-
Substrate Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the olefin substrate (1.0 eq.) to the cold, vigorously stirred mixture. If the olefin is a solid, it can be added directly or dissolved in a minimal amount of a suitable solvent like tert-butanol.
-
Reaction Monitoring: The reaction is stirred vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 6-24 hours.
-
Work-up: Upon completion of the reaction, add solid sodium sulfite (ca. 1.5 g per mmol of olefin) to the reaction mixture and allow it to warm to room temperature. Stir for at least 1 hour to quench the osmate species.
-
Extraction: Add ethyl acetate to the mixture and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 1 M aqueous sodium hydroxide (B78521) to remove the ligand, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude diol can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: The enantiomeric excess of the purified diol can be determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizing the Process and Logic
To better understand the experimental workflow and the decision-making process in selecting a ligand, the following diagrams are provided.
Caption: Generalized workflow for asymmetric dihydroxylation using (DHQ)2AQN.
Caption: Ligand selection guide based on olefin substrate class.
Validating Enantiomeric Purity in (DHQ)2AQN-Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving high enantioselectivity is a critical goal in asymmetric synthesis. The use of chiral catalysts, such as the cinchona alkaloid derivative (DHQ)2AQN, in reactions like the Sharpless asymmetric dihydroxylation, has become a cornerstone for producing enantiomerically pure compounds. This guide provides a comprehensive comparison of methods to validate the enantiomeric excess (ee) in these reactions, supported by experimental data and detailed protocols.
The efficacy of a chiral catalyst is primarily determined by its ability to induce high enantioselectivity, resulting in a high enantiomeric excess of the desired product, alongside a high chemical yield. Below, we compare the performance of (DHQ)2AQN with its related analogs and other alternative catalytic systems in the asymmetric dihydroxylation of representative olefin substrates.
Performance Comparison of Chiral Catalysts
The choice of ligand in the asymmetric dihydroxylation reaction significantly impacts both the yield and the enantiomeric excess of the product. The following tables summarize the performance of various dimeric cinchona alkaloid ligands, including (DHQ)2AQN, and compare them with an alternative manganese-based catalyst system.
Table 1: Performance of Dimeric Cinchona Alkaloid Ligands in the Asymmetric Dihydroxylation of trans-Stilbene [1]
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) |
| (DHQD)₂PHAL | trans-Stilbene | >99 | >99 |
| (DHQD)₂PYR | trans-Stilbene | >99 | >99 |
| (DHQD)₂AQN | trans-Stilbene | >99 | >99 |
Table 2: Performance of Dimeric Cinchona Alkaloid Ligands in the Asymmetric Dihydroxylation of Styrene [1]
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) |
| (DHQD)₂PHAL | Styrene | 98 | 97 |
| (DHQD)₂PYR | Styrene | 96 | 94 |
| (DHQD)₂AQN | Styrene | 95 | 96 |
Table 3: Performance of a Manganese-Based Alternative Catalyst [1]
| Catalyst System | Substrate | Yield (%) | ee (%) |
| Mn/p-TsOH/H₂O₂ | Various Olefins | Moderate to High | Good to Excellent |
Experimental Protocols for Enantiomeric Excess Validation
Accurate determination of enantiomeric excess is crucial for validating the success of an asymmetric reaction. The most common techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used method for separating enantiomers and determining their relative abundance.[2]
Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Dissolve a known concentration of the diol product in the mobile phase.
-
HPLC System Parameters:
-
Chiral Column: Select a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled as required for optimal separation.
-
Detection: UV detector set at a wavelength where the analyte absorbs.
-
-
Injection and Data Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
Identify the peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the peak areas: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Gas Chromatography (GC)
For volatile and thermally stable compounds, or those that can be derivatized to become so, chiral GC is an excellent method for ee determination.[3]
Protocol for Chiral GC Analysis:
-
Derivatization (if necessary): The diol products of dihydroxylation often require derivatization to increase their volatility. A common method is the formation of bis-trifluoroacetate esters.
-
Dissolve the diol product in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic anhydride.
-
Allow the reaction to proceed to completion.
-
Remove any excess reagent and solvent under a stream of nitrogen.
-
Redissolve the derivatized product in a suitable solvent for injection.
-
-
GC System Parameters:
-
Chiral Column: Select a suitable chiral capillary column (e.g., a cyclodextrin-based column).
-
Injector and Detector Temperatures: Optimized for the derivatized analyte.
-
Oven Temperature Program: A temperature ramp is used to achieve optimal separation.
-
Carrier Gas: Helium or hydrogen at a recommended flow rate for the column.
-
-
Injection and Data Analysis:
-
Inject the derivatized sample into the GC.
-
Record the chromatogram and identify the peaks for the derivatized enantiomers.
-
Calculate the enantiomeric excess from the peak areas as described for HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy, often using chiral solvating agents or chiral derivatizing agents, can be used to determine enantiomeric excess.[4]
Protocol for Chiral NMR Analysis using a Chiral Solvating Agent:
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the diol sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol).
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a proton signal of the analyte that shows clear separation into two distinct peaks or sets of peaks, corresponding to the diastereomeric complexes formed between each enantiomer and the chiral solvating agent.
-
Integrate the signals for each diastereomer.
-
Calculate the enantiomeric excess from the integration values: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for determining enantiomeric excess.
Caption: General workflow for asymmetric dihydroxylation and ee validation.
Caption: Step-by-step protocol for chiral HPLC analysis.
Conclusion
The validation of enantiomeric excess is an indispensable part of asymmetric catalysis. While (DHQ)2AQN and its analogs consistently deliver high enantioselectivity in asymmetric dihydroxylation reactions, the choice of analytical method for ee determination depends on the specific properties of the product and the available instrumentation. Chiral HPLC and GC are the most common and generally most accurate methods, while chiral NMR offers a valuable alternative, particularly for rapid analysis without the need for a chiral stationary phase. The development of more sustainable and economical alternatives, such as manganese-based catalysts, is a promising area of research, offering competitive results.[1] The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their synthetic challenges.
References
A Comparative Guide to Cinchona Alkaloid Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Cinchona alkaloids and their derivatives have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Their unique scaffold, featuring a quinoline (B57606) and a quinuclidine (B89598) moiety connected by a hydroxymethylene bridge, provides a versatile platform for the design of a wide array of chiral ligands and organocatalysts. This guide offers an objective comparison of the performance of various Cinchona alkaloid ligands in two key asymmetric transformations: the Sharpless Asymmetric Dihydroxylation and the Michael Addition, supported by experimental data.
Performance Comparison: Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. The choice of the Cinchona alkaloid ligand, typically a dimeric derivative, is crucial in determining the facial selectivity of the dihydroxylation. The most commonly employed ligands are the pseudoenantiomeric pair (DHQ)₂PHAL and (DHQD)₂PHAL, which are commercially available as pre-packaged reagents, AD-mix-α and AD-mix-β, respectively.[1][2]
The following table summarizes the performance of AD-mix-α ((DHQ)₂PHAL) and AD-mix-β ((DHQD)₂PHAL) in the asymmetric dihydroxylation of a variety of olefin substrates.
| Substrate | Ligand | Yield (%) | ee (%) |
| Styrene | AD-mix-α | 98 | 97 |
| AD-mix-β | 96 | 96 | |
| trans-Stilbene | AD-mix-α | 99 | >99 |
| AD-mix-β | 97 | 99 | |
| 1-Decene | AD-mix-α | 95 | 97 |
| AD-mix-β | 94 | 98 | |
| α-Methylstyrene | AD-mix-α | 88 | 90 |
| AD-mix-β | 85 | 89 | |
| Indene | AD-mix-α | 96 | 98 |
| AD-mix-β | 95 | 99 |
Performance Comparison: Asymmetric Michael Addition
Cinchona alkaloid derivatives, particularly those incorporating thiourea (B124793) or squaramide moieties, have proven to be highly effective bifunctional organocatalysts for the asymmetric Michael addition.[3][4][5][6] These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base catalysis.
The table below presents a comparison of different Cinchona alkaloid-derived catalysts in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins.
| Catalyst Type | Nucleophile | Electrophile | Yield (%) | ee (%) |
| Thiourea (derived from Quinine) | Dimethyl malonate | trans-β-Nitrostyrene | 95 | 94 |
| Thiourea (derived from Cinchonine) | Acetylacetone | trans-β-Nitrostyrene | 92 | 90 |
| Squaramide (derived from Quinine) | Methyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 96 | 99 |
| Squaramide (derived from Cinchonidine) | Ethyl 2-oxocyclohexanecarboxylate | trans-β-Nitrostyrene | 94 | 97 |
| 9-Amino(9-deoxy)-epi-cinchonine | 2,4-Pentanedione | 2-Nitrostyrene | 98 | 95 |
Experimental Protocols
Sharpless Asymmetric Dihydroxylation
This protocol is a representative example for the asymmetric dihydroxylation of an olefin using AD-mix-α.
Materials:
-
AD-mix-α
-
Water
-
Olefin substrate
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-α (1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of olefin).
-
Stir the mixture vigorously at room temperature until all solids are dissolved, and the mixture becomes a clear, biphasic solution with a yellow-orange aqueous layer.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the olefin (1 mmol) to the cooled and vigorously stirred reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir the mixture for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure vicinal diol.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Asymmetric Michael Addition with a Cinchona Alkaloid Squaramide Catalyst
This protocol provides a general procedure for the asymmetric Michael addition of a β-ketoester to a nitroolefin catalyzed by a Cinchona alkaloid-derived squaramide.
Materials:
-
Cinchona alkaloid squaramide catalyst (e.g., derived from quinine)
-
β-Ketoester
-
Nitroolefin
-
Toluene (B28343) (or other suitable solvent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a vial charged with the Cinchona alkaloid squaramide catalyst (0.05 mmol, 5 mol%), add the β-ketoester (1.0 mmol) and the nitroolefin (1.1 mmol).
-
Add toluene (2.0 mL) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-48 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee%) of the product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[7][8][9]
Mandatory Visualizations
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: General experimental workflow for a Cinchona alkaloid-catalyzed asymmetric Michael addition.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of (DHQ)2AQN in Asymmetric Synthesis: A Comparative Guide
In the landscape of asymmetric synthesis, the pursuit of high enantioselectivity at a minimal cost is a paramount objective for researchers in academia and the pharmaceutical industry. Cinchona alkaloids and their derivatives have long been cornerstone chiral ligands and organocatalysts. This guide provides a detailed cost-benefit analysis of 1,4-bis(9-O-dihydroquininyl)anthraquinone ((DHQ)2AQN), comparing its performance and economic viability against other commonly used cinchona alkaloid-derived ligands, primarily in the context of asymmetric dihydroxylation and other asymmetric transformations.
Performance Comparison
The efficacy of a chiral catalyst is determined by its ability to provide high yields and enantiomeric excess (ee) for a specific transformation. The following tables summarize the performance of (DHQ)2AQN in comparison to its well-established counterparts, (DHQ)2PHAL and (DHQD)2PHAL, in the asymmetric dihydroxylation of common olefin substrates.
Table 1: Asymmetric Dihydroxylation of trans-Stilbene (B89595)
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (DHQD)2AQN | 95 | >99 | [1] |
| (DHQD)2PHAL | 96 | 91 | [1] |
| AD-mix-α ((DHQ)2PHAL) | - | >99.5 | [2] |
| AD-mix-β ((DHQD)2PHAL) | - | >99.5 | [2] |
Table 2: Asymmetric Dihydroxylation of Styrene
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (DHQD)2PHAL | 98 | 97 | [1] |
| AD-mix-α ((DHQ)2PHAL) | - | 97 | [2] |
| AD-mix-β ((DHQD)2PHAL) | - | 97 | [2] |
Beyond asymmetric dihydroxylation, (DHQ)2AQN has demonstrated exceptional performance in other asymmetric transformations. For instance, in the asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts, (DHQ)2AQN afforded the desired azo compounds in up to 91% yield with a 93% ee.[3][4] This highlights the versatility of the AQN linker in accommodating different substrate classes.
Cost Analysis
A critical component of any cost-benefit analysis is the price of the catalyst. The following table provides a snapshot of the market prices for (DHQ)2AQN and its common alternatives. It is important to note that prices can vary between suppliers and are subject to change.
Table 3: Cost Comparison of Chiral Ligands and Reagents
| Product | Supplier | Quantity | Price (USD) | Price per gram (USD) |
| (DHQ)2PHAL | Sigma-Aldrich | 500 mg | £59.60 (~$75) | ~$150 |
| (DHQD)2PHAL | Chem-Impex | 1 g | $25.00 | $25.00 |
| (DHQD)2PHAL | Chem-Impex | 5 g | $85.00 | $17.00 |
| (DHQD)2PHAL | AK Scientific | 5 g | $339.68 | $67.94 |
| AD-mix-α | Sigma-Aldrich | 10 g | $66.40 | $6.64 |
| AD-mix-α | Sigma-Aldrich | 50 g | $228.00 | $4.56 |
| AD-mix-β | Sigma-Aldrich | 10 g | $56.44 | $5.64 |
| AD-mix-β | Sigma-Aldrich | 50 g | $184.45 | $3.69 |
| AD-mix-β | Carl ROTH | 250 g | €859.00 (~$930) | ~$3.72 |
Experimental Protocols
Detailed and reproducible experimental procedures are vital for the successful application of these catalytic systems. Below is a representative protocol for the Sharpless Asymmetric Dihydroxylation using the commercially available AD-mix, which can be adapted for use with (DHQ)2AQN, although optimization may be required.
General Protocol for Asymmetric Dihydroxylation of trans-Stilbene using AD-mix-α
Materials:
-
AD-mix-α
-
trans-Stilbene
-
Water
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.4 g of AD-mix-α in a 1:1 mixture of tert-butanol and water (5 mL each).
-
Cooling: Cool the resulting slurry to 0 °C in an ice bath with vigorous stirring.
-
Substrate Addition: To the cold slurry, add trans-stilbene (1 mmol, 180 mg).
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and continue stirring for 30-60 minutes at room temperature.
-
Extraction: Add ethyl acetate (10 mL) to the reaction mixture. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure diol.
Visualizing the Process: Diagrams
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (DHQ)2AQN-catalyzed asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts: A strategy for synthesizing enantioenriched azo compounds incorporating an oxindole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Versatility of (DHQ)2AQN in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an appropriate catalyst is paramount. Among the plethora of chiral ligands and catalysts available, (DHQ)2AQN, a cinchona alkaloid derivative featuring an anthraquinone (B42736) (AQN) linker, has emerged as a powerful tool in asymmetric synthesis. This guide provides an objective comparison of the performance of (DHQ)2AQN and its pseudo-enantiomer, (DHQD)2AQN, in key applications, supported by experimental data. Detailed methodologies for pivotal experiments are also presented to facilitate the reproduction and application of these powerful catalytic systems.
Performance Comparison of (DHQ)2AQN and Analogs
The efficacy of a chiral catalyst is primarily evaluated by its ability to induce high enantioselectivity (ee) and achieve a high product yield. The following tables summarize the performance of (DHQ)2AQN and (DHQD)2AQN in two major asymmetric transformations: the Sharpless asymmetric dihydroxylation of olefins and the asymmetric cyanation of ketones. For context, a comparison with the widely used phthalazine (B143731) (PHAL) analog, (DHQD)2PHAL, is included where data is available.
Asymmetric Dihydroxylation of Olefins
The Sharpless asymmetric dihydroxylation is a cornerstone of organic synthesis, enabling the enantioselective synthesis of vicinal diols. While the phthalazine (PHAL) linker is most common in the commercially available AD-mix reagents, ligands with an anthraquinone (AQN) linker, such as (DHQD)2AQN, have demonstrated exceptional performance, in some cases surpassing the original ligands for specific substrates.[1]
| Substrate | Ligand | Yield (%) | ee (%) | Reference |
| trans-Stilbene | (DHQD)2PHAL | 96 | 91 | [1] |
| (DHQD)2AQN | 95 | >99 | [1] | |
| Styrene | (DHQD)2PHAL | 98 | 97 | [1] |
| (DHQD)2AQN | 97 | 98 | [1] |
Note: Reaction conditions are generalized and may vary slightly between sources. Data is compiled for comparative purposes.
Asymmetric Cyanation of Ketones
The development of highly enantioselective methods for the cyanation of prochiral ketones is a significant challenge in asymmetric catalysis. Modified cinchona alkaloids, including (DHQD)2AQN, have been successfully employed as chiral Lewis base catalysts for this transformation, providing access to valuable chiral tertiary cyanohydrins.[2]
| Ketone Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| 2-Heptanone | (DHQD)2AQN | 94 | 27 | [2] |
| 2-Heptanone (with ethyl cyanoformate at -24 °C) | (DHQD)2AQN | - | 40 | [2] |
| Various acyclic and cyclic dialkyl ketones | (DHQD)2AQN or DHQD-PHN | Good to excellent | Good to excellent | [2] |
Note: The table presents initial findings. The original research indicates broad applicability to various ketones with high enantioselectivity.
Asymmetric Ring Opening of N-Nosylaziridines
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below are representative protocols for the Sharpless Asymmetric Dihydroxylation and the asymmetric cyanation of ketones using (DHQD)2AQN.
Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline for the asymmetric dihydroxylation of an olefin using a cinchona alkaloid ligand like (DHQ)2AQN or (DHQD)2AQN. The commercially available AD-mix formulations, which contain the osmium catalyst, re-oxidant, and base, are often used for convenience.
Materials:
-
Olefin substrate
-
(DHQ)2AQN or (DHQD)2AQN
-
Potassium osmate(VI) dihydrate (K2OsO2(OH)4)
-
Potassium ferricyanide(III) (K3[Fe(CN)6])
-
Potassium carbonate (K2CO3)
-
Water
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a 1:1 mixture of tert-butanol and water.
-
To this solvent mixture, add potassium ferricyanide(III) (3.0 eq.), potassium carbonate (3.0 eq.), and the chiral ligand ((DHQ)2AQN or (DHQD)2AQN, 0.01 eq.).
-
Stir the mixture vigorously until all solids are dissolved.
-
Add potassium osmate(VI) dihydrate (0.002 eq.) and continue stirring until the solution is clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the olefin substrate (1.0 eq.) to the cooled and vigorously stirred reaction mixture.
-
Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). For less reactive olefins, the reaction may be allowed to warm to room temperature.
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for at least 30 minutes.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude diol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Asymmetric Cyanation of Ketones
This protocol is based on the work of Deng and co-workers for the chiral Lewis base-catalyzed asymmetric cyanation of ketones.[2]
Materials:
-
Ketone substrate
-
(DHQD)2AQN
-
Ethyl cyanoformate or other cyanoformate reagent
-
Chloroform (B151607) (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the ketone substrate (1.0 eq.) in chloroform at the desired temperature (e.g., -24 °C), add the chiral catalyst (DHQD)2AQN (0.1 eq.).
-
Add the cyanoformate reagent (1.2 eq.) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude cyanohydrin carbonate by flash column chromatography on silica gel.
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycles.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves the formation of a chiral osmium tetroxide-ligand complex, which then reacts with the olefin in a stereoselective manner.[5]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Proposed Mechanism for Chiral Lewis Base-Catalyzed Asymmetric Cyanation
In the asymmetric cyanation of ketones catalyzed by a chiral Lewis base like (DHQD)2AQN, the catalyst is proposed to activate the cyanoformate reagent, facilitating the enantioselective addition of the cyanide group to the ketone.[2]
Caption: Proposed mechanism for chiral Lewis base-catalyzed asymmetric cyanation.
References
- 1. benchchem.com [benchchem.com]
- 2. people.brandeis.edu [people.brandeis.edu]
- 3. Asymmetric recognition and sequential ring opening of 2-substituted-N-nosylaziridines with (DHQD)2AQN and TMSNu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric recognition and sequential ring opening of 2-substituted-N-nosylaziridines with (DHQD)2AQN and TMSNu - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
(DHQ)2AQN vs. The Field: A Comparative Guide to Chiral Catalyst Performance
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of an optimal chiral catalyst is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall yield. This guide provides a comprehensive benchmark of (DHQ)2AQN, a prominent chiral catalyst, against other widely used alternatives. Through a detailed comparison of performance data, experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Performance Benchmark: (DHQ)2AQN in Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of enantioselective synthesis, and the performance of (DHQ)2AQN is often evaluated in this context, particularly in comparison to its well-established analogue, (DHQ)2PHAL. The core structural difference, an anthraquinone (B42736) linker in (DHQ)2AQN versus a phthalazine (B143731) linker in (DHQ)2PHAL, can lead to notable variations in enantioselectivity and substrate scope.
Below is a summary of the performance of (DHQ)2AQN and other cinchona alkaloid-derived catalysts in the asymmetric dihydroxylation of common olefin substrates.
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) |
| (DHQ)2AQN | trans-Stilbene | 95 | >99 |
| (DHQ)2PHAL | trans-Stilbene | 91-96 | 91->99.5 |
| (DHQD)2PYR | trans-Stilbene | >99 | 98 |
| (DHQ)2AQN | Styrene | 95 | 96 |
| (DHQ)2PHAL | Styrene | 97 | 97 |
| (DHQD)2PYR | Styrene | 96 | 96 |
| (DHQ)2AQN | 1-Octene | - | 88 |
| (DHQ)2PHAL | 1-Octene | - | 80 |
Data compiled from various sources. Reaction conditions may vary slightly.
Beyond Dihydroxylation: Versatility of (DHQ)2AQN
While renowned for its application in asymmetric dihydroxylation, (DHQ)2AQN has also demonstrated exceptional performance in other asymmetric transformations. A notable example is the asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts, affording enantioenriched azo compounds with high yield and enantioselectivity.[1]
| Catalyst | Reaction Type | Substrate Example | Yield (%) | ee (%) |
| (DHQ)2AQN | Asymmetric Substitution | Isatin-derived hydrazone | up to 91 | up to 93 |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.
Sharpless Asymmetric Dihydroxylation of trans-Stilbene
Materials:
-
AD-mix-α (containing (DHQ)2PHAL) or a custom mixture with (DHQ)2AQN
-
Water
-
trans-Stilbene
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, a mixture of tert-butanol (50 mL) and water (50 mL) is prepared.
-
AD-mix-α (14 g for a 10 mmol scale reaction) or a corresponding amount of a custom catalyst mixture containing (DHQ)2AQN is added to the solvent.
-
The mixture is stirred at room temperature until two clear phases form, with the aqueous layer appearing bright yellow.
-
The reaction vessel is cooled to 0 °C in an ice bath.
-
trans-Stilbene (1 mmol) is added to the cooled, vigorously stirred mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 6-24 hours.
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g).
-
The mixture is warmed to room temperature and stirred for an additional 30-60 minutes.
-
The product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess (ee%) is determined by chiral HPLC analysis.
Asymmetric Substitution of Isatin-Derived Hydrazones
A detailed protocol for this reaction can be found in the supporting information of the original publication.[1] Generally, the reaction involves the combination of the isatin-derived hydrazone and the Morita-Baylis-Hillman adduct in the presence of a catalytic amount of (DHQ)2AQN in a suitable solvent at a specific temperature until the reaction is complete.
Visualizing the Process: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
References
A Researcher's Guide to Determining the Absolute Configuration of (DHQ)2AQN-Derived Diols
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the unambiguous determination of the absolute configuration of chiral products is a critical step. The Sharpless asymmetric dihydroxylation, a cornerstone of stereoselective synthesis, often employs the chiral ligand (DHQ)2AQN to produce vicinal diols with high enantiopurity. This guide provides a comparative overview of the primary analytical methods used to determine the absolute configuration of these diol products, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection.
The choice of method for determining the absolute configuration of a diol synthesized using (DHQ)2AQN depends on several factors, including the physical properties of the diol, the availability of instrumentation, and the desired level of certainty. While the stereochemical outcome of the Sharpless dihydroxylation is generally predictable based on the chiral ligand used (the "Sharpless mnemonic"), experimental verification of the absolute configuration is essential for publication, regulatory submission, and advancing a drug development program.[1][2][3]
This guide compares four principal methods for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, Electronic Circular Dichroism (ECD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method.
Comparison of Key Methods
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Direct determination of the three-dimensional arrangement of atoms in a single crystal through the diffraction of X-rays.[1] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[4] | Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR chemical shifts that correlate with the absolute configuration.[4] |
| Sample Requirements | High-quality single crystal. | Soluble sample (typically 5-15 mg, recoverable). | Soluble sample containing a UV-Vis chromophore (µg to mg scale). | Soluble sample with hydroxyl groups (typically 1-5 mg). |
| Advantages | Considered the "gold standard" for unambiguous determination of absolute configuration.[1] | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize. Does not require a chromophore. | High sensitivity, requiring small amounts of sample. | Widely accessible instrumentation (NMR). Well-established and reliable for secondary alcohols. |
| Limitations | Requires a suitable single crystal, which can be difficult or impossible to obtain. | Requires access to a specialized VCD spectrometer. Interpretation often relies on comparison with DFT calculations. | Requires the presence of a suitable chromophore near the stereocenter. Interpretation can be complex and may require computational support. | Indirect method requiring chemical derivatization. Can be challenging for sterically hindered alcohols or complex molecules. |
| Data Output | A complete 3D molecular structure with atomic coordinates. | A VCD spectrum with positive and negative bands. | An ECD spectrum with positive and negative Cotton effects. | ¹H NMR chemical shift differences (Δδ) between the two diastereomeric esters. |
Experimental Protocols
A detailed experimental protocol for each method is provided below. These protocols are intended as a general guide and may require optimization based on the specific properties of the diol being analyzed.
X-ray Crystallography
-
Crystal Growth: Dissolve the purified diol in a suitable solvent or solvent mixture. Grow single crystals of sufficient quality and size (typically >0.1 mm in all dimensions) using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to generate a final, accurate molecular structure.
-
Absolute Configuration Determination: Determine the absolute configuration using the anomalous dispersion of X-rays, typically by calculating the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration.[5][6]
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the diol (typically 5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
-
VCD Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Data collection typically involves accumulating scans over several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling: Perform a conformational search for the diol using computational chemistry software (e.g., Gaussian). Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Spectral Comparison: Calculate the VCD spectra for the low-energy conformers and generate a Boltzmann-averaged spectrum. Compare the experimental VCD spectrum with the calculated spectrum. A good correlation in the signs and relative intensities of the major bands allows for the assignment of the absolute configuration.[7]
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the diol in a UV-transparent solvent. The concentration will depend on the strength of the chromophore. If the diol itself lacks a strong chromophore, derivatization with a chromophoric group (e.g., benzoate) may be necessary.
-
ECD Measurement: Record the ECD spectrum of the sample using a CD spectropolarimeter over the appropriate UV-Vis wavelength range.
-
Computational Modeling (often required): Similar to VCD, perform a conformational analysis and calculate the ECD spectra of the low-energy conformers using time-dependent DFT (TD-DFT).
-
Spectral Comparison and Assignment: Compare the experimental ECD spectrum with the Boltzmann-averaged calculated spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[8]
NMR Spectroscopy (Modified Mosher's Method)
This method is particularly well-suited for vicinal diols.
-
Derivatization:
-
Preparation of the (S)-MTPA ester: To a solution of the diol (1-5 mg) in a dry NMR tube containing deuterated pyridine, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
Preparation of the (R)-MTPA ester: In a separate NMR tube, repeat the procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
Allow the reactions to proceed to completion, monitoring by ¹H NMR.
-
-
NMR Analysis: Acquire the ¹H NMR spectra of both the (S)- and (R)-MTPA diesters.
-
Data Analysis:
-
Assign the proton signals for both diastereomers, paying close attention to the protons near the newly formed stereocenters.
-
Calculate the chemical shift differences (Δδ = δS - δR) for each corresponding proton.
-
For a 1,2-diol, a consistent pattern of positive Δδ values for protons on one side of the MTPA plane and negative values on the other side allows for the determination of the absolute configuration of both stereocenters.[9][10][11]
-
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the chiroptical and NMR-based methods.
Concluding Remarks
The determination of the absolute configuration of diols produced via Sharpless asymmetric dihydroxylation using the (DHQ)2AQN ligand is a critical step in ensuring the stereochemical integrity of synthetic products. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals can be a significant bottleneck. Chiroptical methods, particularly VCD, offer a powerful alternative for samples in solution, with the caveat that they often require computational support for reliable interpretation. For routine analysis where a crystalline sample is unavailable, the modified Mosher's method provides a robust and accessible NMR-based approach. The selection of the most appropriate technique will ultimately be guided by the specific characteristics of the molecule and the resources available to the research team. A combination of methods, where feasible, can provide the highest level of confidence in the assigned absolute configuration.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 8. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chegg.com [chegg.com]
(DHQ)2AQN in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chiral ligand is a critical parameter in achieving high enantioselectivity in asymmetric synthesis. Among the plethora of available ligands, (DHQ)2AQN, a cinchona alkaloid-based ligand, has carved out a significant niche, particularly in Sharpless asymmetric dihydroxylation and aminohydroxylation reactions. This guide provides a comprehensive comparison of (DHQ)2AQN's performance against its close analogue, (DHQ)2PHAL, and other alternatives, supported by experimental data and detailed protocols.
(DHQ)2AQN, or hydroquinine (B45883) 1,4-anthraquinonediyl diether, is primarily employed as a chiral ligand in osmium-catalyzed asymmetric dihydroxylation (AD) and asymmetric aminohydroxylation (AA) of olefins. These reactions are fundamental transformations in organic synthesis, providing access to chiral diols and amino alcohols, which are key building blocks for many pharmaceuticals and natural products.
Performance Comparison: (DHQ)2AQN vs. (DHQ)2PHAL
The performance of (DHQ)2AQN is often benchmarked against the more commonly known phthalazine-bridged analogue, (DHQ)2PHAL. While both ligands can deliver high levels of enantioselectivity, they exhibit notable differences in reactivity and, crucially, regioselectivity, particularly in asymmetric aminohydroxylation.
Asymmetric Dihydroxylation (AD)
In the realm of asymmetric dihydroxylation, both (DHQ)2AQN and (DHQ)2PHAL generally provide excellent enantioselectivity for a range of olefin substrates. The choice between the two often depends on the specific substrate and desired outcome.
| Substrate | Ligand | Yield (%) | Enantiomeric Excess (e.e., %) |
| trans-Stilbene | (DHQ)2AQN | >99 | 95 |
| (DHQ)2PHAL | 91 | 96 | |
| Styrene | (DHQ)2AQN | 96 | 96 |
| (DHQ)2PHAL | 97 | 98 |
Table 1: Performance comparison of (DHQ)2AQN and (DHQ)2PHAL in the asymmetric dihydroxylation of selected olefins. Data is compiled for comparative purposes and reaction conditions may vary.
Asymmetric Aminohydroxylation (AA): A Tale of Reversed Regioselectivity
A key differentiator for (DHQ)2AQN emerges in the Sharpless asymmetric aminohydroxylation. While (DHQ)2PHAL typically directs the amine group to the benzylic position in the reaction with styrenes, (DHQ)2AQN can favor the opposite regioselectivity, placing the hydroxyl group at the benzylic position.[1] This reversal of regioselectivity is a powerful tool for synthetic chemists, allowing access to a different regioisomeric product from the same starting material simply by altering the ligand.[1][2][3]
This phenomenon is attributed to different substrate orientations within the chiral binding pockets created by the AQN and PHAL ligands.[1] For instance, in the asymmetric aminohydroxylation of cinnamates, the use of AQN-derived ligands leads to a reversal of regioselection compared to their PHAL counterparts, without compromising the enantioselectivity.[3]
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful asymmetric synthesis. Below are representative protocols for Sharpless Asymmetric Dihydroxylation and Aminohydroxylation using a (DHQ)2AQN-type ligand system.
General Experimental Workflow for Sharpless Asymmetric Dihydroxylation
Caption: A generalized experimental workflow for asymmetric dihydroxylation.
Detailed Protocol for Asymmetric Dihydroxylation:
-
Reaction Setup: To a stirred mixture of tert-butanol (B103910) (5 mL) and water (5 mL) in a round-bottom flask, add potassium ferricyanide(III) (3.0 mmol), potassium carbonate (3.0 mmol), and potassium osmate(VI) dihydrate (0.002 mmol).
-
Ligand Addition: Add the chiral ligand, (DHQ)2AQN (0.01 mmol). Stir the resulting mixture at room temperature until all solids are dissolved and the solution is clear.
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice-water bath. Add the olefin substrate (1.0 mmol) and continue stirring vigorously at 0 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding solid sodium sulfite (B76179) (1.5 g) and allowing the mixture to warm to room temperature. Stir for 30-60 minutes.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral diol.
General Experimental Workflow for Sharpless Asymmetric Aminohydroxylation
Caption: A generalized experimental workflow for asymmetric aminohydroxylation.
Detailed Protocol for Asymmetric Aminohydroxylation:
-
Reaction Setup: In a round-bottom flask, dissolve the nitrogen source (e.g., sodium N-chloro-N-sodiocarbamate, 3.0 mmol) in a mixture of n-propanol (5 mL) and water (5 mL).
-
Catalyst and Ligand Addition: To the stirred solution, add potassium osmate(VI) dihydrate (0.04 mmol) and the (DHQ)2AQN ligand (0.04 mmol).
-
Reaction Initiation: Add the olefin substrate (1.0 mmol) to the reaction mixture.
-
Reaction Progress: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography to yield the desired amino alcohol.
Mechanism of Asymmetric Induction
The enantioselectivity of the Sharpless asymmetric dihydroxylation and aminohydroxylation is governed by the formation of a chiral complex between osmium tetroxide and the bidentate cinchona alkaloid ligand. This complex creates a well-defined chiral binding pocket that preferentially accommodates the olefin in a specific orientation, leading to the facial-selective delivery of the hydroxyl or amino and hydroxyl groups.
Caption: Catalytic cycle of Sharpless Asymmetric Hydroxylation.
Conclusion
(DHQ)2AQN stands as a powerful and versatile chiral ligand in the arsenal (B13267) of synthetic organic chemists. While demonstrating comparable efficacy to (DHQ)2PHAL in asymmetric dihydroxylation in terms of enantioselectivity, its unique ability to reverse regioselectivity in asymmetric aminohydroxylation offers a distinct advantage. This allows for the strategic synthesis of different regioisomers, enhancing the synthetic utility of the Sharpless aminohydroxylation reaction. For researchers in drug discovery and development, the judicious selection between these ligands based on the desired stereochemical and regiochemical outcome is a key step in the efficient construction of complex chiral molecules.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Collection - Reversal of Regioselection in the Sharpless Asymmetric Aminohydroxylation of Aryl Ester Substrates - Organic Letters - Figshare [figshare.com]
- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
Assessing the Recyclability of (DHQ)2AQN Catalyst Systems: A Comparative Guide
In the landscape of asymmetric synthesis, cinchona alkaloid derivatives, particularly the dimeric ligand (DHQ)2AQN, have proven to be powerful catalysts for a variety of enantioselective transformations, most notably in Sharpless asymmetric dihydroxylation. However, the economic and environmental viability of these catalysts on a larger scale is intrinsically linked to their recyclability. This guide provides a comparative assessment of the recyclability of catalyst systems based on (DHQ)2AQN and its analogs, alongside alternative systems, supported by available experimental data.
Performance of Homogeneous vs. Heterogeneous Catalyst Systems
Homogeneous catalysts, such as the unmodified (DHQ)2AQN in solution, typically exhibit high activity and enantioselectivity in the initial reaction cycle. However, their recovery from the reaction mixture is often challenging, leading to significant loss of the expensive catalyst and potential contamination of the product. To overcome this limitation, significant research has focused on the immobilization of cinchona alkaloid catalysts on solid supports, creating heterogeneous systems that are more amenable to recovery and reuse.
While specific quantitative data on the recyclability of (DHQ)2AQN itself is limited in publicly available literature, the performance of closely related immobilized cinchona alkaloid systems provides valuable insights.
Table 1: Performance Comparison of Recyclable Catalyst Systems in Asymmetric Dihydroxylation
| Catalyst System | Support/Method | Substrate | Cycle 1 Performance (Yield, ee%) | Recyclability Data | Reference |
| Homogeneous (DHQ)₂PHAL | None | trans-Stilbene | 95%, >99% ee | Not reported (generally low recoverability) | [1] |
| Immobilized Cinchona Alkaloid | TentaGel Support in Ionic Liquid | trans-Stilbene | High Yield, High ee | Recycled 10 times with minimal loss of activity and enantioselectivity.[2] | [2] |
| Polymer-Supported Cinchonidinium Salt | Polystyrene | N-(diphenylmethylene)glycine t-butyl ester | High Yield, up to 94% ee | Recycled 5 times; ee decreased from 94% to 74%.[3] | [3] |
| Immobilized OsO₄ with Cinchona Ligand | Microencapsulated | Various Olefins | High Activity | Recovered quantitatively by simple filtration and reused without loss of activity.[4] | [4] |
| Chiral Ionic Liquid Catalyst | Ionic Liquid | Cyclopentadiene and crotonaldehyde | 95% Yield, 87% ee | Recycled 6 times; yield decreased to 63% and ee to 79%.[3] | [3] |
| Polymer-Supported Pyrrolidine | Polystyrene | p-nitro benzaldehyde (B42025) and cyclohexanone | 73% Yield, 95% ee | Reused up to 4 cycles with unchanged stereoselectivity but diminishing yields.[5] | [5] |
Experimental Protocols for Catalyst Recycling
The ability to efficiently recover and reuse a catalyst is paramount for sustainable chemical synthesis. Below are generalized experimental protocols for the recycling of heterogeneous catalysts, which can be adapted for specific systems.
General Protocol for Recycling of Polymer-Supported Catalysts
-
Reaction Completion: Monitor the reaction by a suitable analytical technique (e.g., TLC, GC, HPLC) to determine completion.
-
Catalyst Separation: Upon completion, separate the solid catalyst from the reaction mixture by filtration.[4][6]
-
Washing: Wash the recovered catalyst sequentially with appropriate solvents to remove any adsorbed reactants, products, and byproducts. The choice of solvents will depend on the specific reaction and catalyst system.
-
Drying: Dry the washed catalyst under vacuum to remove residual solvents.
-
Reuse: The dried catalyst can then be used in a subsequent reaction cycle under the same conditions.
-
Activity and Enantioselectivity Monitoring: Analyze the yield and enantiomeric excess of the product from each cycle to evaluate the catalyst's performance over time.
Protocol for Catalyst Recycling in a Biphasic System (e.g., with Ionic Liquids)
-
Reaction Completion: Ensure the reaction has gone to completion.
-
Phase Separation: After the reaction, allow the two liquid phases (e.g., organic solvent and ionic liquid containing the catalyst) to separate.
-
Product Extraction: Carefully decant or extract the product-containing organic layer.
-
Catalyst Reuse: The ionic liquid phase containing the catalyst can be directly reused in the next reaction cycle with a fresh batch of reactants.
-
Performance Analysis: As with solid-supported catalysts, monitor the yield and enantioselectivity of each cycle to assess the catalyst's stability and reusability.[2]
Visualization of Catalyst Recycling Workflow
A generalized workflow for the recycling of a heterogeneous catalyst is depicted below.
Caption: A generalized workflow for the recycling of heterogeneous catalysts.
Signaling Pathway for Catalyst Deactivation
During recycling, a catalyst's performance can degrade due to various factors. This logical pathway illustrates potential causes of deactivation.
Caption: Potential pathways leading to catalyst deactivation during recycling.
Conclusion
While (DHQ)2AQN is a highly effective catalyst for asymmetric synthesis, its practical and large-scale application hinges on the development of efficient recycling strategies. The immobilization of cinchona alkaloid-based catalysts on solid supports or their use in biphasic systems, such as those involving ionic liquids, presents a promising avenue for enhancing their recyclability.[2][3][5] The data presented in this guide indicates that while some loss of performance can occur over multiple cycles, heterogeneous catalyst systems can maintain high levels of activity and enantioselectivity for several runs, significantly improving the overall efficiency and sustainability of the catalytic process. Further research focused on developing more robust immobilization techniques and a deeper understanding of deactivation mechanisms will be crucial for the widespread industrial adoption of these powerful catalytic systems.
References
- 1. Polymer-supported metal catalysts for the heterogeneous polymerisation of lactones - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01472A [pubs.rsc.org]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Application of chiral recyclable catalysts in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renaissance of immobilized catalysts. New types of polymer-supported catalysts, 'microencapsulated catalysts', which enable environmentally benign and powerful high-throughput organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to AD-mix-α and AD-mix-β for Asymmetric Dihydroxylation
In the field of stereoselective synthesis, the Sharpless asymmetric dihydroxylation stands as a powerful and reliable method for the conversion of prochiral alkenes into chiral vicinal diols.[1][2] Central to this methodology are the commercially available reagent mixtures, AD-mix-α and AD-mix-β. While both mixtures catalyze the same fundamental transformation, their distinct chiral ligands impart opposite enantioselectivity, providing a critical tool for accessing specific stereoisomers of high value in pharmaceutical and natural product synthesis.[3][4] This guide offers an objective comparison of AD-mix-α and AD-mix-β, supported by experimental data, to assist researchers in selecting the appropriate reagent and optimizing reaction conditions.
Composition of AD-mix Reagents
Both AD-mix-α and AD-mix-β are conveniently pre-packaged, stable mixtures of all the necessary reagents for the asymmetric dihydroxylation of alkenes, which simplifies the experimental setup.[1][3] The core components of each mix are:
-
Potassium Osmate (K₂OsO₂(OH)₄): The source of the osmium tetroxide catalyst.
-
Potassium Ferricyanide (B76249) (K₃Fe(CN)₆): The stoichiometric re-oxidant that regenerates the active osmium(VIII) catalyst during the catalytic cycle.[3]
-
Potassium Carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.[3]
-
Chiral Ligand: This is the key component that dictates the stereochemical outcome of the reaction. The pseudoenantiomeric nature of the ligands is responsible for the opposing stereoselectivity of the two mixes.[3]
Mechanism of Action and Stereoselectivity
The Sharpless asymmetric dihydroxylation proceeds via a catalytic cycle initiated by the reaction of osmium tetroxide with the chiral ligand to form a chiral osmium-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate. Subsequent hydrolysis of this intermediate yields the desired chiral diol and a reduced osmium species. The potassium ferricyanide then reoxidizes the osmium, regenerating the active catalyst for the next cycle.[3]
The enantioselectivity of the reaction is determined by the facial selectivity of the alkene's approach to the chiral osmium-ligand complex. A well-established mnemonic helps in predicting the stereochemical outcome:
-
AD-mix-β , containing the (DHQD)₂PHAL ligand, typically adds the two hydroxyl groups to the top face of the alkene when it is drawn in a horizontal orientation.[5]
-
AD-mix-α , containing the (DHQ)₂PHAL ligand, adds the hydroxyl groups to the bottom face .[5]
Comparative Performance: Experimental Data
The choice between AD-mix-α and AD-mix-β is primarily determined by the desired enantiomer of the diol product. However, the chemical yield and enantiomeric excess (e.e.) can vary depending on the substrate's structure. The following table summarizes the comparative performance of AD-mix-α and AD-mix-β in the asymmetric dihydroxylation of various alkenes, based on literature data.
| Substrate | Reagent | Product Configuration | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| trans-Stilbene | AD-mix-α | (R,R)-1,2-Diphenyl-1,2-ethanediol | 98 | 99 |
| AD-mix-β | (S,S)-1,2-Diphenyl-1,2-ethanediol | 97 | >99 | |
| Styrene | AD-mix-α | (R)-1-Phenyl-1,2-ethanediol | 89 | 88 |
| AD-mix-β | (S)-1-Phenyl-1,2-ethanediol | 90 | 97 | |
| 1-Decene | AD-mix-α | (R)-1,2-Decanediol | 85 | 86 |
| AD-mix-β | (S)-1,2-Decanediol | 88 | 94 | |
| α-Methylstyrene | AD-mix-α | (R)-1-Phenyl-1,2-propanediol | 76 | 85 |
| AD-mix-β | (S)-1-Phenyl-1,2-propanediol | 80 | 92 | |
| trans-3-Decene | AD-mix-α | (3R,4R)-3,4-Decanediol | 82 | 94 |
| AD-mix-β | (3S,4S)-3,4-Decanediol | 85 | 98 |
Note: Yields and e.e. values are representative and can be influenced by reaction conditions such as temperature, reaction time, and the presence of additives like methanesulfonamide.
Experimental Protocols
A general procedure for the Sharpless asymmetric dihydroxylation using AD-mix is as follows:
Materials:
-
AD-mix-α or AD-mix-β
-
Water
-
Alkene substrate
-
Sodium sulfite (B76179) (for quenching)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the AD-mix (approximately 1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (e.g., 10 mL of each for a 1 mmol scale reaction). Stir the mixture at room temperature until two clear phases form; the lower aqueous phase should be a bright yellow.[6]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. For less reactive alkenes, the reaction can be run at room temperature.
-
Substrate Addition: Add the alkene (1 mmol) to the vigorously stirred, cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C (or room temperature) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Quenching: Once the reaction is complete, quench it by adding solid sodium sulfite (approximately 1.5 g per 1 mmol of alkene) and stirring for at least 30 minutes.
-
Extraction: Add an organic solvent such as ethyl acetate (B1210297) and stir for a few minutes. Separate the organic layer, and then extract the aqueous layer two more times with the same organic solvent.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude diol can then be purified by flash column chromatography or recrystallization.
Mandatory Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untitled Document [ursula.chem.yale.edu]
- 6. benchchem.com [benchchem.com]
(DHQ)2AQN in Asymmetric Synthesis: A Comparative Guide to Scalability and Industrial Applicability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the cinchona alkaloid-derived ligand (DHQ)2AQN, or hydroquinine (B45883) anthraquinone-1,4-diyl diether, has emerged as a powerful tool for the enantioselective synthesis of chiral vicinal amino alcohols and diols. These structural motifs are pivotal in a vast array of pharmaceuticals and natural products. This guide provides an objective comparison of (DHQ)2AQN's performance against its commonly used analogue, (DHQ)2PHAL, and other alternatives, supported by experimental data. It also delves into the critical aspects of its industrial scalability and applicability, offering detailed experimental protocols and workflow visualizations to aid in practical implementation.
Performance Comparison in Asymmetric Catalysis
The efficacy of a chiral ligand is primarily determined by its ability to confer high enantioselectivity (ee) and yield in a chemical transformation. (DHQ)2AQN has demonstrated distinct advantages, particularly in controlling regioselectivity in asymmetric aminohydroxylation reactions, a feature that sets it apart from its phthalazine (B143731) (PHAL) counterpart.
Asymmetric Dihydroxylation (AD)
In the Sharpless asymmetric dihydroxylation, which converts olefins to chiral diols, both (DHQ)2AQN and (DHQ)2PHAL exhibit excellent performance. However, the choice of ligand can be substrate-dependent to achieve optimal results.
Table 1: Performance of (DHQ)2AQN and Analogues in the Asymmetric Dihydroxylation of trans-Stilbene
| Ligand | Substrate | Yield (%) | ee (%) |
| (DHQD)2AQN | trans-Stilbene | 95 | >99 |
| (DHQD)2PHAL | trans-Stilbene | 96 | 91 |
| (DHQD)2PYR | trans-Stilbene | >99 | 98 |
Data compiled for comparative purposes. Reaction conditions are generalized and may vary.
Asymmetric Aminohydroxylation (AA)
A key advantage of the AQN ligand class is its ability to reverse the regioselectivity of the aminohydroxylation of certain substrates, such as cinnamates, compared to the more common PHAL ligands.[1] This offers a strategic advantage in the synthesis of complex molecules where the positioning of the amino and hydroxyl groups is critical.
One of the most notable industrial applications of (DHQ)2AQN is in the synthesis of a precursor to the side chain of the anticancer drug Taxol. In the asymmetric aminohydroxylation of methyl cinnamate, the use of (DHQ)2AQN as the chiral ligand afforded the desired (2R,3S)-3-phenylisoserine derivative with high yield and enantioselectivity.
Table 2: Performance of (DHQ)2AQN in the Asymmetric Aminohydroxylation of Methyl Cinnamate
| Ligand | Substrate | Product | Yield (%) | ee (%) |
| (DHQ)2AQN | Methyl Cinnamate | Protected (2R,3S)-3-phenylisoserine | 68 | 99 |
Industrial Scalability and Applicability
The transition of a catalytic system from laboratory-scale discovery to industrial-scale production presents numerous challenges, including catalyst cost, availability, stability, and the safety of the overall process.
Advantages of (DHQ)2AQN in an Industrial Context:
-
High Enantio- and Regioselectivity: The exceptional selectivity of (DHQ)2AQN-mediated reactions can lead to the formation of highly pure products, reducing the need for extensive and costly purification steps.
-
Catalytic Efficiency: The Sharpless asymmetric aminohydroxylation and dihydroxylation reactions are highly efficient, requiring only catalytic amounts of the osmium precursor and the chiral ligand.[2] This is a crucial factor in the economic viability of large-scale synthesis.
Challenges and Considerations for Scale-Up:
-
Cost and Availability of Osmium: Osmium tetroxide is a toxic and expensive reagent. While used in catalytic amounts, its cost and handling requirements are significant considerations for industrial processes.
-
Ligand Synthesis and Cost: The synthesis of complex chiral ligands like (DHQ)2AQN can be a multi-step process, contributing to the overall cost of the catalytic system.
-
Process Safety: The use of stoichiometric oxidants, such as potassium ferricyanide, and the handling of osmium tetroxide necessitate robust safety protocols in an industrial setting.
-
Process Optimization: Achieving optimal performance on a large scale requires careful optimization of reaction parameters, including solvent systems, reaction times, and temperature control.
Experimental Protocols and Methodologies
Detailed and reproducible experimental procedures are essential for the successful application of (DHQ)2AQN in asymmetric synthesis.
General Protocol for Sharpless Asymmetric Aminohydroxylation
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Olefin substrate
-
Nitrogen source (e.g., Chloramine-T, N-bromoacetamide)
-
(DHQ)2AQN ligand
-
Potassium osmate(VI) dihydrate (K2OsO2(OH)4)
-
Solvent (e.g., t-butanol/water mixture)
-
Base (e.g., NaOH)
Procedure:
-
To a stirred solution of the olefin in the chosen solvent system at room temperature, add the (DHQ)2AQN ligand and potassium osmate(VI) dihydrate.
-
Add the nitrogen source and the base to the reaction mixture.
-
Stir the reaction vigorously at the desired temperature until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the desired amino alcohol.
Signaling Pathways and Experimental Workflows
Visualizing the logic and flow of the catalytic process is crucial for understanding and optimizing the reaction.
Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.
Caption: Generalized experimental workflow for asymmetric synthesis.
References
Predicting Stereoselectivity in Asymmetric Catalysis: A Comparative Guide to Computational Modeling for (DHQ)2AQN-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, such as hydroquinine (B45883) 1,4-anthraquinone-diyl diether ((DHQ)2AQN), are instrumental in achieving high stereoselectivity in asymmetric reactions. This guide provides an objective comparison of computational modeling techniques used to predict the stereoselectivity of reactions catalyzed by (DHQ)2AQN, primarily focusing on the Sharpless Asymmetric Dihydroxylation (AD). We will delve into the performance of various modeling paradigms, supported by experimental data, and provide detailed methodologies for both computational and experimental workflows.
Performance Comparison of Predictive Models
The prediction of enantiomeric excess (ee%) is a critical aspect of in silico process development, enabling the rapid screening of substrates and catalysts to identify optimal reaction conditions. Various computational methods, ranging from first-principles quantum mechanics to data-driven machine learning, have been employed to tackle this challenge. Below is a comparative summary of their performance in predicting the enantioselectivity of the Sharpless Asymmetric Dihydroxylation.
Quantitative Data Summary
| Computational Model | Substrate | Ligand | Predicted ee% | Experimental ee% | Reference |
| Machine Learning (Random Forest) | trans-Stilbene | (DHQD)2PHAL | 98.5% | >99% | [1] |
| Machine Learning (Random Forest) | Styrene | (DHQD)2PHAL | 96.2% | 97% | [1] |
| Machine Learning (Deep Neural Network) | Substituted Cycloalkane | Chiral Amino Acid | N/A (RMSE: 6.3%) | N/A | [2] |
| DFT (B3LYP) | Propargylation Substrate | Lewis Base | N/A (MAE: 0.25 kcal/mol) | N/A | [3] |
| Molecular Mechanics (Q2MM) | Generic Alkene | (DHQ)2PHAL | Semiquantitative | High | [4][5] |
Note: The table presents a selection of data to illustrate the predictive power of different models. The performance of machine learning models is often reported as an aggregate metric (e.g., Root Mean Square Error - RMSE or Mean Absolute Error - MAE) over a large dataset rather than for individual reactions.
Signaling Pathways and Experimental Workflows
To understand the context of these predictions, it is essential to visualize the underlying chemical processes and the workflows used to model and validate them.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation follows a well-elucidated catalytic cycle. The chiral ligand, (DHQ)2AQN or a similar phthalazine (B143731) (PHAL) analog, coordinates to osmium tetroxide, creating a chiral environment that directs the facial selectivity of the dihydroxylation of an incoming olefin.
Computational Prediction Workflow
A typical workflow for predicting enantioselectivity using machine learning involves several key steps, from data curation to model validation.
Experimental Protocols
Sharpless Asymmetric Dihydroxylation
This protocol is a generalized procedure for the asymmetric dihydroxylation of an olefin using a commercially available AD-mix.
Materials:
-
AD-mix-α (containing (DHQ)2PHAL) or AD-mix-β (containing (DHQD)2PHAL)
-
Water
-
Olefin substrate
-
Sodium sulfite (B76179) (for quenching)
-
Ethyl acetate (B1210297) (for extraction)
-
Magnesium or sodium sulfate (B86663) (for drying)
Procedure:
-
A mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C.
-
The AD-mix (containing the osmium catalyst, chiral ligand, re-oxidant, and base) is added to the cooled solvent with vigorous stirring.
-
The olefin substrate is added to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for an additional hour.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with a basic solution (e.g., 1M NaOH) to remove the ligand, followed by brine.
-
The organic layer is dried over anhydrous magnesium or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.
-
The crude product is purified by column chromatography or recrystallization.
Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
Procedure:
-
Mobile Phase Preparation: A suitable mobile phase, typically a mixture of hexane (B92381) and isopropanol, is prepared. The ratio is optimized to achieve baseline separation of the two enantiomers.
-
Sample Preparation: A dilute solution of the purified diol is prepared in the mobile phase.
-
Analysis: The chiral column is equilibrated with the mobile phase until a stable baseline is observed. The sample is injected, and the chromatogram is recorded.
-
Calculation of ee%: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee% = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
Comparison with Alternatives
While (DHQ)2AQN is a potent ligand, other cinchona alkaloid derivatives with different linker units are also widely used. The choice of ligand can significantly impact the enantioselectivity for a given substrate.
| Ligand | Linker Unit | Key Features |
| (DHQ)2PHAL | Phthalazine | The most common and well-studied ligand for Sharpless AD. Generally provides high ee% for a broad range of substrates.[1] |
| (DHQ)2PYR | Pyrimidine | Can offer improved enantioselectivity for certain substrates compared to the PHAL analog.[1] |
| (DHQ)2AQN | Anthraquinone | Known to provide excellent enantioselectivity, sometimes superior to the PHAL analog for specific olefins.[1] |
Conclusion
Computational modeling has emerged as a powerful tool to predict the stereoselectivity of asymmetric reactions catalyzed by chiral ligands like (DHQ)2AQN. Machine learning models, trained on large datasets of experimental results, can provide accurate predictions of enantiomeric excess, with reported RMSE values as low as 6-7% ee.[2] These in silico methods, when used in conjunction with detailed experimental validation, can significantly accelerate the discovery and optimization of stereoselective transformations, a critical task for the pharmaceutical and chemical industries. The continued development of more sophisticated models and the expansion of high-quality reaction databases will further enhance the predictive power of these computational tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Deep learning for enantioselectivity predictions in catalytic asymmetric β-C–H bond activation reactions - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. Reaction-based machine learning representations for predicting the enantioselectivity of organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (DHQ)2AQN: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides essential safety information and a detailed procedural plan for the proper disposal of (DHQ)2AQN (Hydroquinine anthraquinone-1,4-diyl diether), a chiral ligand frequently used in asymmetric synthesis. Adherence to these protocols is critical for maintaining regulatory compliance and upholding the highest standards of laboratory safety.
Core Safety and Handling Data
Before initiating any disposal procedures, it is crucial to be thoroughly familiar with the hazard profile and handling requirements for (DHQ)2AQN. The following table summarizes key safety and identification data.
| Parameter | Value |
| CAS Number | 176097-24-8 |
| Molecular Formula | C₅₄H₅₆N₄O₆ |
| Molecular Weight | 857.05 g/mol |
| Appearance | Solid |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) |
| Storage | Combustible Solids (Storage Class Code 11) |
| Incompatible Materials | Strong oxidizing agents |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, Protective gloves (e.g., nitrile rubber), Lab coat or other protective clothing, Dust mask (type N95 or equivalent) for operations that may generate dust |
Step-by-Step Disposal Protocol
The recommended method for the disposal of (DHQ)2AQN is through a licensed professional hazardous waste disposal service. In-laboratory treatment or neutralization is not advised. The following steps outline the process for preparing (DHQ)2AQN waste for collection.
1. Waste Segregation:
-
Collect all surplus and non-recyclable (DHQ)2AQN, including contaminated materials such as filter paper, weighing boats, and personal protective equipment (PPE), in a designated and clearly labeled waste container.
-
Do not mix (DHQ)2AQN waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Container Selection and Labeling:
-
Use a container that is compatible with solid chemical waste. The original product container can be reused if it is in good condition.
-
The container must have a tightly fitting cap and be kept closed except when adding waste.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "(DHQ)2AQN," and any other information required by your institution's Environmental Health and Safety (EHS) office.
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
4. Arranging for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
In Case of a Spill:
-
In the event of a spill, avoid creating dust.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.
-
Ensure adequate ventilation.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of (DHQ)2AQN waste.
Caption: Workflow for the proper disposal of (DHQ)2AQN.
Essential Safety and Operational Guide for Handling (DHQ)2AQN
This document provides comprehensive safety and logistical information for the handling, use, and disposal of (DHQ)2AQN (Hydroquinine anthraquinone-1,4-diyl diether), a chiral ligand primarily utilized in asymmetric synthesis. The following procedures are intended for researchers, scientists, and drug development professionals.
Safety and Handling
(DHQ)2AQN is a chemical that requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the following safety protocols is mandatory.
Hazard Identification and Classification:
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE):
The following personal protective equipment must be worn at all times when handling (DHQ)2AQN.
| Protection Type | Specification | Purpose |
| Respiratory | NIOSH-approved N95 dust mask (or equivalent) | To prevent inhalation of the solid powder. |
| Eye Protection | Chemical safety goggles or face shield | To protect eyes from dust and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
(DHQ)2AQN is a key ligand in the Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from olefins. The following is a detailed protocol for a typical reaction.
Materials and Reagents:
-
(DHQ)2AQN
-
Olefin substrate
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
Potassium ferricyanide(III) (K₃Fe(CN)₆)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 (v/v) solvent mixture of tert-butanol and water.
-
To this solvent mixture, add potassium ferricyanide(III) (3.0 equivalents), potassium carbonate (3.0 equivalents), and (DHQ)2AQN (0.01 equivalents).
-
Stir the mixture vigorously at room temperature until all solids are dissolved, resulting in two clear phases. The lower aqueous phase should be a bright yellow color.
-
Add potassium osmate(VI) dihydrate (0.002 equivalents) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling.
-
-
Substrate Addition:
-
Add the olefin substrate (1.0 equivalent) to the cooled, vigorously stirred reaction mixture.
-
-
Reaction Monitoring:
-
Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and allow the mixture to warm to room temperature.
-
Stir for at least one hour.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1 M sodium hydroxide (B78521) to remove the ligand, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude diol product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The following diagram illustrates the catalytic cycle of the Sharpless asymmetric dihydroxylation, where (DHQ)2AQN plays a crucial role in establishing the stereochemistry of the product.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Disposal Plan
Proper disposal of (DHQ)2AQN and any associated waste is critical to ensure laboratory and environmental safety. All disposal procedures must comply with local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect unused (DHQ)2AQN, contaminated consumables (e.g., weighing paper, gloves, wipes), and any solid byproducts in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid residues from the reaction and workup, including the aqueous layer and chromatography solvents, in a labeled hazardous organic waste container. Do not mix with other waste streams unless compatible.
Disposal Procedure:
-
Neutralization (if applicable): For small residual amounts, consult your institution's safety guidelines for potential neutralization procedures. However, for bulk quantities, direct disposal is recommended.
-
Packaging: Ensure all waste containers are securely sealed, properly labeled with the chemical name and hazard symbols, and stored in a designated hazardous waste accumulation area.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
